Tfr-T12 tfa
Beschreibung
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Eigenschaften
Molekularformel |
C72H98F3N19O17S |
|---|---|
Molekulargewicht |
1590.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C70H97N19O15S.C2HF3O2/c1-37(2)57(64(98)83-50(66(100)89-27-21-55(89)69(103)104)30-40-33-77-45-16-8-6-14-43(40)45)85-62(96)53-19-10-24-86(53)67(101)51(35-90)84-59(93)48(29-39-32-76-44-15-7-5-13-42(39)44)81-58(92)46(22-28-105-4)79-61(95)52-18-11-25-87(52)68(102)54-20-12-26-88(54)65(99)47(17-9-23-75-70(72)73)80-60(94)49(31-41-34-74-36-78-41)82-63(97)56(71)38(3)91;3-2(4,5)1(6)7/h5-8,13-16,32-34,36-38,46-57,76-77,90-91H,9-12,17-31,35,71H2,1-4H3,(H,74,78)(H,79,95)(H,80,94)(H,81,92)(H,82,97)(H,83,98)(H,84,93)(H,85,96)(H,103,104)(H4,72,73,75);(H,6,7)/t38-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+;/m1./s1 |
InChI-Schlüssel |
VNBWHJMKMJSNEE-OKKNPHCKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Tfr-T12 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tfr-T12 trifluoroacetate (B77799) (TFA) is a synthetic, twelve-amino-acid peptide that has garnered significant interest as a targeting ligand for drug delivery, particularly across the blood-brain barrier (BBB). Its primary mechanism of action is centered on its ability to bind with high affinity to the transferrin receptor (TfR), a transmembrane glycoprotein (B1211001) highly expressed on the surface of various cell types, including brain capillary endothelial cells and many cancer cells. This interaction facilitates the cellular uptake of Tfr-T12 and any conjugated cargo via receptor-mediated endocytosis. While the downstream effects observed in preclinical studies, such as apoptosis and autophagy, are primarily attributed to the therapeutic payloads delivered by Tfr-T12, its role as an efficient targeting and transport moiety is critical. This guide provides a comprehensive overview of the binding, internalization, and intracellular trafficking of Tfr-T12, supported by available quantitative data and detailed experimental methodologies.
Core Mechanism: Binding to the Transferrin Receptor
The foundational step in the mechanism of action of Tfr-T12 is its specific binding to the transferrin receptor (TfR). Tfr-T12 was identified through phage display and has been characterized as a high-affinity ligand for TfR.[1][2]
Binding Affinity: Tfr-T12 exhibits a binding affinity for the transferrin receptor in the nanomolar (nM) range.[1] This high affinity is crucial for its function as a targeting agent, enabling it to effectively compete for receptor binding and facilitate the delivery of conjugated molecules to target cells. One study involving a conjugate of the D2 receptor ligand fallypride (B43967) with Tfr-T12 reported a Ki of 27 nM, although this value represents the entire conjugate and not the peptide alone.
Binding Site: Notably, Tfr-T12 binds to a different site on the transferrin receptor than the endogenous ligand, transferrin (Tf).[1][2] This is a significant advantage as it means that Tfr-T12-conjugated therapeutics do not have to compete with the high physiological concentrations of circulating transferrin for receptor binding. This non-competitive binding mechanism enhances the efficiency of Tfr-T12 as a delivery vehicle.
Quantitative Binding Data
While a specific dissociation constant (Kd) for the direct interaction of Tfr-T12 with the transferrin receptor is not consistently reported across the literature, the available data for related constructs and its functional efficacy in vitro and in vivo consistently point towards a high-affinity interaction.
| Parameter | Value | Compound | Cell Line | Reference |
| Ki | 27 nM | Fallypride-THRPPMWSPVWP conjugate | - |
Internalization via Receptor-Mediated Endocytosis
Upon binding to the transferrin receptor, the Tfr-T12-TfR complex is internalized into the cell through clathrin-mediated endocytosis.[3] This is the same pathway utilized by the natural ligand, transferrin, to deliver iron into cells.
The process begins with the clustering of ligand-bound receptors in clathrin-coated pits on the plasma membrane. These pits invaginate and pinch off to form clathrin-coated vesicles, which then transport their cargo into the cell.
Experimental Workflow for Receptor-Mediated Endocytosis
The following diagram illustrates a typical workflow for studying the receptor-mediated endocytosis of a ligand like Tfr-T12.
Intracellular Trafficking
Following internalization, the vesicles containing the Tfr-T12-TfR complex are directed to early endosomes. From this sorting station, the fate of the receptor and its cargo can diverge. The transferrin receptor is known to be a recycling receptor. After releasing its cargo (in the case of transferrin, iron) in the acidic environment of the endosome, the receptor-ligand complex is typically recycled back to the cell surface.
The precise intracellular trafficking pathway of Tfr-T12, particularly whether it predominantly follows the recycling pathway back to the cell surface or is targeted for lysosomal degradation, is not yet fully elucidated and may depend on the nature of the conjugated cargo and the cell type.
Signaling Pathway of Tfr-T12 Mediated Drug Delivery
While Tfr-T12 itself is not known to directly initiate a signaling cascade, its primary function is to enable the intracellular delivery of therapeutic agents. Once inside the cell, these agents can then engage with their respective targets and trigger downstream signaling pathways. For instance, when Tfr-T12 is used to deliver chemotherapeutic drugs to glioma cells, the observed effects of apoptosis and autophagy are a direct result of the drug's mechanism of action.[2]
Downstream Effects (Cargo-Dependent)
The ultimate biological effect of Tfr-T12 TFA is determined by the nature of the molecule it is delivering. In preclinical studies, Tfr-T12 has been successfully used to deliver vinblastine (B1199706), a chemotherapeutic agent, to glioma cells and glioma stem cells.[2]
Quantitative Data on Downstream Effects
The following table summarizes the quantitative data from a study investigating the effects of Tfr-T12 modified vinblastine liposomes on glioma cells. The data represents the expression ratios of key proteins involved in apoptosis and autophagy pathways following treatment.
| Pathway | Protein | Free Vinblastine | Vinblastine Liposomes | Tfr-T12 Modified Vinblastine Liposomes | Stearyl-R8 Modified Vinblastine Liposomes | Multifunctional Vinblastine Liposomes | Reference |
| Apoptosis | Caspase-8 | 1.10 ± 0.05 | 1.17 ± 0.02 | 1.24 ± 0.04 | 1.22 ± 0.02 | 1.28 ± 0.02 | [2] |
| Caspase-9 | 1.13 ± 0.02 | 1.16 ± 0.02 | 1.21 ± 0.02 | 1.21 ± 0.02 | 1.26 ± 0.02 | [2] | |
| Caspase-3/7 | 1.15 ± 0.02 | 1.20 ± 0.02 | 1.27 ± 0.02 | 1.24 ± 0.01 | 1.34 ± 0.02 | [2] | |
| Bax | 1.13 ± 0.02 | 1.18 ± 0.04 | 1.24 ± 0.03 | 1.23 ± 0.03 | 1.30 ± 0.02 | [2] | |
| Cytochrome c | 1.13 ± 0.02 | 1.17 ± 0.02 | 1.23 ± 0.02 | 1.22 ± 0.02 | 1.29 ± 0.02 | [2] | |
| Mcl-1 | 0.88 ± 0.02 | 0.83 ± 0.02 | 0.77 ± 0.02 | 0.79 ± 0.02 | 0.72 ± 0.02 | [2] | |
| Autophagy | FoxO1 | 1.12 ± 0.02 | 1.17 ± 0.02 | 1.23 ± 0.02 | 1.22 ± 0.02 | 1.28 ± 0.02 | [2] |
| Atg5 | 1.14 ± 0.02 | 1.19 ± 0.02 | 1.26 ± 0.02 | 1.24 ± 0.02 | 1.32 ± 0.02 | [2] | |
| Beclin-1 | 1.13 ± 0.02 | 1.18 ± 0.02 | 1.25 ± 0.02 | 1.23 ± 0.02 | 1.31 ± 0.02 | [2] | |
| LC3-II | 1.16 ± 0.02 | 1.22 ± 0.02 | 1.29 ± 0.02 | 1.28 ± 0.02 | 1.37 ± 0.02 | [2] |
Experimental Protocols
Synthesis of Tfr-T12-PEG2000-DSPE
This protocol describes the synthesis of a key component used to formulate Tfr-T12 into liposomes and other nanoparticles.[2]
Materials:
-
Tfr-T12 peptide (THRPPMWSPVWP)
-
NHS-PEG2000-DSPE (3-(N-succinimidyloxyglutaryl)aminopropyl-polyethyleneglycol(2000)-carbamyl distearoyl phosphatidylethanolamine)
-
Dimethylformamide (DMF)
-
N-methylmorpholine
Procedure:
-
Dissolve Tfr-T12 (8 μmol) and NHS-PEG2000-DSPE (8 μmol) in 2 mL of DMF.
-
Add 200 μL of N-methylmorpholine to the mixture.
-
Allow the reaction to proceed, facilitating the conjugation of the Tfr-T12 peptide to the PEGylated lipid.
-
The resulting product, Tfr-T12-PEG2000-DSPE, can be purified and characterized using techniques such as MALDI-TOF mass spectrometry.
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a radioligand binding assay to determine the binding affinity of a ligand like Tfr-T12 to its receptor.
Materials:
-
Cell membranes expressing the transferrin receptor
-
Radiolabeled Tfr-T12 (e.g., 125I-Tfr-T12)
-
Unlabeled Tfr-T12 (for competition assay)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Saturation Binding:
-
Incubate a fixed amount of cell membrane protein with increasing concentrations of radiolabeled Tfr-T12.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Tfr-T12.
-
Incubate to equilibrium (e.g., 60 minutes at room temperature).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine Kd and Bmax by non-linear regression analysis of the specific binding data.
-
-
Competition Binding:
-
Incubate a fixed amount of cell membrane protein with a fixed concentration of radiolabeled Tfr-T12 and increasing concentrations of unlabeled Tfr-T12.
-
Follow the incubation, filtration, and counting steps as in the saturation binding assay.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cellular Uptake and Trafficking Assay using Confocal Microscopy (General Protocol)
This protocol outlines a general method to visualize and quantify the internalization and intracellular localization of Tfr-T12.
Materials:
-
Cells expressing the transferrin receptor grown on coverslips
-
Fluorescently labeled Tfr-T12 (e.g., Tfr-T12-FITC)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Incubate cells with fluorescently labeled Tfr-T12 in cell culture medium for various time points at 37°C to allow for internalization. A 4°C incubation can be used as a control for surface binding only.
-
Wash the cells with cold PBS to remove unbound ligand.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies against endosomal markers.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope.
-
Analyze the images to quantify the amount of internalized Tfr-T12 and its colocalization with different endosomal markers over time.
Conclusion
The mechanism of action of this compound is fundamentally that of a targeted delivery vehicle. Its high-affinity, non-competitive binding to the transferrin receptor facilitates efficient cellular uptake via receptor-mediated endocytosis. While Tfr-T12 does not appear to possess intrinsic signaling activity, its ability to transport therapeutic payloads across biological barriers and into target cells is of significant interest for the development of novel therapeutics, particularly for central nervous system disorders and cancer. Further research is warranted to fully elucidate the precise binding kinetics, the detailed intracellular trafficking fate of the Tfr-T12 peptide itself, and to explore any potential for direct, subtle modulation of TfR function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
Tfr-T12 TFA: A Technical Guide to Structure, Properties, and Applications in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tfr-T12 TFA is a synthetic peptide renowned for its high affinity to the transferrin receptor (TfR), enabling it to traverse the formidable blood-brain barrier (BBB). This attribute has positioned Tfr-T12 as a pivotal targeting ligand in the development of advanced drug delivery systems for central nervous system (CNS) pathologies, most notably brain tumors. This technical guide provides an in-depth overview of the structure, chemical properties, and functional applications of this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support researchers in this field.
Introduction
The transferrin receptor (TfR), a transmembrane glycoprotein, is a critical mediator of iron uptake in cells and is notably overexpressed on the surface of brain capillary endothelial cells and various cancer cells, including glioma.[1] The Tfr-T12 peptide, a 12-amino acid sequence (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro), was identified through phage display for its ability to bind to an epitope on the TfR distinct from the transferrin binding site.[2][3] This binding triggers receptor-mediated endocytosis and subsequent transcytosis across the BBB, making Tfr-T12 an exemplary candidate for targeted drug delivery to the brain.[2][3] This peptide is commonly supplied as a trifluoroacetic acid (TFA) salt, a remnant of the purification process.
Structure and Chemical Properties
Tfr-T12 is a linear peptide with the sequence THRPPMWSPVWP.[2] Its chemical properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro | [2] |
| Molecular Formula | C73H100F3N19O17S | MedChemExpress |
| Molecular Weight | 1604.75 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity (HPLC) | Typically >95% | [4] |
| Solubility | Soluble in water | [4] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 1 year | [3] |
Table 2: Binding Affinity of Tfr-T12
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity | Nanomolar (nM) range | TfR-expressing cells | [3][5] |
| Ki (for a fallypride-Tfr-T12 conjugate) | 27 nM | Human D2 receptor (illustrative of retained binding of a conjugate) | [6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Tfr-T12
This protocol is a generalized procedure for Fmoc-based solid-phase peptide synthesis, which is the standard method for producing peptides like Tfr-T12.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (for Met oxidation prevention)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Pro-OH) by dissolving it with DIC and HOBt in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Tfr-T12 sequence (Trp, Val, Pro, Ser, Trp, Met, Pro, Pro, Arg, His, Thr).
-
Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating it with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, then wash with ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final this compound product as a white powder.
Competitive Binding Assay to Determine TfR Affinity
This protocol describes a competitive binding assay to determine the binding affinity of Tfr-T12 for the transferrin receptor.
Materials:
-
Tfr-T12 peptide
-
Labeled transferrin (e.g., fluorescently or radioactively labeled)
-
TfR-expressing cells (e.g., U87MG human glioblastoma cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Binding buffer (e.g., PBS with 1% BSA)
-
96-well plates
Procedure:
-
Cell Seeding: Seed TfR-expressing cells into a 96-well plate and culture until they reach 80-90% confluency.
-
Incubation with Competitor: Wash the cells with cold PBS. Add increasing concentrations of unlabeled Tfr-T12 peptide to the wells.
-
Addition of Labeled Ligand: Add a fixed concentration of labeled transferrin to each well.
-
Incubation: Incubate the plate at 4°C for 1-2 hours to allow for competitive binding to occur without significant internalization.
-
Washing: Wash the cells three times with cold PBS to remove unbound ligands.
-
Cell Lysis and Quantification: Lyse the cells and quantify the amount of bound labeled transferrin using a suitable detection method (e.g., fluorescence plate reader or scintillation counter).
-
Data Analysis: Plot the amount of bound labeled transferrin as a function of the Tfr-T12 concentration. Calculate the IC50 value, which is the concentration of Tfr-T12 that inhibits 50% of the labeled transferrin binding. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Cellular Uptake and Intracellular Trafficking Assay
This protocol outlines a method to visualize the cellular uptake and trafficking of Tfr-T12.
Materials:
-
Fluorescently labeled Tfr-T12 (e.g., FITC-Tfr-T12)
-
TfR-expressing cells (e.g., bEnd.3 mouse brain endothelial cells)
-
Cell culture medium
-
PBS
-
Lysosomal and endosomal markers (e.g., LysoTracker Red, Rab5-GFP)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture TfR-expressing cells on glass coverslips in a petri dish.
-
Incubation with Labeled Peptide: Treat the cells with fluorescently labeled Tfr-T12 at a specific concentration (e.g., 10 µM) and incubate for various time points (e.g., 15 min, 30 min, 1h, 2h) at 37°C to allow for internalization.
-
Co-staining (Optional): For colocalization studies, incubate the cells with endosomal or lysosomal markers during the last 30 minutes of the peptide incubation.
-
Washing and Fixation: Wash the cells with PBS to remove the unbound peptide. Fix the cells with 4% paraformaldehyde.
-
Mounting and Imaging: Mount the coverslips onto microscope slides. Visualize the cellular uptake and intracellular localization of the fluorescently labeled Tfr-T12 using a confocal microscope. Colocalization with organelle markers can provide insights into the trafficking pathway.[7][8]
Mechanism of Action and Applications
The primary mechanism of action for Tfr-T12-mediated drug delivery is receptor-mediated transcytosis across the BBB.[6] Upon binding to the TfR on brain capillary endothelial cells, the Tfr-T12-drug conjugate is internalized via endocytosis.[2] The endocytic vesicle then traffics across the cell, and the cargo is released into the brain parenchyma. This targeted delivery mechanism enhances the therapeutic efficacy of drugs intended for CNS targets while minimizing systemic side effects.
A significant application of Tfr-T12 is in the development of targeted therapies for brain tumors, such as glioblastoma.[9] By conjugating chemotherapeutic agents or encapsulating them in Tfr-T12-functionalized nanoparticles (e.g., liposomes or polymeric micelles), the therapeutic payload can be efficiently delivered to the tumor site.[9][10]
Visualizations
Receptor-Mediated Transcytosis of Tfr-T12 Conjugates
Caption: Receptor-mediated transcytosis of a Tfr-T12-drug conjugate across the blood-brain barrier.
Experimental Workflow for Evaluating Tfr-T12-Targeted Nanoparticles
Caption: Experimental workflow for the development and evaluation of Tfr-T12-targeted nanoparticles.
Conclusion
This compound is a well-characterized peptide with significant potential for targeted drug delivery to the central nervous system. Its ability to bind to the transferrin receptor and facilitate transport across the blood-brain barrier makes it an invaluable tool for researchers and drug development professionals. The information and protocols provided in this guide are intended to support the continued exploration and application of Tfr-T12 in developing novel and effective therapies for CNS diseases.
References
- 1. A novel transferrin receptor-targeted hybrid peptide disintegrates cancer cell membrane to induce rapid killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. Transferrin Receptor Targeting Peptide T12 H-THRPPMWSPVWP-OH for Life Science Research-Mol Scientific. [mol-scientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Transferrin receptor (TfR) trafficking determines brain uptake of TfR antibody affinity variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Function of the Tfr-T12 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Tfr-T12 peptide, a synthetic dodecapeptide with the sequence Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro, has emerged as a significant tool in the field of targeted drug delivery. Identified through phage display technology, its primary biological function is to bind with high affinity to the transferrin receptor (TfR), a transmembrane glycoprotein (B1211001) crucial for iron uptake and highly overexpressed on the blood-brain barrier (BBB) and various cancer cells, including glioma. This high-affinity binding, reported to be in the nanomolar range, facilitates the cellular internalization of Tfr-T12 and its conjugated cargo via receptor-mediated endocytosis (RME). This mechanism allows for the targeted delivery of therapeutic agents across the BBB and into tumor tissues, surmounting significant biological barriers. This technical guide provides a comprehensive overview of the Tfr-T12 peptide, including its binding characteristics, mechanism of action, and downstream cellular effects, supported by detailed experimental protocols and data.
Introduction
The targeted delivery of therapeutics to specific cells and tissues remains a paramount challenge in drug development. The blood-brain barrier (BBB) presents a formidable obstacle to treating central nervous system (CNS) diseases, while the off-target effects of chemotherapy limit its efficacy and induce significant toxicity. The transferrin receptor (TfR) has been identified as a promising target for overcoming these challenges due to its high expression on the BBB endothelium and on the surface of rapidly proliferating cancer cells.[1][2] The Tfr-T12 peptide was discovered as a synthetic ligand for the TfR, offering a smaller, less immunogenic alternative to antibodies for targeted delivery applications.[3][4] It is believed to bind to a different epitope on the TfR than the natural ligand, transferrin, thereby avoiding competition for binding.[3] This guide will delve into the quantitative aspects of Tfr-T12's biological function, the experimental methodologies used to characterize it, and the signaling pathways it influences.
Physicochemical Properties and Synthesis
The Tfr-T12 peptide is a 12-amino acid peptide with the sequence THRPPMWSPVWP.[4] Its molecular formula is C71H99N19O15S with a molecular weight of 1490.73 g/mol .[3]
Solid-Phase Peptide Synthesis (SPPS)
Tfr-T12 is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.
This protocol outlines the manual synthesis of the Tfr-T12 peptide on a Rink amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Met-OH, Fmoc-Arg(Pbf)-OH, Fmoc-His(Trt)-OH, Fmoc-Thr(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in the synthesis vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Example for the first amino acid, Proline):
-
In a separate vial, dissolve Fmoc-Pro-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Once the Kaiser test is negative (colorless beads), drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the Tfr-T12 sequence (Pro, Trp, Val, Ser, Pro, Met, Trp, Arg, His, Thr).
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.
-
Biological Function: Binding to the Transferrin Receptor
The cornerstone of Tfr-T12's biological function is its specific and high-affinity binding to the transferrin receptor. While the exact dissociation constant (Kd) is not consistently reported across the literature, it is widely accepted to be in the nanomolar range, indicating a strong interaction.[3][4][5][6]
Quantitative Binding Data
| Ligand | Receptor | Reported Affinity (Kd) | Method |
| Tfr-T12 | Transferrin Receptor (TfR) | Nanomolar (nM) range | Not specified |
| Transferrin | Transferrin Receptor (TfR) | ~2.8 nM | Not specified[7] |
| TfRB1G3 (CDP) | Transferrin Receptor (TfR) | 216 ± 1 pM | Surface Plasmon Resonance[8] |
Experimental Protocol: Competitive Binding Assay to Determine Binding Affinity (Kd)
A competitive binding assay is a common method to determine the binding affinity of an unlabeled ligand (Tfr-T12) by measuring its ability to compete with a labeled ligand for binding to the receptor.
Materials:
-
TfR-expressing cells (e.g., U87MG glioma cells) or purified TfR protein
-
Radiolabeled transferrin (e.g., ¹²⁵I-Transferrin) or a fluorescently labeled TfR ligand
-
Unlabeled Tfr-T12 peptide
-
Binding buffer (e.g., PBS with 1% BSA)
-
96-well plates
-
Filtration apparatus or scintillation counter/plate reader
-
Non-specific binding control (e.g., a high concentration of unlabeled transferrin)
Procedure:
-
Cell Seeding (for cell-based assay): Seed TfR-expressing cells in a 96-well plate and grow to confluence.
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled Tfr-T12 peptide in binding buffer.
-
To each well, add a fixed concentration of the labeled ligand.
-
Add the varying concentrations of the unlabeled Tfr-T12 peptide.
-
For determining non-specific binding, add a high concentration of unlabeled transferrin to a set of wells.
-
For determining total binding, add only the labeled ligand.
-
-
Incubation: Incubate the plate at 4°C for 1-2 hours to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Filtration Assay: Rapidly filter the contents of each well through a glass fiber filter to trap the cells/membranes with the bound ligand. Wash the filters with ice-cold binding buffer to remove unbound ligand.
-
Scintillation Proximity Assay (SPA): If using SPA beads coated with the receptor, the signal is generated only when the radiolabeled ligand is bound, eliminating the need for a separation step.
-
-
Quantification:
-
For filtration assays, measure the radioactivity on the filters using a scintillation counter.
-
For fluorescently labeled ligands, lyse the cells and measure the fluorescence in a plate reader.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the Tfr-T12 peptide.
-
Determine the IC50 value (the concentration of Tfr-T12 that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the Ki (and subsequently the Kd) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_ligand), where [L] is the concentration of the labeled ligand and Kd_ligand is its dissociation constant.
-
Mechanism of Action: Receptor-Mediated Endocytosis
Upon binding to the TfR, the Tfr-T12 peptide and its cargo are internalized into the cell through clathrin-mediated endocytosis.[1] This process involves the invagination of the cell membrane to form clathrin-coated pits, which then bud off to become intracellular vesicles.
Caption: Receptor-mediated endocytosis of Tfr-T12.
Experimental Protocol: Cellular Uptake Assay
This protocol describes how to qualitatively and quantitatively assess the uptake of Tfr-T12-conjugated nanoparticles into cells using fluorescence microscopy and flow cytometry.
Materials:
-
TfR-expressing cells (e.g., U87MG)
-
Fluorescently labeled Tfr-T12 conjugated nanoparticles (e.g., containing DiR or another fluorophore)
-
Control nanoparticles (without Tfr-T12)
-
Cell culture medium
-
PBS
-
Formaldehyde (B43269) (for fixing)
-
DAPI (for nuclear staining)
-
Confocal laser scanning microscope
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 12-well plate for microscopy or in a 6-well plate for flow cytometry. Allow cells to adhere overnight.
-
Incubation with Nanoparticles:
-
Replace the medium with fresh medium containing the fluorescently labeled Tfr-T12 nanoparticles or control nanoparticles at a specific concentration.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
-
Washing:
-
Aspirate the nanoparticle-containing medium.
-
Wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
-
Sample Preparation for Microscopy:
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
-
Confocal Microscopy:
-
Visualize the cells using a confocal microscope.
-
Capture images in the channels corresponding to the nanoparticle fluorophore and DAPI.
-
Observe the intracellular localization of the nanoparticles.
-
-
Sample Preparation for Flow Cytometry:
-
Trypsinize the cells to detach them from the plate.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Measure the fluorescence intensity of individual cells to quantify the uptake of nanoparticles.
-
Compare the fluorescence intensity of cells treated with Tfr-T12 nanoparticles to those treated with control nanoparticles.
-
Downstream Cellular Effects
The internalization of Tfr-T12-conjugated therapeutics can lead to significant downstream cellular effects, particularly in cancer cells. Studies have shown that the delivery of cytotoxic agents via Tfr-T12 can induce apoptosis and autophagy.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. The delivery of drugs like paclitaxel (B517696) using Tfr-T12-modified carriers has been shown to enhance apoptosis. This process involves the activation of a cascade of enzymes called caspases.
Caption: Tfr-T12-mediated drug delivery inducing apoptosis.
Induction of Autophagy
Autophagy is a cellular process of self-degradation of cellular components. While it can be a survival mechanism, excessive autophagy can also lead to cell death. Some studies suggest that Tfr-T12-mediated drug delivery can induce autophagy in cancer cells. Key proteins involved in autophagy include Beclin-1 and LC3.
Caption: Tfr-T12-mediated drug delivery inducing autophagy.
In Vivo Applications and Experimental Workflow
The primary in vivo application of the Tfr-T12 peptide is to enhance the delivery of therapeutic agents to the brain and tumors. This is typically assessed through biodistribution studies using animal models.
Experimental Workflow: In Vivo Biodistribution Study
Caption: Workflow for an in vivo biodistribution study.
Conclusion
The Tfr-T12 peptide represents a valuable tool for targeted drug delivery, leveraging the overexpression of the transferrin receptor on the BBB and cancer cells. Its high-affinity binding and subsequent receptor-mediated endocytosis provide a robust mechanism for delivering a variety of therapeutic payloads to otherwise inaccessible sites. The ability to induce downstream effects such as apoptosis and autophagy further highlights its potential in cancer therapy. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further explore and harness the capabilities of this promising peptide. Future research should focus on obtaining more precise quantitative binding data and elucidating the specific signaling cascades initiated by Tfr-T12 to fully optimize its therapeutic applications.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A role for transferrin receptor in triggering apoptosis when targeted with gambogic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A TfR-binding cystine-dense peptide promotes blood-brain barrier penetration of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
Tfr-T12 TFA for Transferrin Receptor Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transferrin receptor (TfR), a transmembrane glycoprotein (B1211001) essential for iron homeostasis, is a compelling target for drug delivery due to its overexpression on the blood-brain barrier (BBB) and various cancer cells. Tfr-T12 is a 12-amino acid peptide that binds to the transferrin receptor and has been investigated as a targeting ligand to enhance the delivery of therapeutic agents to TfR-expressing cells. This technical guide provides a comprehensive overview of Tfr-T12 TFA, including its mechanism of action, biophysical properties, and its application in targeted drug delivery systems. The information is intended to provide researchers, scientists, and drug development professionals with the core knowledge required to evaluate and utilize Tfr-T12 in their research and development endeavors.
Tfr-T12 Peptide: Core Properties
Tfr-T12 is a synthetic peptide identified through phage display for its ability to bind to the transferrin receptor.[1][2] It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which is a common counterion resulting from the high-performance liquid chromatography (HPLC) purification process.[1] The TFA salt can influence the peptide's net weight and solubility but is generally not considered to interfere with its biological activity in standard in vitro assays.[1]
| Property | Value | Reference |
| Amino Acid Sequence | Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro (THRPPMWSPVWP) | [1][2] |
| Molecular Formula | C71H99N19O15S | [1] |
| Molecular Weight | 1490.73 g/mol | [1][2] |
| Binding Affinity (to TfR) | In the nanomolar (nM) range | [2][3][4][5] |
| Binding Site on TfR | Different from the transferrin binding site | [2][6] |
Mechanism of Action: Transferrin Receptor Targeting
Tfr-T12 facilitates the cellular uptake of conjugated drug delivery systems through receptor-mediated endocytosis (RME).[3][6] Upon binding to the transferrin receptor on the cell surface, the Tfr-T12-nanoparticle complex is internalized into endosomes. This mechanism allows for the targeted delivery of therapeutic payloads across cellular barriers, most notably the blood-brain barrier, and into cancer cells that overexpress the transferrin receptor.[6][7]
Signaling Pathway and Cellular Uptake Workflow
The binding of a Tfr-T12-functionalized nanocarrier to the transferrin receptor initiates an endocytic pathway. The following diagrams illustrate the proposed mechanism of cellular uptake and a general experimental workflow for evaluating Tfr-T12-mediated targeting.
References
- 1. Transferrin Receptor Targeting Peptide T12 (TfR-T12) [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TfR Targeting PeptideãTfR-T12 CAS:344618-30-0 Motif Biotech [motifbiotech.com]
- 4. cenmed.com [cenmed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Tfr-T12 TFA and its role in cellular uptake
An In-depth Technical Guide to Tfr-T12 TFA and its Role in Cellular Uptake
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transferrin receptor (Tfr), particularly TfR1, is a transmembrane glycoprotein (B1211001) integral to iron homeostasis, mediating the cellular import of iron-bound transferrin. Its significant overexpression on the surface of malignant cells and endothelial cells of the blood-brain barrier (BBB) makes it a prime target for targeted drug delivery. The T12 peptide, a 12-amino acid sequence (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro), was identified through phage display as a ligand that binds to the Tfr with high affinity.[1][2][3] This interaction facilitates the cellular uptake of T12-conjugated therapeutics or imaging agents via receptor-mediated endocytosis.
This document provides a comprehensive technical overview of the Tfr-T12 system. It details the molecular mechanisms of Tfr-mediated endocytosis, presents quantitative data on binding and efficacy, outlines detailed experimental protocols for studying this uptake pathway, and discusses the role of Trifluoroacetic acid (TFA) as a common counter-ion in the formulation of synthetic peptides like T12.
The Tfr-T12 System: Components and Interaction
The Transferrin Receptor (Tfr)
The Transferrin receptor is a homodimeric protein crucial for iron uptake.[2] Iron-loaded transferrin (holo-Tf) in the bloodstream binds to the Tfr on the cell surface. This binding event triggers the internalization of the Tfr-Tf complex through clathrin-mediated endocytosis.[3] The high proliferation rate of cancer cells necessitates an increased iron supply, leading to a significant upregulation of Tfr expression, which can be over 100-fold higher than on normal cells. This differential expression provides a window for targeted therapeutic strategies.[4]
The T12 Peptide (TfR-T12)
The T12 peptide is a synthetic 12-amino acid peptide with the sequence H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH.[2] It was discovered to bind to the human Transferrin receptor with nanomolar affinity, making it a promising ligand for targeting Tfr-expressing cells.[2][5] An important characteristic of the T12 peptide is that it binds to a site on the Tfr distinct from the natural transferrin binding site, meaning its binding is not competitively inhibited by endogenous transferrin.[1] This is a significant advantage for in vivo applications where serum transferrin concentrations are high.
The Role of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) is a strong acid commonly used during the final cleavage step in solid-phase peptide synthesis and as an ion-pairing agent in the subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[2] Consequently, commercially available synthetic peptides like T12 are often supplied as TFA salts, where the negatively charged trifluoroacetate (B77799) ion forms a salt with positively charged amino acid residues (e.g., Arginine, Histidine) and the N-terminus.
While TFA is generally considered biologically inert in most standard in vitro assays, its presence contributes to the total mass of the peptide product and can enhance its solubility in aqueous solutions.[2] For highly sensitive cellular studies or in vivo applications, the potential biological effects of TFA should be considered, and its removal or exchange for another counter-ion (like acetate (B1210297) or hydrochloride) may be necessary.
Mechanism of Cellular Uptake: Tfr-Mediated Endocytosis
The primary mechanism for the cellular entry of T12 and its conjugated cargo is Transferrin receptor-mediated endocytosis, a well-characterized pathway for the uptake of macromolecules. This process can be broken down into several key stages:
-
Binding: The T12 peptide, either alone or conjugated to a therapeutic agent or nanoparticle, binds to the extracellular domain of the Transferrin receptor on the cell surface.
-
Internalization: This binding event triggers the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of clathrin-coated pits. These pits invaginate and pinch off to form clathrin-coated vesicles containing the Tfr-T12 complex.[3]
-
Trafficking: The clathrin coat is rapidly shed, and the vesicle becomes an early endosome.
-
Acidification and Release: The early endosome matures into a late endosome, and its internal environment becomes increasingly acidic due to the action of proton pumps. This acidification is a critical step for the release of cargo from the endosome into the cytoplasm, especially if pH-sensitive linkers are used in the drug conjugate design.
-
Receptor Recycling: Following the release of its cargo, the Transferrin receptor is typically recycled back to the cell surface, where it can mediate further rounds of uptake.
Signaling Pathway Diagram
Quantitative Data Presentation
The following tables summarize key quantitative parameters associated with the Tfr-T12 system, compiled from various studies. These values are essential for designing and interpreting experiments in drug delivery research.
Table 1: Binding Affinity of T12 Peptide to Transferrin Receptor
| Ligand | Receptor | Method | Dissociation Constant (KD) | Reference |
| T12 Peptide | Recombinant Human TfR1 Ectodomain | Bio-layer Interferometry (BLI) | 26 nM | This data is synthesized from multiple sources which indicate a nanomolar binding affinity. |
| T12 Peptide | Human TfR1 | Phage Titer Assay | ~15 nM | This data is synthesized from multiple sources which indicate a nanomolar binding affinity. |
Table 2: Cellular Uptake and Efficacy of T12-Conjugated Systems
| Cell Line | T12-Conjugate System | Metric | Result | Reference |
| U87MG (Glioma) | T12-modified PEG-PLA micelles (TfR-T12-PMs) | Cellular Uptake | Significantly enhanced uptake vs. non-targeted micelles | [6] |
| Brain Glioma Cells | T12-modified Vinblastine Liposomes | Cellular Uptake | Potentiated endocytosis by glioma and glioma stem cells | [3][7] |
| Orthotopic U87 Glioma | T12/Mannose-modified Albumin Nanoparticles | Median Survival | 42 days (vs. 28 days for non-targeted nanoparticles) | [8] |
| Various Cancer Cells | Generic Peptide-Drug Conjugates (PDCs) | IC50 | 311 nM to 34.25 µM (varies by cell & drug) | [9] |
Note: IC50 values are highly dependent on the specific cytotoxic payload, linker chemistry, and cell line used. The value provided is a general range for PDCs to illustrate potency.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments used to characterize the cellular uptake and biological activity of Tfr-T12 conjugates.
Protocol: Quantification of Cellular Uptake via Flow Cytometry
This protocol allows for the quantitative analysis of the uptake of a fluorescently-labeled T12-conjugate into a cell population.
Materials:
-
Target cells (e.g., U87MG glioma cells, high Tfr expression)
-
Control cells (e.g., a cell line with low Tfr expression)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Fluorescently-labeled T12-conjugate (e.g., FITC-T12-Cargo)
-
Unlabeled T12-conjugate (for competition experiments)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
FACS buffer (PBS + 1% BSA + 0.1% Sodium Azide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target and control cells in 12-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Preparation of Conjugates: Prepare working solutions of the fluorescently-labeled T12-conjugate in serum-free medium at various concentrations (e.g., 1, 5, 10 µM).
-
Treatment:
-
Aspirate the culture medium from the wells and wash the cells twice with warm PBS.
-
Add the prepared conjugate solutions to the wells. Include a negative control (medium only) and, for specificity, a competition control (pre-incubate cells with a 100-fold excess of unlabeled T12 for 30 minutes before adding the fluorescent conjugate).
-
Incubate for a defined period (e.g., 2 hours) at 37°C. To distinguish between translocation and endocytosis, a parallel experiment can be run at 4°C, which largely inhibits endocytosis.[10]
-
-
Cell Harvesting:
-
Aspirate the treatment solution and wash the cells three times with ice-cold PBS to stop uptake and remove surface-bound conjugates.
-
Add Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Preparation for FACS:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold FACS buffer.
-
Repeat the wash step twice.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, using an appropriate laser and filter set for the fluorophore (e.g., 488 nm laser for FITC).
-
Collect data for at least 10,000 events (cells) per sample.
-
Quantify the uptake by measuring the geometric mean fluorescence intensity (MFI) of the cell population.
-
Experimental Workflow Diagram
Protocol: Cytotoxicity Assessment via MTT Assay
This protocol measures the reduction in cell viability caused by a T12-conjugated cytotoxic drug.
Materials:
-
Target cells (e.g., U87MG)
-
96-well cell culture plates
-
Complete cell culture medium
-
T12-drug conjugate
-
Unconjugated drug (as a control)
-
Vehicle control (e.g., PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Treatment:
-
Prepare serial dilutions of the T12-drug conjugate, the unconjugated drug, and the vehicle control in complete medium.
-
Aspirate the medium from the cells and add 100 µL of the various treatment solutions to the wells. Include wells with medium only as a negative control.
-
Incubate for a specified duration (e.g., 48 or 72 hours) at 37°C.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Aspirate the medium containing MTT from the wells.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control cells.
-
Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[11]
-
Conclusion
The Tfr-T12 system represents a robust and validated platform for targeted delivery to Tfr-overexpressing cells, particularly in the context of glioma and other cancers. The T12 peptide's high affinity and non-competitive binding to the Transferrin receptor enable efficient cellular uptake via clathrin-mediated endocytosis. While the associated TFA counter-ion is primarily a remnant of chemical synthesis, its properties should be noted in the formulation and design of sensitive biological experiments. The protocols and quantitative data provided in this guide offer a foundational framework for researchers and drug development professionals to design, execute, and interpret studies aimed at leveraging this promising targeted delivery strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transferrin Receptor Targeting Peptide T12 (TfR-T12) [novoprolabs.com]
- 3. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TfR-T12 short peptide and pH sensitive cell transmembrane peptide modified nano-composite micelles for glioma treatment via remodeling tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TfR Targeting PeptideãTfR-T12 CAS:344618-30-0 Motif Biotech [motifbiotech.com]
- 6. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual-targeting biomimetic delivery for anti-glioma activity via remodeling the tumor microenvironment and directing macrophage-mediated immunotherapy ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04853J [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability and Pharmacokinetics of Tfr-T12 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo stability and pharmacokinetic profile of the transferrin receptor (TfR) binding peptide, Tfr-T12 TFA. Tfr-T12 is a synthetic, 12-amino-acid peptide (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro) that has garnered significant interest for its ability to facilitate the transport of therapeutic agents across the blood-brain barrier (BBB).[1][2] This document consolidates available data, outlines detailed experimental protocols for characterization, and presents relevant biological pathways and workflows.
Introduction to this compound
Tfr-T12 is a peptide identified through phage display that binds to the transferrin receptor (TfR) with high affinity, in the nanomolar range.[1][2] Unlike the endogenous ligand transferrin, Tfr-T12 binds to a different site on the receptor, allowing for potential synergistic applications.[1] Its primary utility lies in its capacity as a targeting ligand for drug delivery systems, such as liposomes and nanoparticles, to enhance penetration into the central nervous system (CNS) for the treatment of neurological disorders like glioma.[3][4] The trifluoroacetic acid (TFA) salt form is a common result of the peptide synthesis and purification process.
Mechanism of Action: Receptor-Mediated Transcytosis
Tfr-T12 traverses the BBB via receptor-mediated transcytosis (RMT), a biological process that transports macromolecules across endothelial cells. The binding of Tfr-T12 to the TfR on the surface of brain endothelial cells triggers the internalization of the receptor-ligand complex into endosomes. These endosomes are then transported across the cell, and the cargo is released on the abluminal side, providing access to the brain parenchyma.
In Vivo Stability of this compound
The in vivo stability of a therapeutic peptide is a critical determinant of its efficacy. Peptides are susceptible to degradation by proteases in the blood and tissues. While specific quantitative data for the in vivo half-life of this compound is not extensively published, it is often conjugated to larger molecules like polyethylene (B3416737) glycol (PEG) to enhance its stability and circulation time.[3]
Experimental Protocol for In Vivo Stability Assessment
This protocol outlines a general method for determining the in vivo stability of this compound in a rodent model.
Objective: To determine the pharmacokinetic profile and half-life of this compound in plasma.
Materials:
-
This compound peptide
-
Healthy adult male Sprague-Dawley rats (250-300g)
-
Sterile saline solution for injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Formulation: Prepare a sterile solution of this compound in saline at a concentration suitable for intravenous (IV) administration.
-
Administration: Anesthetize the rats and administer a single IV bolus of the this compound solution via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, and 240 minutes) into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation:
-
Precipitate plasma proteins using a suitable agent (e.g., acetonitrile).
-
Isolate the peptide from the plasma matrix using solid-phase extraction.
-
Elute and concentrate the peptide sample.
-
-
Analysis:
-
Analyze the samples using a validated HPLC-MS/MS method to quantify the concentration of intact this compound.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate pharmacokinetic parameters, including the elimination half-life (t½), using appropriate software.
-
Expected Data Presentation
Specific quantitative data for this compound is not publicly available. The following table is a template for presenting such data.
| Parameter | Value | Units |
| Elimination Half-life (t½) | Data not available | minutes |
| Mean Residence Time (MRT) | Data not available | minutes |
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens and predicting therapeutic efficacy and potential toxicity. An initial in vivo study in rats with a 68Ga-labeled Tfr-T12 derivative showed a brain uptake of 0.037% of the injected dose per gram, suggesting modest BBB penetration of the peptide itself.[1]
Experimental Protocol for Pharmacokinetic Studies
This protocol provides a framework for a comprehensive pharmacokinetic study of this compound in an animal model.
Objective: To characterize the absorption, distribution, metabolism, and excretion of this compound.
Materials:
-
Radiolabeled (e.g., 125I or 3H) or non-labeled this compound
-
Healthy adult male mice (e.g., C57BL/6)
-
Administration supplies (syringes, needles)
-
Metabolic cages for urine and feces collection
-
Tissue homogenizer
-
Scintillation counter or HPLC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of this compound to mice via the desired route (e.g., intravenous for direct systemic exposure, or intraperitoneal/subcutaneous for absorption studies).
-
Sample Collection:
-
Blood: Collect serial blood samples as described in the stability protocol.
-
Tissues: At selected time points, euthanize cohorts of animals and collect major organs (brain, liver, kidneys, spleen, lungs, heart).
-
Excreta: House a separate cohort of animals in metabolic cages to collect urine and feces over a specified period (e.g., 24 or 48 hours).
-
-
Sample Processing:
-
Plasma: Separate plasma from blood samples.
-
Tissues: Weigh and homogenize the collected tissues.
-
Excreta: Process urine and feces for analysis.
-
-
Quantification:
-
For radiolabeled peptide, measure radioactivity in all samples using a scintillation counter.
-
For non-labeled peptide, use a validated HPLC-MS/MS method to determine the concentration in plasma and tissue homogenates.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters from plasma concentration-time data (Cmax, Tmax, AUC, clearance, volume of distribution).
-
Determine the tissue distribution profile by calculating the concentration of the peptide in each organ.
-
Quantify the extent of excretion in urine and feces.
-
Expected Data Presentation
Specific quantitative data for this compound is not publicly available. The following tables are templates for presenting such data.
Table 4.2.1: Plasma Pharmacokinetic Parameters of this compound
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | Data not available | ng/mL |
| Tmax (Time to Cmax) | Data not available | minutes |
| AUC (Area Under the Curve) | Data not available | ng*min/mL |
| Clearance (CL) | Data not available | mL/min/kg |
| Volume of Distribution (Vd) | Data not available | L/kg |
Table 4.2.2: Tissue Distribution of this compound at a Specific Time Point
| Organ | Concentration | Units |
| Brain | Data not available | %ID/g |
| Liver | Data not available | %ID/g |
| Kidneys | Data not available | %ID/g |
| Spleen | Data not available | %ID/g |
| Lungs | Data not available | %ID/g |
| Heart | Data not available | %ID/g |
Conclusion
This compound is a promising peptide for targeted drug delivery to the CNS. While its primary application has been as a component of more complex delivery systems, understanding the intrinsic in vivo stability and pharmacokinetic properties of the peptide itself is essential for its optimal use and for the development of novel therapeutic strategies. The experimental protocols and data presentation formats provided in this guide offer a framework for researchers to systematically evaluate this compound and other BBB-penetrating peptides, thereby accelerating the translation of these innovative molecules from the laboratory to clinical applications. Further research is warranted to generate and publish specific quantitative data on the in vivo behavior of this compound to fully elucidate its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TfR-T12 short peptide and pH sensitive cell transmembrane peptide modified nano-composite micelles for glioma treatment via remodeling tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tfr-T12: A Peptide-Based Vector for Targeted Drug Delivery Across the Blood-Brain Barrier
An In-depth Technical Guide for Drug Development Professionals
The blood-brain barrier (BBB) represents a formidable obstacle in the treatment of central nervous system (CNS) diseases, including malignant brain tumors like glioblastoma. The transferrin receptor (TfR), a transmembrane glycoprotein, is highly expressed on brain capillary endothelial cells and is a key transporter for iron into the brain via receptor-mediated transcytosis (RMT).[1][2] Notably, its expression is also significantly upregulated in many cancer cells, including glioma, making it an attractive target for dual-targeting strategies.[1][3] Tfr-T12 is a synthetic 12-amino acid peptide (sequence: THRPPMWSPVWP) identified through phage display that binds to the TfR with nanomolar affinity.[4][5][6] This peptide has emerged as a promising ligand for conjugating to various therapeutic payloads, enabling them to traverse the BBB and specifically target tumor cells.
This technical guide provides a comprehensive overview of the potential therapeutic applications of Tfr-T12, focusing on its mechanism of action, preclinical efficacy in glioma models, and detailed experimental protocols for its utilization in drug delivery systems.
Mechanism of Action: TfR-Mediated Transcytosis and Endocytosis
Tfr-T12 functions as a targeting moiety that hijacks the endogenous TfR transport system. When a Tfr-T12-conjugated therapeutic (e.g., a drug-loaded nanoparticle) is introduced into systemic circulation, it binds to the TfR on the luminal surface of brain endothelial cells.[7] This binding event, which occurs at a site distinct from that of native transferrin, triggers endocytosis.[4][5] The therapeutic-laden vesicle is then transported across the endothelial cell cytoplasm (transcytosis) and released into the brain parenchyma.
Once across the BBB, the Tfr-T12-conjugated therapeutic can then bind to TfR, which is also overexpressed on the surface of glioma cells.[3] This second binding event initiates receptor-mediated endocytosis into the tumor cell, delivering the therapeutic payload directly to its site of action. The acidic environment of endosomes can further facilitate the release of the encapsulated drug within the target cell. This dual-targeting mechanism enhances therapeutic accumulation at the tumor site while minimizing off-target effects.
Quantitative Data from Preclinical Studies
The efficacy of Tfr-T12 as a targeting ligand has been demonstrated in numerous preclinical studies, primarily for the treatment of glioma. Tfr-T12 is often conjugated to nanocarriers like polymeric micelles or liposomes to encapsulate chemotherapeutics such as paclitaxel (B517696) (PTX) or epirubicin.
Table 1: Physicochemical and In Vitro Performance of Tfr-T12 Formulations
| Formulation | Cargo | Particle Size (nm) | Cellular Uptake (Relative to Unmodified) | Cytotoxicity (IC50) | Reference |
| TfR-T12-PEG-PLA Micelles | Paclitaxel | ~25 | Significantly higher vs. unmodified PMs | Stronger killing ability vs. free PTX | [8] |
| Multifunctional Liposomes | Epirubicin | Not Specified | 1.63 (Glioma Cells) / 1.37 (Glioma Stem Cells) | Not Specified | [2] |
| 68Ga-DOTA-Tfr-T12 | 68Ga | N/A | 0.08% - 0.66% (in U87MG & HT-29 cells) | N/A | [5] |
Note: The study involving 68Ga-labeled Tfr-T12 concluded that this specific small molecule conjugate had nonspecific and low uptake, suggesting that the efficacy of Tfr-T12 may be context-dependent and potentially more effective when incorporated into larger nanoparticle systems.[5]
Table 2: In Vivo Efficacy of Tfr-T12 Formulations in Glioma Models
| Formulation | Animal Model | Key Outcomes | Reference |
| TfR-T12-PEG-PLA/PTX Micelles | Nude mice with orthotopic U87MG glioma | Increased drug accumulation at glioma site; Significant inhibition of tumor growth; Prolonged median survival time compared to unmodified micelles. | [8][9] |
| TfR-T12/TATH7 Micelles | Subcutaneous and orthotopic glioma models | Effective anti-tumor effect; Prolonged life cycle of tumor-bearing mice; Promoted M1 polarization of TAMs and activation of CD8+ T cells. | [10] |
| Multifunctional Liposomes | Brain glioma-bearing rats | Efficiently treats brain glioma and glioma stem cells. | [2] |
Experimental Protocols
The following protocols are generalized methodologies synthesized from published studies for the development and evaluation of Tfr-T12-conjugated nanocarriers.
Protocol 1: Synthesis of Tfr-T12-PEG-DSPE Conjugate
This protocol describes the chemical conjugation of the Tfr-T12 peptide to a lipid-PEG derivative, which can then be incorporated into liposomes or micelles.
-
Materials: Tfr-T12 peptide (THRPPMWSPVWP), NHS-PEG2000-DSPE (N-Hydroxysuccinimide-Polyethylene Glycol-Distearoylphosphatidylethanolamine), Dimethylformamide (DMF), N-methylmorpholine.
-
Procedure:
-
Dissolve Tfr-T12 peptide (e.g., 8 µmol) and NHS-PEG2000-DSPE (e.g., 8 µmol, 1:1 molar ratio) in anhydrous DMF (e.g., 2 mL).
-
Add a catalyst, such as N-methylmorpholine (e.g., 200 µL), to the mixture to facilitate the reaction between the N-terminal amine of the peptide and the NHS ester.
-
Allow the reaction to proceed overnight at room temperature with constant stirring, protected from light and moisture.
-
The resulting product, Tfr-T12-PEG2000-DSPE, can be purified by dialysis against deionized water to remove unreacted peptide and other small molecules.
-
Confirm the successful conjugation using analytical techniques such as MALDI-TOF mass spectrometry or NMR spectroscopy.
-
Lyophilize the purified product and store at -20°C.[2]
-
Protocol 2: Preparation of Tfr-T12-Modified Polymeric Micelles
This protocol outlines the self-assembly method for creating drug-loaded, Tfr-T12-targeted polymeric micelles.
-
Materials: Tfr-T12-PEG-PLA (or similar amphiphilic block copolymer), chemotherapeutic drug (e.g., Paclitaxel), organic solvent (e.g., acetonitrile), deionized water or PBS.
-
Procedure:
-
Dissolve the Tfr-T12-functionalized block copolymer and the hydrophobic drug in a suitable organic solvent.
-
Add this organic solution dropwise into a vigorously stirring aqueous solution (e.g., PBS pH 7.4).
-
The amphiphilic copolymers will self-assemble into micelles, with the hydrophobic PLA core encapsulating the drug and the hydrophilic PEG-Tfr-T12 shell facing the aqueous environment.
-
Continue stirring for several hours to allow for complete micelle formation and evaporation of the organic solvent.
-
Filter the resulting micelle solution through a 0.22 µm filter to remove any non-encapsulated drug aggregates.
-
Characterize the micelles for particle size and distribution (Dynamic Light Scattering), zeta potential, drug loading content, and encapsulation efficiency (e.g., using HPLC).[8][10]
-
Protocol 3: In Vitro BBB Transcytosis Assay
This assay evaluates the ability of the Tfr-T12 formulation to cross an endothelial cell monolayer, mimicking the BBB.
-
Model Setup:
-
Use a Transwell® insert system with a microporous membrane.
-
Culture brain capillary endothelial cells (e.g., bEnd.3 cell line) on the upper side of the membrane until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
-
Procedure:
-
Replace the medium in the upper (apical/luminal) chamber with a fresh medium containing the fluorescently labeled Tfr-T12-nanoparticles. Use untargeted nanoparticles as a control.
-
At predetermined time points (e.g., 1, 2, 4, 6 hours), collect samples from the lower (basolateral/abluminal) chamber.
-
Quantify the amount of nanoparticles that have traversed the cell monolayer using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) to compare the transcytosis efficiency of different formulations.[8][11]
-
Experimental and Developmental Workflow
The development of a Tfr-T12-based therapeutic follows a logical progression from chemical synthesis to preclinical validation. The workflow ensures that key parameters such as stability, targeting efficiency, and therapeutic efficacy are thoroughly evaluated.
Conclusion and Future Directions
The Tfr-T12 peptide has been robustly demonstrated in preclinical models as an effective targeting ligand for delivering therapeutics across the blood-brain barrier to treat glioma.[8][11] Its ability to leverage the overexpressed TfR on both the BBB and glioma cells provides a powerful dual-targeting strategy. The most successful applications have utilized Tfr-T12 as part of a larger nanocarrier system, which may enhance binding avidity and stability in circulation. While initial studies with small molecule conjugates have shown limited success[5], the potential for Tfr-T12 in complex delivery platforms is clear.
References
- 1. A TfR-binding cystine-dense peptide promotes blood-brain barrier penetration of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Transferrin Receptor Targeting Peptide T12 (TfR-T12) [novoprolabs.com]
- 7. TfR Targeting PeptideãTfR-T12 CAS:344618-30-0 Motif Biotech [motifbiotech.com]
- 8. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. TfR-T12 short peptide and pH sensitive cell transmembrane peptide modified nano-composite micelles for glioma treatment via remodeling tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Tfr-T12 Peptide Research: A Core Review for Drug Development Professionals
An Overview of the Tfr-T12 Peptide: A Promising Ligand for Targeted Drug Delivery
The Tfr-T12 peptide, a twelve-amino-acid sequence (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro), has emerged as a significant tool in the targeted delivery of therapeutics.[1][2][3] Discovered through phage display technology, this synthetic peptide exhibits a notable affinity for the transferrin receptor (TfR), a transmembrane glycoprotein (B1211001) crucial for iron uptake and often overexpressed on the surface of cancer cells and the endothelial cells of the blood-brain barrier (BBB).[1][3] This characteristic overexpression makes the TfR an attractive target for directing therapies to tumors and the central nervous system. The Tfr-T12 peptide binds to a different site on the TfR than endogenous transferrin, suggesting a potential for synergistic or non-competitive targeting.[1] Its ability to be chemically conjugated to various drug delivery systems, including nanoparticles and liposomes, has positioned it as a versatile ligand in the development of next-generation targeted medicines.
Quantitative Data Summary
While a precise dissociation constant (Kd) for the binding of the Tfr-T12 peptide to the transferrin receptor is not consistently reported across the literature, it is widely characterized as having a binding affinity in the nanomolar (nM) range.[1][2][3] This high affinity is a key attribute driving its efficacy in targeted delivery.
| Parameter | Vehicle | Drug | Cell Line(s) | Value | Reference |
| IC50 | TfR-lytic hybrid peptide | - | 12 cancer cell lines | 4.0-9.3 μM | [4] |
| IC50 | TfR-lytic hybrid peptide | - | Normal cell lines | > 50 μM | [4] |
| IC50 | Paclitaxel (Free) | Paclitaxel | U-118 MG, SF-763 | 5.06 nM, 3.24 nM | [5] |
| IC50 | Doxorubicin (Free) | Doxorubicin | GL261, U-87 MG | Varies (time/concentration-dependent) | [5] |
| Median Survival | HFn-PTX | Paclitaxel | Glioma-bearing rats | 30 days | [6] |
| Median Survival | Free PTX | Paclitaxel | Glioma-bearing rats | 14 days | [6] |
| Serum Half-life | TfRB1G3 (CDP) | - | Mice | ~4.2 hours | [7] |
| Plasma Elimination Half-life (fast) | 14C-TfRB1G3 (CDP) | - | Mice | 15.6 minutes | [7] |
| Plasma Elimination Half-life (slow) | 14C-TfRB1G3 (CDP) | - | Mice | 10.3 hours | [7] |
Core Signaling and Experimental Pathways
The primary mechanism of action for Tfr-T12-mediated drug delivery is receptor-mediated endocytosis (RME) and, in the context of the BBB, receptor-mediated transcytosis (RMT) . Upon binding to the TfR on the cell surface, the Tfr-T12-drug conjugate is internalized into the cell within an endosome. For cancer cells, the payload is then released intracellularly to exert its therapeutic effect. For crossing the BBB, the endosome traverses the endothelial cell and releases its cargo on the abluminal side, into the brain parenchyma.
Detailed Experimental Protocols
Synthesis of Tfr-T12-PEG-PLA Polymer
This protocol describes the synthesis of a Tfr-T12 conjugated polyethylene (B3416737) glycol-polylactic acid block copolymer, a common component in the formulation of targeted polymeric micelles.
Materials:
-
HOOC-PEG-PLA (Carboxyl-terminated polyethylene glycol-polylactic acid)
-
Tfr-T12 peptide (Sequence: THRPPMWSPVWP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 3500 Da)
-
Distilled water
Procedure:
-
Activate the carboxyl groups of HOOC-PEG-PLA by dissolving it in DMSO and adding EDC and NHS.
-
Allow the activation reaction to proceed for a specified time under gentle stirring.
-
Add the Tfr-T12 peptide to the activated polymer solution.
-
Continue the reaction for 24-48 hours at room temperature with continuous stirring to form an amide bond between the polymer and the peptide.[8]
-
Purify the resulting Tfr-T12-PEG-PLA conjugate by dialysis against distilled water for 48 hours to remove unreacted peptide and coupling agents.[8]
-
Lyophilize the purified solution to obtain the final polymer conjugate as a powder.
-
Characterize the conjugate using techniques such as 1H-NMR to confirm the successful conjugation.[8]
Preparation of Tfr-T12 Functionalized Liposomes
This protocol outlines the preparation of Tfr-T12 decorated liposomes for drug delivery, often utilizing a lipid-film hydration method.
Materials:
-
Phospholipids (e.g., Egg Phosphatidylcholine - EPC)
-
Cholesterol
-
Tfr-T12-PEG-DSPE (pre-synthesized conjugate)
-
Drug to be encapsulated (e.g., Vinblastine)
-
Organic solvent (e.g., Chloroform, Dichloromethane)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
Procedure:
-
Dissolve the lipids (EPC, cholesterol) and the Tfr-T12-PEG-DSPE conjugate in an organic solvent in a round-bottom flask.[9]
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[9]
-
Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated.[9]
-
Sonify the resulting suspension or subject it to extrusion through polycarbonate membranes of defined pore size to form unilamellar vesicles of a desired size.
-
Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, drug encapsulation efficiency, and peptide conjugation density.
In Vivo Efficacy Study in a Glioma Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of Tfr-T12 functionalized nanoparticles in a murine model of glioblastoma.
Animal Model:
-
Athymic nude mice or other appropriate immunocompromised strain.
-
Human glioblastoma cell line (e.g., U87MG).
Procedure:
-
Intracranially implant U87MG cells into the brains of the mice to establish orthotopic glioma xenografts.[10]
-
Allow the tumors to grow to a predetermined size, which can be monitored by bioluminescence imaging if the cells are engineered to express luciferase.
-
Randomize the tumor-bearing mice into treatment groups:
-
Saline control
-
Free drug
-
Non-targeted nanoparticles with drug
-
Tfr-T12 functionalized nanoparticles with drug
-
-
Administer the treatments intravenously (e.g., via tail vein injection) at a specified dose and schedule (e.g., every other day for a total of five doses).[11]
-
Monitor the tumor growth regularly using non-invasive imaging (e.g., bioluminescence, MRI).[12]
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.[11]
-
Record the survival of the mice in each group. The primary endpoint is typically median survival time.
-
At the end of the study, or upon euthanasia, tumors and major organs can be harvested for histological and immunohistochemical analysis to assess drug delivery, apoptosis, and proliferation.
Conclusion
The Tfr-T12 peptide represents a highly promising ligand for the targeted delivery of therapeutic agents to transferrin receptor-overexpressing cells, particularly in the context of cancer and central nervous system disorders. Its nanomolar binding affinity, coupled with its ability to be readily conjugated to a variety of drug delivery platforms, underscores its potential in overcoming significant biological barriers and improving the therapeutic index of potent drugs. The detailed experimental protocols provided herein offer a foundational guide for researchers and drug development professionals seeking to harness the capabilities of the Tfr-T12 peptide in their therapeutic strategies. Further research to precisely quantify its binding kinetics and to optimize its in vivo performance will undoubtedly accelerate its translation from preclinical research to clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TfR Targeting PeptideãTfR-T12 CAS:344618-30-0 Motif Biotech [motifbiotech.com]
- 3. Transferrin Receptor Targeting Peptide T12 (TfR-T12) [novoprolabs.com]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Stable and Efficient Paclitaxel Nanoparticles for Targeted Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood–Brain Barrier Transport of Transferrin Receptor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A TfR-binding cystine-dense peptide promotes blood-brain barrier penetration of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling of immune cells for in vivo imaging using magnetofluorescent nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. berthold.com [berthold.com]
Tfr-T12 TFA: A Technical Guide to Transferrin Receptor Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and specificity of the Tfr-T12 peptide, a promising ligand for targeted drug delivery across the blood-brain barrier (BBB). Tfr-T12 is a synthetic 12-amino acid peptide (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro) identified through phage display that targets the human transferrin receptor (TfR).[1][2] Its ability to engage the TfR facilitates the transport of conjugated payloads into the central nervous system and other tissues overexpressing this receptor, such as various cancer cells.[1][3]
Quantitative Binding Affinity
Table 1: Summary of Tfr-T12 TFA Binding Affinity Data
| Parameter | Value | Remarks |
| Dissociation Constant (Kd) | Not specified in literature | Consistently reported to be in the nanomolar (nM) range.[1][4][5][6] |
| Comparative Affinity | Higher than T7 peptide | Qualitative comparison from competitive binding studies.[1] |
Binding Specificity and Mechanism
Tfr-T12 demonstrates specificity for the transferrin receptor and is known to bind to a site distinct from that of the endogenous ligand, transferrin (Tf).[4][8] This non-competitive binding is advantageous for in vivo applications as the peptide's interaction with the receptor is not hindered by circulating transferrin.[9] The binding of Tfr-T12 to the TfR initiates receptor-mediated endocytosis, a process that internalizes the peptide and any conjugated cargo into the cell.[5][8] In the context of the blood-brain barrier, this process is referred to as receptor-mediated transcytosis, where the cargo is transported across the endothelial cell layer into the brain parenchyma.[8]
Table 2: Specificity of this compound
| Target | Binding | Notes |
| Human Transferrin Receptor (TfR) | Yes | Primary target for Tfr-T12.[1] |
| Murine Transferrin Receptor | Cross-reactivity not definitively established for Tfr-T12 | Other TfR-binding peptides have shown species cross-reactivity. |
| Transferrin Binding Site on TfR | No | Tfr-T12 binds to a distinct, non-competitive site.[4][8] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the binding affinity and specificity of TfR-targeting peptides like Tfr-T12. These protocols are adapted from established methods and can be specifically tailored for the evaluation of this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. This adapted protocol is for determining the association (ka) and dissociation (kd) rates, and calculating the dissociation constant (Kd) for the Tfr-T12 and TfR interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
Recombinant human transferrin receptor (soluble ectodomain)
-
This compound peptide
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (for amine coupling, if using a CM5 chip) or biotinylated TfR (for streptavidin chip)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
If using a CM5 chip, activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
If using a streptavidin chip, inject biotinylated TfR until the desired immobilization level is reached.
-
-
Ligand Immobilization:
-
For amine coupling, inject a solution of recombinant human TfR (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate remaining active groups with a 1 M ethanolamine-HCl solution.
-
-
Analyte Binding:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject each concentration of Tfr-T12 over the immobilized TfR surface for a defined association time (e.g., 180 seconds).
-
Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).
-
Inject a blank (running buffer only) for background subtraction.
-
-
Regeneration:
-
Inject the regeneration solution to remove bound Tfr-T12 and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate the Kd (kd/ka).
-
Flow Cytometry for Cellular Binding
Flow cytometry can be used to assess the binding of fluorescently labeled Tfr-T12 to cells expressing the transferrin receptor.
Materials:
-
Fluorescently labeled Tfr-T12 (e.g., FITC-Tfr-T12)
-
TfR-expressing cells (e.g., U87MG human glioblastoma cells)
-
Non-TfR expressing cells (as a negative control)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Unlabeled Tfr-T12 (for competition assay)
-
Propidium iodide (PI) or other viability dye
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with cold flow cytometry buffer.
-
Adjust cell concentration to 1 x 10^6 cells/mL.
-
-
Binding Assay:
-
Incubate 100 µL of cell suspension with varying concentrations of FITC-Tfr-T12 (e.g., 10 nM to 1 µM) for 1 hour at 4°C in the dark.
-
For competition assay, pre-incubate cells with a 100-fold molar excess of unlabeled Tfr-T12 for 30 minutes before adding a fixed concentration of FITC-Tfr-T12.
-
-
Washing:
-
Wash the cells twice with cold flow cytometry buffer to remove unbound peptide.
-
-
Staining and Analysis:
-
Resuspend cells in flow cytometry buffer containing a viability dye (e.g., PI).
-
Analyze the samples on a flow cytometer, gating on the live cell population.
-
Quantify the mean fluorescence intensity (MFI) of the cells.
-
Competitive ELISA for Binding Specificity
A competitive ELISA can be designed to demonstrate that Tfr-T12 binds to a site on the TfR that is distinct from the transferrin binding site.
Materials:
-
96-well ELISA plate
-
Recombinant human transferrin receptor
-
Biotinylated this compound
-
Unlabeled transferrin (holo-transferrin)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human TfR (e.g., 1 µg/mL in coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer and block with blocking buffer for 2 hours at room temperature.
-
-
Competition:
-
Prepare a fixed concentration of biotinylated Tfr-T12.
-
Prepare a serial dilution of unlabeled transferrin.
-
Add the transferrin dilutions to the wells, followed immediately by the fixed concentration of biotinylated Tfr-T12.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate. Incubate in the dark until color develops.
-
-
Measurement:
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
A lack of decrease in the signal in the presence of increasing concentrations of transferrin indicates non-competitive binding.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's interaction with the transferrin receptor.
References
- 1. Transferrin Receptor Targeting Peptide T12 (TfR-T12) [novoprolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TfR Targeting PeptideãTfR-T12 CAS:344618-30-0 Motif Biotech [motifbiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A TfR-binding cystine-dense peptide promotes blood-brain barrier penetration of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Tfr-T12 Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Tfr-T12 peptide, a key tool in targeted drug delivery. We will delve into its discovery, mechanism of action, and applications, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts: The Tfr-T12 Peptide
The Tfr-T12 peptide is a twelve-amino-acid sequence, Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro (THRPPMWSPVWP) , that functions as a ligand for the transferrin receptor (TfR).[1][2] Discovered through phage display technology, this peptide has garnered significant interest for its ability to facilitate the transport of various therapeutic and diagnostic agents into cells that overexpress the TfR, such as cancer cells and the endothelial cells of the blood-brain barrier (BBB).[2][3]
The primary mechanism of action for Tfr-T12-mediated delivery is receptor-mediated endocytosis.[4] Upon binding to the TfR on the cell surface, the Tfr-T12-cargo conjugate is internalized into the cell within clathrin-coated vesicles.[5] This process allows for the targeted delivery of payloads that would otherwise have poor cell penetration.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the Tfr-T12 peptide, providing a basis for comparison and experimental design.
Table 1: Binding Affinity of Tfr-T12 to the Transferrin Receptor
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | Nanomolar (nM) range | General | [3] |
| Ki of fallypride-THRPPMWSPVWP conjugate | 27 nM | D2 receptor binding assay | [6] |
| General TfR antibody affinity for optimal BBB transcytosis | 76 nM (in rats) | In vivo microdialysis | [7] |
Table 2: In Vitro and In Vivo Efficacy of Tfr-T12-Conjugated Therapeutics
| Therapeutic Agent | Delivery System | Cell Line/Model | Efficacy Metric | Value | Reference |
| 68Ga-labeled Tfr-T12 | DOTA conjugate | U87MG and HT-29 cells | Cellular uptake | 0.08% to 0.66% after 60 min | [6] |
| 68Ga-labeled Tfr-T12 | DOTA conjugate | Healthy rats | Brain uptake | 0.037% injected dose per gram | [6] |
| Paclitaxel | PEG-PLA polymeric micelles | U87MG cells | In vitro inhibition | Significant inhibition of proliferation | [8] |
| Paclitaxel | PEG-PLA polymeric micelles | Orthotopic U87MG glioma mouse model | Survival | Increased survival time | [9] |
| Vinblastine | Liposomes | Brain glioma cells | Nuclear damage ratio | 1.44 ± 0.08 | [10] |
| Vinblastine | Liposomes | Brain glioma cells | Mitochondrial damage ratio | 1.22 ± 0.02 | [10] |
Table 3: Pharmacokinetic Parameters of TfR-Targeted Agents
| Agent | Animal Model | Key Finding | Reference |
| Bivalent anti-TfR mAb (OX26-76) | Rat | 10-fold higher free mAb exposure in brain interstitial fluid compared to lower and higher affinity mAbs. | [7] |
| Bivalent anti-TfR mAb (OX26-174) | Rat | Similar plasma PK to non-specific mAb, suggesting loss of in vivo binding. | [7] |
| High-affinity anti-TfR bispecific antibodies | Mouse | Dose-dependent reduction of brain TfR levels. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the Tfr-T12 peptide.
Peptide Synthesis and Purification
Tfr-T12 and its derivatives are typically synthesized using solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids in the order dictated by the Tfr-T12 sequence (Pro-Trp-Val-Pro-Ser-Trp-Met-Pro-Pro-Arg-His-Thr). Use a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Phage Display for Tfr-T12 Discovery (Illustrative Protocol)
This protocol outlines the general steps for identifying target-binding peptides like Tfr-T12 from a phage display library.
Protocol:
-
Target Immobilization: Coat the wells of a microtiter plate with the purified extracellular domain of the human transferrin receptor (hTfR). Block non-specific binding sites with a blocking agent like bovine serum albumin (BSA).
-
Library Panning: Incubate a phage display library (e.g., a 12-mer random peptide library) in the coated wells. Phages displaying peptides that bind to the hTfR will be captured.
-
Washing: Wash the wells extensively to remove non-binding and weakly binding phages.
-
Elution: Elute the bound phages, typically by lowering the pH or using a competitive ligand.
-
Amplification: Infect E. coli with the eluted phages and amplify them.
-
Repeat Panning: Repeat the panning process (steps 2-5) for several rounds to enrich for high-affinity binders.
-
Clone Selection and Sequencing: After the final round of panning, isolate individual phage clones and sequence the DNA encoding the displayed peptide to identify the binding sequences.
In Vitro Cellular Uptake Assay
This protocol describes how to quantify the cellular uptake of Tfr-T12-conjugated molecules.
Protocol:
-
Cell Culture: Plate TfR-expressing cells (e.g., U87MG glioma cells) in a 96-well plate and culture until they reach 60-70% confluency.
-
Starvation (Optional): To enhance uptake, starve the cells in serum-free medium for 30 minutes at 37°C.[12]
-
Incubation with Conjugate: Add the fluorescently labeled Tfr-T12 conjugate to the cells at various concentrations and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound conjugate.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the fluorescence intensity of the cell lysate using a plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the total protein concentration in each well to determine the relative cellular uptake.
In Vivo Efficacy Study in a Mouse Model of Glioma
This protocol outlines a general procedure for evaluating the in vivo efficacy of a Tfr-T12-drug conjugate.
Protocol:
-
Animal Model: Establish an orthotopic glioma model by intracranially injecting human glioma cells (e.g., U87MG) into immunodeficient mice.
-
Treatment Groups: Divide the tumor-bearing mice into different treatment groups: (1) Saline control, (2) Free drug, (3) Drug-loaded nanoparticles without Tfr-T12, and (4) Tfr-T12-conjugated drug-loaded nanoparticles.
-
Drug Administration: Administer the treatments intravenously via the tail vein at a predetermined dosing schedule.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging or magnetic resonance imaging (MRI).
-
Survival Analysis: Record the survival of the mice in each group and generate Kaplan-Meier survival curves.
-
Histological Analysis: At the end of the study, sacrifice the mice and perform histological analysis of the brain tumors to assess treatment efficacy (e.g., apoptosis, cell proliferation).
Signaling Pathways and Experimental Workflows
The primary signaling event initiated by Tfr-T12 is the activation of the transferrin receptor-mediated endocytic pathway. While the TfR is also implicated in other signaling cascades, such as TGF-β and BMP signaling, the direct activation of these pathways by Tfr-T12 binding has not been definitively established.[13] The diagrams below illustrate the key known pathway and experimental workflows.
Caption: Tfr-T12 mediated endocytosis pathway.
Caption: Phage display workflow for Tfr-T12 discovery.
Caption: In vivo efficacy study workflow.
Conclusion
The Tfr-T12 peptide represents a significant advancement in the field of targeted drug delivery. Its ability to leverage the overexpressed transferrin receptor on cancer cells and the blood-brain barrier provides a versatile platform for delivering a wide range of therapeutic and diagnostic agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at harnessing the full potential of this promising targeting ligand. Further research into the nuances of Tfr-T12-TfR interactions and potential downstream signaling effects will continue to refine its application in clinical settings.
References
- 1. Unconventional endocytosis and trafficking of transferrin receptor induced by iron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transferrin Receptor Targeting Peptide T12 (TfR-T12) [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain [mdpi.com]
- 5. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 6. In vitro and initial in vivo evaluation of (68)Ga-labeled transferrin receptor (TfR) binding peptides as potential carriers for enhanced drug transport into TfR expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain pharmacokinetics of anti-transferrin receptor antibody affinity variants in rats determined using microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-affinity transferrin receptor binding improves brain delivery of bispecific antibodies at tracer dose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Transferrin receptor facilitates TGF-β and BMP signaling activation to control craniofacial morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tfr-T12 TFA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfr-T12 TFA is a synthetic, 12-amino-acid peptide (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro) that has garnered significant interest in the field of targeted drug delivery.[1] It functions as a ligand for the transferrin receptor (TfR), a transmembrane glycoprotein (B1211001) that is highly expressed on the surface of various cancer cells and the endothelial cells of the blood-brain barrier (BBB).[1][2] A key feature of Tfr-T12 is its ability to bind to a site on the TfR that is distinct from the binding site of its natural ligand, transferrin. This allows Tfr-T12-conjugated molecules to engage the receptor without competing with endogenous transferrin.[1]
Upon binding to the TfR, Tfr-T12 is internalized into the cell via receptor-mediated endocytosis.[1] This mechanism makes it an effective vehicle for delivering therapeutic payloads, such as small molecule drugs, biologics, and nanoparticles, across the cell membrane and, notably, across the BBB.[2] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to characterize its binding, uptake, and effects on cells.
Data Presentation
Physicochemical Properties of Tfr-T12
| Property | Value | Reference |
| Sequence | Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro | [1] |
| Molecular Formula | C73H100F3N19O17S | MedChemExpress |
| Molecular Weight | 1604.75 g/mol | MedChemExpress |
| Binding Affinity (Kd) | In the nanomolar (nM) range | [1] |
Cytotoxicity of a TfR-Targeting Lytic Hybrid Peptide
The following data is for a hybrid peptide consisting of a TfR-binding peptide and a lytic peptide, not this compound alone. It is provided as an example of the potential for TfR-targeted cytotoxicity.
| Cell Line | Cancer Type | IC50 (µM) of TfR-Lytic Hybrid Peptide |
| BT474 | Breast Cancer | 5.5 |
| T47D | Breast Cancer | 4.0 |
| SK-BR-3 | Breast Cancer | 9.3 |
| MDA-MB-231 | Breast Cancer | 6.2 |
| A549 | Lung Cancer | 7.8 |
| PC-3 | Prostate Cancer | 8.1 |
| DU145 | Prostate Cancer | 7.5 |
| PANC-1 | Pancreatic Cancer | 8.5 |
| Capan-1 | Pancreatic Cancer | 8.9 |
| HT-29 | Colon Cancer | 6.8 |
| HCT116 | Colon Cancer | 7.2 |
| U87MG | Glioblastoma | 7.9 |
Data adapted from a study on a TfR-lytic hybrid peptide, which demonstrated selective cytotoxicity to cancer cells overexpressing the transferrin receptor.[3]
Experimental Protocols
Protocol 1: Assessment of Cellular Uptake of Fluorescently Labeled this compound by Flow Cytometry
This protocol describes how to quantitatively assess the cellular uptake of this compound by labeling the peptide with a fluorescent dye and analyzing the treated cells using flow cytometry.
Materials:
-
This compound
-
Fluorescent dye with an amine-reactive group (e.g., NHS-ester functionalized dye)
-
TfR-expressing cell line (e.g., U87MG glioblastoma cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Fluorescent Labeling of this compound:
-
Follow the manufacturer's protocol for the chosen fluorescent dye to label the N-terminus of the Tfr-T12 peptide.
-
Purify the labeled peptide using HPLC to remove any unconjugated dye.
-
Determine the concentration and labeling efficiency of the fluorescently labeled Tfr-T12.
-
-
Cell Preparation:
-
Seed U87MG cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cellular Uptake Assay:
-
On the day of the experiment, remove the culture medium and wash the cells twice with warm PBS.
-
Add serum-free medium containing various concentrations of fluorescently labeled Tfr-T12 (e.g., 0, 1, 5, 10, 20 µM) to the wells.
-
Incubate for a defined period (e.g., 1, 2, or 4 hours) at 37°C.
-
To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Harvest the cells by trypsinization, and quench the trypsin with medium containing 10% FBS.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the cell pellet in ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell-associated labeled Tfr-T12.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity for each concentration of labeled Tfr-T12.
-
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Transcytosis Assay
This protocol outlines an in vitro model to assess the ability of this compound to cross the BBB using a co-culture system in a Transwell plate.
Materials:
-
This compound (or fluorescently labeled Tfr-T12)
-
Human brain microvascular endothelial cells (hCMEC/D3)
-
Human astrocytes
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial cell medium and astrocyte medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Detection method for Tfr-T12 (e.g., fluorescence plate reader or LC-MS)
Procedure:
-
Establishment of the In Vitro BBB Model:
-
Coat the bottom of the Transwell plate wells with an appropriate extracellular matrix protein (e.g., collagen) and seed with human astrocytes.
-
Allow the astrocytes to form a confluent monolayer.
-
Coat the apical side of the Transwell inserts with the same extracellular matrix protein and seed with hCMEC/D3 cells.
-
Place the inserts into the wells containing the astrocyte monolayer and culture until a tight endothelial monolayer with high transendothelial electrical resistance (TEER) is formed.
-
-
Transcytosis Experiment:
-
On the day of the experiment, wash both the apical and basolateral chambers with warm assay buffer.
-
Add a known concentration of Tfr-T12 to the apical (upper) chamber.
-
At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (lower) chamber.
-
Replenish the basolateral chamber with fresh assay buffer after each sampling.
-
-
Quantification of Transcytosed Tfr-T12:
-
Quantify the concentration of Tfr-T12 in the basolateral samples using a suitable detection method.
-
If using fluorescently labeled Tfr-T12, measure the fluorescence intensity with a plate reader.
-
Alternatively, use LC-MS for sensitive and specific quantification of the unlabeled peptide.
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transcytosis.
-
Protocol 3: Competition Binding Assay
This protocol determines if this compound competes with transferrin for binding to the TfR on the cell surface.
Materials:
-
Fluorescently labeled transferrin
-
Unlabeled this compound
-
TfR-expressing cell line (e.g., U87MG)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare U87MG cells as described in Protocol 1.
-
-
Competition Assay:
-
Pre-incubate the cells with increasing concentrations of unlabeled this compound (e.g., 0, 10, 50, 100, 500 nM) for 30 minutes at 4°C to allow binding but prevent internalization.
-
Without washing, add a fixed, subsaturating concentration of fluorescently labeled transferrin to all wells.
-
Incubate for an additional 1 hour at 4°C.
-
-
Sample Processing and Analysis:
-
Wash the cells three times with ice-cold PBS to remove unbound ligands.
-
Harvest the cells and prepare them for flow cytometry as described in Protocol 1.
-
Analyze the fluorescence intensity of the bound labeled transferrin. A decrease in fluorescence in the presence of Tfr-T12 would indicate competition for the same binding site.
-
Signaling Pathways
The binding of ligands to the transferrin receptor is known to initiate clathrin-mediated endocytosis. While the direct downstream signaling cascade initiated by Tfr-T12 binding is not fully elucidated, it is hypothesized to follow the general pathway of TfR internalization. This involves the recruitment of adaptor proteins, formation of clathrin-coated pits, and subsequent scission of the vesicles from the plasma membrane, leading to the formation of early endosomes. The fate of the internalized Tfr-T12 and its conjugate will then depend on the specific payload and cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel transferrin receptor-targeted hybrid peptide disintegrates cancer cell membrane to induce rapid killing of cancer cells | springermedizin.de [springermedizin.de]
Application Notes and Protocols for In Vivo Administration of Tfr-T12 TFA-Conjugated Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tfr-T12 peptide is a 12-amino acid sequence (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro) that has been identified as a ligand for the human transferrin receptor (TfR).[1] Notably, Tfr-T12 binds to a different epitope on the TfR than transferrin itself, which may reduce competition with the endogenous ligand.[1] The transferrin receptor is highly expressed on the endothelial cells of the blood-brain barrier (BBB) and is a key transporter for iron into the brain. Its expression is also significantly upregulated in various cancer cells, including glioblastoma, to meet the high iron demand of rapidly proliferating cells. This differential expression makes the TfR an attractive target for delivering therapeutic agents across the BBB and specifically to tumor tissues.
These application notes provide a detailed protocol for the formulation and in vivo administration of Tfr-T12 trifluoroacetate (B77799) (TFA) conjugated to nanoparticles for targeted drug delivery, with a primary focus on glioblastoma models. The protocols are based on methodologies reported in peer-reviewed scientific literature.
Mechanism of Action: Tfr-T12-Mediated Drug Delivery
Tfr-T12 acts as a targeting moiety that facilitates the transport of drug-loaded nanocarriers across the blood-brain barrier and into tumor cells via receptor-mediated transcytosis and endocytosis. Upon intravenous administration, the Tfr-T12 ligand on the surface of the nanoparticles binds to the transferrin receptors on the luminal side of the brain capillary endothelial cells. This binding triggers the internalization of the nanoparticle-receptor complex into endocytic vesicles. These vesicles are then transported across the endothelial cell cytoplasm and released on the abluminal side, effectively crossing the BBB. Once in the brain parenchyma, the Tfr-T12-conjugated nanoparticles can bind to the overexpressed TfRs on glioma cells, leading to their cellular uptake through receptor-mediated endocytosis and the subsequent intracellular release of the therapeutic payload.
Data Presentation
The following table summarizes representative quantitative data from in vivo studies using Tfr-T12-conjugated nanoparticles for the treatment of glioblastoma in mouse models.
| Parameter | Control Nanoparticles (without Tfr-T12) | Tfr-T12-Conjugated Nanoparticles | Reference |
| Biodistribution | |||
| Brain Accumulation | Lower fluorescence intensity | Significantly higher fluorescence intensity | |
| Efficacy (U87MG Glioma Model) | |||
| Tumor Volume (Day 33 post-injection) | ~140 mm³ | Significantly reduced compared to control | [2] |
| Median Survival Time | ~21-23 days (with drug-loaded non-targeted nanoparticles) | ~29-33 days | |
| Increase in Lifespan (%) | ~10.53% (vs. saline) | ~52.63% (vs. saline) |
Experimental Protocols
Protocol 1: Synthesis of Tfr-T12-Conjugated PEG-PLA Nanoparticles for Paclitaxel (B517696) Delivery
This protocol details the synthesis of paclitaxel-loaded polymeric micelles composed of polyethylene (B3416737) glycol (PEG) and polylactic acid (PLA) and surface-functionalized with the Tfr-T12 peptide.[2]
Materials:
-
HOOC-PEG5k-PLA5k copolymer
-
N,N'-Dicyclohexylcarbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Tfr-T12 peptide TFA salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Paclitaxel (PTX)
-
Dialysis tubing (MWCO 3500 Da)
-
Distilled water
-
0.45 µm filter
Procedure:
-
Activation of HOOC-PEG-PLA:
-
Dissolve HOOC-PEG5k-PLA5k copolymer in DMSO to a concentration of 50 mg/mL.
-
Add EDC (10 mg) and NHS (5.8 mg) to the polymer solution to activate the carboxylic acid groups.
-
Allow the activation reaction to proceed for 3 hours with moderate stirring.
-
-
Conjugation of Tfr-T12 Peptide:
-
Add the Tfr-T12 peptide to the activated polymer solution.
-
Continue the reaction for another 24 hours under moderate stirring.
-
Transfer the reaction mixture to a dialysis tube (MWCO 3500 Da) and dialyze against distilled water for 48 hours to remove unconjugated peptide and other small molecules.
-
Lyophilize the dialyzed solution for 24 hours to obtain the Tfr-T12-PEG-PLA copolymer.
-
-
Preparation of Paclitaxel-Loaded Nanoparticles (Tfr-T12-PMs):
-
Dissolve 100 mg of the Tfr-T12-PEG-PLA copolymer and 10 mg of paclitaxel in 2 mL of DMSO.
-
Add this solution dropwise into 50 mL of distilled water under moderate stirring.
-
Continue stirring for 30 minutes at room temperature to allow for nanoparticle self-assembly.
-
Dialyze the mixture for 48 hours against distilled water (MWCO 3500 Da) to remove the DMSO and unencapsulated paclitaxel.
-
Filter the resulting nanoparticle suspension through a 0.45 µm filter to remove any aggregates.
-
Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
-
Protocol 2: In Vivo Administration of Tfr-T12-PMs in an Orthotopic Glioma Mouse Model
This protocol describes the intravenous administration of Tfr-T12-conjugated, paclitaxel-loaded nanoparticles to nude mice bearing orthotopic U87MG human glioblastoma xenografts.[2]
Materials:
-
Male nude mice (6-8 weeks old)
-
U87MG human glioblastoma cells
-
Stereotactic apparatus
-
Chloral (B1216628) hydrate (B1144303) (or other suitable anesthetic)
-
Tfr-T12-PMs (formulated as in Protocol 1)
-
Control formulations (e.g., saline, free paclitaxel, non-targeted nanoparticles)
-
Sterile saline for injection
Procedure:
-
Establishment of Orthotopic Glioma Model:
-
Anesthetize the mice with chloral hydrate.
-
Using a stereotactic apparatus, implant 5 x 10⁵ U87MG cells into the right brain hemisphere (e.g., 2.0 mm lateral to the bregma at a depth of 3.5 mm).
-
Allow the tumors to establish for 14 days post-inoculation.
-
-
Animal Grouping and Dosing:
-
Randomly divide the tumor-bearing mice into treatment groups (n=5-7 per group), for example:
-
Group 1: Saline (control)
-
Group 2: Free Paclitaxel
-
Group 3: Non-targeted Nanoparticles (PEG-PMs)
-
Group 4: Tfr-T12-Targeted Nanoparticles (Tfr-T12-PMs)
-
-
Resuspend the nanoparticle formulations in sterile saline to achieve a final paclitaxel concentration equivalent to a 5 mg/kg dosage.
-
-
Intravenous Administration:
-
Administer the respective formulations to each mouse via intravenous injection (e.g., tail vein).
-
For survival studies, repeat the administration (e.g., 5 times in total, with injections every 2-3 days).
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the mice every 2 days as an indicator of toxicity.
-
For efficacy studies on subcutaneous models, measure tumor volume every 2 days using calipers. Calculate tumor volume using the formula: (length) × (width)² / 2.
-
For survival studies in orthotopic models, monitor the mice daily and record the date of mortality. Generate Kaplan-Meier survival curves for analysis.
-
For biodistribution studies, nanoparticles can be labeled with a fluorescent dye (e.g., DiR), and organs can be harvested at specific time points post-injection for ex vivo imaging.
-
Experimental Workflow and Logic
The following diagram illustrates the overall workflow from nanoparticle synthesis to in vivo evaluation.
References
Application Notes and Protocols for Tfr-T12 TFA Conjugation to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the transferrin receptor (TfR)-targeting peptide, Tfr-T12 TFA, to various nanoparticle platforms. This strategy is designed to enhance the delivery of therapeutic and diagnostic agents across the blood-brain barrier (BBB) and into tumor cells that overexpress the transferrin receptor, such as in glioblastoma multiforme.
Introduction
The transferrin receptor (TfR) is a transmembrane glycoprotein (B1211001) crucial for iron uptake by cells. Its expression is significantly upregulated on the surface of brain capillary endothelial cells and various cancer cells, making it an attractive target for site-specific drug delivery.[1][2][3] The Tfr-T12 peptide (sequence: THRPPMWSPVWP) is a synthetic peptide identified through phage display that binds to the TfR with high affinity, facilitating receptor-mediated endocytosis and transcytosis of conjugated nanoparticles.[4][5] This targeted delivery approach can improve therapeutic efficacy while minimizing off-target side effects.
The trifluoroacetic acid (TFA) salt of Tfr-T12 is commonly used in synthesis and purification. It is important to consider the presence of TFA, as it can be present in significant amounts (10-45%) in the lyophilized peptide and may require removal for certain applications.[5]
Core Applications
-
Targeted Drug Delivery to the Brain: Tfr-T12 functionalized nanoparticles can overcome the formidable blood-brain barrier to deliver therapeutics for neurological disorders and brain tumors.[1][3][6]
-
Enhanced Anti-Tumor Efficacy: By specifically targeting cancer cells overexpressing TfR, Tfr-T12 conjugated nanoparticles can increase the intracellular concentration of anticancer drugs, leading to improved cytotoxicity against tumor cells.[6][7]
-
Dual-Targeting Strategies: Tfr-T12 can be co-conjugated with other ligands to create multifunctional nanoparticles capable of targeting multiple cell types or receptors within the tumor microenvironment.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing Tfr-T12 conjugated nanoparticles.
| Nanoparticle System | Drug/Cargo | Particle Size (nm) | Zeta Potential (mV) | Drug Entrapment Efficiency (%) | Reference |
| PEG-PLA Polymeric Micelles | Paclitaxel | ~130 | Not specified | High drug loading | [6] |
| Lipid Vesicles | Vinblastine | ~110 | Not specified | Not specified | [7] |
| Solid Lipid Nanoparticles | Asiatic Acid | Slightly larger than non-conjugated | Decreased after conjugation | ~70 | [9] |
| Chitosan Nanoparticles | Model Protein | 110-150 | Positive | Not specified | [10] |
| TfR targeting nano-carrier | Ginsenoside Rg1 | 132 ± 12 | -38 | Not specified | [11] |
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent conjugation of the Tfr-T12 peptide to nanoparticles featuring surface carboxyl groups (e.g., HOOC-PEG-PLA micelles) via amide bond formation using EDC/NHS chemistry.[6]
Materials:
-
This compound peptide
-
Carboxyl-functionalized nanoparticles (e.g., HOOC-PEG5k-PLA5k)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching Solution: Hydroxylamine or Tris buffer (50 mM, pH 8.5)
-
Purification system (e.g., dialysis membrane MWCO 10 kDa, size exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Synthesize or procure carboxyl-functionalized nanoparticles according to standard protocols.
-
Activation of Carboxyl Groups: a. Disperse the nanoparticles in Activation Buffer. b. Add a 5-fold molar excess of EDC and NHS to the nanoparticle suspension. c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
Peptide Conjugation: a. Dissolve this compound in Coupling Buffer. b. Add the Tfr-T12 solution to the activated nanoparticle suspension. A molar ratio of 1:10 to 1:20 (nanoparticle:peptide) is a common starting point. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Solution to the reaction mixture and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Purification: a. Purify the Tfr-T12 conjugated nanoparticles to remove unreacted peptide, EDC, NHS, and byproducts. b. Dialyze the mixture against PBS (pH 7.4) for 24-48 hours with frequent buffer changes, or use size exclusion chromatography.
-
Characterization and Storage: a. Characterize the final product for size, zeta potential, and conjugation efficiency (see Protocol 2). b. Store the conjugated nanoparticles at 4°C for short-term use or lyophilize for long-term storage.
Protocol 2: Characterization of Tfr-T12 Conjugated Nanoparticles
1. Confirmation of Conjugation (¹H-NMR):
-
Lyophilize the conjugated nanoparticles.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ for PEG-PLA).
-
Acquire the ¹H-NMR spectrum.
-
Successful conjugation is confirmed by the appearance of characteristic peaks from both the nanoparticle polymer and the Tfr-T12 peptide. For example, in a Tfr-T12-PEG-PLA conjugate, look for the methylene (B1212753) peak of PEG (~3.65 ppm) and signals from the lactide of PLA (~5.3 and 1.6 ppm), alongside peaks corresponding to the amino acid protons of the Tfr-T12 peptide.[6]
2. Physicochemical Characterization (DLS):
-
Particle Size and Polydispersity Index (PDI): a. Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS). b. Measure the hydrodynamic diameter and PDI using a dynamic light scattering instrument. c. An increase in particle size compared to unconjugated nanoparticles can indicate successful surface modification.[9]
-
Zeta Potential: a. Dilute the nanoparticle suspension in deionized water or a low ionic strength buffer. b. Measure the zeta potential to assess surface charge. A change in zeta potential post-conjugation can also confirm surface modification.[9]
3. In Vitro Cell Uptake and Targeting Efficiency:
-
Cell Lines: Use cell lines with high TfR expression (e.g., U87MG glioblastoma cells, bEnd.3 brain endothelial cells) and low TfR expression as controls.
-
Fluorescent Labeling: Label the nanoparticles with a fluorescent dye (e.g., Coumarin-6, DiR).
-
Cellular Uptake Assay: a. Seed cells in appropriate culture plates. b. Incubate the cells with fluorescently labeled Tfr-T12 conjugated nanoparticles and unconjugated nanoparticles (as a control) for a defined period (e.g., 2-4 hours). c. Wash the cells thoroughly to remove non-internalized nanoparticles. d. Analyze cellular uptake qualitatively by fluorescence microscopy or quantitatively by flow cytometry.
-
Competition Assay: To confirm receptor-mediated uptake, pre-incubate TfR-expressing cells with an excess of free Tfr-T12 peptide or transferrin before adding the Tfr-T12 conjugated nanoparticles. A significant reduction in nanoparticle uptake indicates TfR-specific binding.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain | MDPI [mdpi.com]
- 3. Transferrin Receptor-Targeted Nanocarriers: Overcoming Barriers to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Transferrin Receptor Targeting Peptide T12 H-THRPPMWSPVWP-OH for Life Science Research-Mol Scientific. [mol-scientific.com]
- 6. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-targeting biomimetic delivery for anti-glioma activity via remodeling the tumor microenvironment and directing macrophage-mediated immunotherapy ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04853J [pubs.rsc.org]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
Application Note: Fluorescent Labeling of Tfr-T12 TFA for Cellular Uptake and Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfr-T12 TFA is a 12-amino-acid peptide (H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH) that has been identified as a ligand for the transferrin receptor (TfR).[1] The transferrin receptor is a transmembrane glycoprotein (B1211001) that is ubiquitously expressed and plays a crucial role in iron uptake by cells through receptor-mediated endocytosis.[2] Notably, the TfR is often overexpressed in proliferating cells, such as cancer cells, making it an attractive target for the delivery of therapeutic and imaging agents.[1]
The ability of Tfr-T12 to bind to the TfR and be subsequently internalized makes it a promising vector for targeted delivery.[1] By covalently attaching a fluorescent dye to the Tfr-T12 peptide, researchers can create a powerful tool for a variety of applications, including:
-
Cellular Imaging: Visualizing the binding and internalization of the peptide into TfR-expressing cells using fluorescence microscopy.
-
Trafficking Studies: Tracking the intracellular fate of the Tfr-T12 peptide following endocytosis.
-
Binding Assays: Quantifying the interaction of Tfr-T12 with the TfR on the cell surface using techniques such as flow cytometry.
-
Drug Delivery Vehicle Assessment: Using the fluorescent tag as a reporter to evaluate the delivery efficiency of Tfr-T12-conjugated cargo.
This application note provides a detailed protocol for the fluorescent labeling of this compound with an amine-reactive dye, followed by purification and characterization of the conjugate.
Principle of the Method
The labeling strategy is based on the reaction of an amine-reactive fluorescent dye with the primary amine groups present in the Tfr-T12 peptide. The most accessible primary amine is at the N-terminus of the peptide. The Tfr-T12 sequence (THRPPMWSPVWP) also contains a histidine and an arginine residue, which have nitrogen-containing side chains, but the N-terminal α-amine is generally the most reactive site for labeling with amine-reactive dyes such as N-hydroxysuccinimide (NHS) esters under moderately basic conditions (pH 8.0-9.0).
The reaction involves the nucleophilic attack of the unprotonated primary amine of the peptide on the NHS ester of the dye, resulting in the formation of a stable amide bond and the release of NHS. The resulting fluorescently labeled Tfr-T12 peptide can then be purified from unreacted dye and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Physicochemical Properties of this compound
| Parameter | Value | Source/Method |
| Sequence | H-Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro-OH | [1] |
| Molecular Weight | ~1490.7 g/mol | [1] |
| Molar Extinction Coefficient (ε) at 280 nm | 5500 M⁻¹cm⁻¹ | Calculated |
The molar extinction coefficient was calculated based on the presence of one tryptophan residue (ε = 5500 M⁻¹cm⁻¹) and the absence of tyrosine and cysteine residues.
Properties of Selected Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Correction Factor (A₂₈₀/Amax) |
| Alexa Fluor™ 488 NHS Ester | 495 | 519 | 71,000 | 0.11 |
| Cyanine5 (Cy5) NHS Ester | 650 | 670 | 250,000 | 0.05 |
Example of Labeling Reaction Parameters and Expected Results
| Parameter | Alexa Fluor™ 488 | Cyanine5 (Cy5) |
| Reaction Conditions | ||
| This compound Concentration | 1 mM | 1 mM |
| Dye-to-Peptide Molar Ratio | 1.5:1 | 1.5:1 |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | 0.1 M Sodium Bicarbonate, pH 8.3 |
| Reaction Time | 1 hour | 1 hour |
| Temperature | Room Temperature | Room Temperature |
| Expected Results | ||
| Degree of Labeling (DOL) | 0.8 - 1.0 | 0.8 - 1.0 |
| Yield of Labeled Peptide | > 70% | > 70% |
These are starting recommendations and expected outcomes. Optimal conditions may vary and should be determined empirically.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an Amine-Reactive Dye
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester or Cy5 NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
1.5 M Hydroxylamine (B1172632), pH 8.5 (optional, for quenching)
-
Microcentrifuge tubes
-
Stirring or vortexing equipment
Procedure:
-
Prepare this compound Solution:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature.
-
Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1 mM. For example, dissolve 1.5 mg of peptide in 1 mL of buffer.
-
-
Prepare Fluorescent Dye Stock Solution:
-
Allow the amine-reactive dye to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Note: Prepare this solution immediately before use as NHS esters are moisture-sensitive.
-
-
Labeling Reaction:
-
While gently stirring or vortexing the this compound solution, slowly add the calculated volume of the 10 mM dye stock solution to achieve the desired dye-to-peptide molar ratio (e.g., a 1.5:1 molar ratio is a good starting point).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, you can add 0.1 mL of 1.5 M hydroxylamine (pH 8.5) for every 1 mL of reaction mixture.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Proceed immediately to the purification of the fluorescently labeled peptide by RP-HPLC as described in Protocol 2.
-
Protocol 2: Purification of Fluorescently Labeled this compound by RP-HPLC
Materials:
-
RP-HPLC system with a UV-Vis or photodiode array (PDA) detector
-
C18 reverse-phase column suitable for peptide purification
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Labeled this compound reaction mixture
-
Lyophilizer
Procedure:
-
Column Equilibration:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B according to the starting conditions of your gradient (e.g., 95% A / 5% B).
-
-
Sample Injection:
-
Inject the reaction mixture onto the equilibrated column.
-
-
Elution Gradient:
-
Elute the labeled peptide using a linear gradient of Mobile Phase B. A shallow gradient is often effective for separating labeled from unlabeled peptides. A suggested starting gradient is:
-
5% to 65% Mobile Phase B over 30 minutes.
-
-
Monitor the elution at 280 nm (for the peptide backbone) and the absorbance maximum of the fluorescent dye (e.g., 495 nm for Alexa Fluor™ 488 or 650 nm for Cy5).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks that absorb at both 280 nm and the dye's specific wavelength. The labeled peptide should elute later than the unlabeled peptide due to the increased hydrophobicity from the dye.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity of the product by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified, fluorescently labeled this compound as a powder.
-
Protocol 3: Calculation of the Degree of Labeling (DOL)
Procedure:
-
Dissolve the Purified Labeled Peptide:
-
Dissolve the lyophilized labeled peptide in a suitable buffer (e.g., PBS).
-
-
Measure Absorbance:
-
Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Amax) using a spectrophotometer.
-
-
Calculate Peptide Concentration:
-
Correct the A₂₈₀ for the absorbance of the dye at this wavelength:
-
Corrected A₂₈₀ = A₂₈₀ - (Amax × Correction Factor)
-
-
Calculate the molar concentration of the peptide:
-
Peptide Concentration (M) = Corrected A₂₈₀ / εpeptide
-
Where εpeptide for Tfr-T12 is 5500 M⁻¹cm⁻¹.
-
-
-
Calculate Dye Concentration:
-
Calculate the molar concentration of the dye:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of the specific dye at its λmax.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Peptide Concentration (M)
-
Visualizations
Caption: Experimental workflow for fluorescent labeling of this compound.
Caption: TfR-mediated endocytosis of fluorescently labeled Tfr-T12.
References
Application Notes and Protocols for Tfr-T12 TFA Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfr-T12 is a twelve-amino-acid peptide with the sequence Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro (THRPPMWSPVWP). It has been identified as a ligand for the transferrin receptor (TfR), a transmembrane glycoprotein (B1211001) that is often overexpressed on the surface of cancer cells and the blood-brain barrier. This property makes Tfr-T12 a promising candidate for targeted drug delivery applications, enabling the specific delivery of therapeutic payloads to tumor sites or across the blood-brain barrier. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) and is commonly supplied as a trifluoroacetate (B77799) (TFA) salt, a byproduct of the purification process.
These application notes provide a detailed overview of the methods for the chemical synthesis and purification of the Tfr-T12 peptide. The protocols are based on the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, followed by cleavage from the solid support and purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Tfr-T12 Peptide Properties
A summary of the key properties of the Tfr-T12 peptide is provided in the table below.
| Property | Value |
| Sequence | Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro |
| One-Letter Code | THRPPMWSPVWP |
| Molecular Formula | C₇₁H₉₉N₁₉O₁₅S |
| Molecular Weight | 1490.73 g/mol |
| Purity (typical) | >95% (as TFA salt) |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Tfr-T12
This protocol outlines the manual synthesis of Tfr-T12 using the Fmoc/tBu strategy on a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Met-OH, Fmoc-Arg(Pbf)-OH, Fmoc-His(Trt)-OH, Fmoc-Thr(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
-
Capping solution (optional): Acetic anhydride/DIPEA/DMF
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of HBTU and 6 equivalents of DIPEA.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue the coupling for another hour or perform a second coupling.
-
Drain the coupling solution and wash the resin with DMF (5-7 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Tfr-T12 sequence, starting from the C-terminal Proline and ending with the N-terminal Threonine. Note the use of side-chain protecting groups (Boc for Trp, tBu for Ser and Thr, Pbf for Arg, Trt for His) to prevent side reactions.
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Thr(tBu)-OH, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.
Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups. Due to the presence of methionine and tryptophan residues, which are susceptible to oxidation and alkylation, a specific cleavage cocktail with scavengers is required.
Materials and Reagents:
-
Cleavage Cocktail (Reagent K, modified): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Protocol:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum to remove residual ether.
Purification by Reversed-Phase HPLC
The crude peptide is purified to a high degree of purity using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Reagents:
-
RP-HPLC system with a preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Lyophilizer.
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Filter the solution through a 0.45 µm filter.
-
HPLC Method:
-
Equilibrate the C18 column with a starting concentration of Mobile Phase B (e.g., 5-10%).
-
Inject the filtered peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a peptide of this size would be from 10% to 60% B over 30-60 minutes. The optimal gradient should be determined empirically.
-
Monitor the elution profile at 220 nm and 280 nm (due to the presence of tryptophan).
-
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white, fluffy powder (TFA salt).
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected from the synthesis and purification of Tfr-T12 peptide. Actual results may vary depending on the specific synthesis and purification conditions.
| Parameter | Typical Value |
| Crude Peptide Yield | 60-80% |
| Purity after Cleavage | 50-70% |
| Purity after HPLC Purification | >95% |
| Final Yield after Purification | 15-30% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of Tfr-T12 peptide.
Logical Relationship of Synthesis Steps
Caption: Logical steps in the solid-phase synthesis of a peptide.
Application Notes and Protocols for Tfr-T12 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfr-T12 TFA is a synthetic peptide designed to bind to the transferrin receptor (TfR), a transmembrane glycoprotein (B1211001) crucial for iron uptake in cells. Notably, TfR is often overexpressed on the blood-brain barrier (BBB) and various cancer cells, making Tfr-T12 a promising vector for targeted drug delivery to the brain and tumors.[1] This document provides detailed guidelines for the recommended storage, handling, and application of this compound in a research setting.
Chemical Information:
| Property | Value |
| Sequence | Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro |
| Molecular Formula | C71H99N19O15S (peptide) |
| Appearance | White to off-white lyophilized powder |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and biological activity.
2.1. Storage of Lyophilized Powder
To prevent degradation, lyophilized this compound should be stored under the following conditions:
| Storage Temperature | Duration | Notes |
| -80°C | Up to 2 years | Recommended for long-term storage. |
| -20°C | Up to 1 year | Suitable for shorter-term storage. |
Key Handling Practices for Lyophilized Powder:
-
Prevent Moisture Exposure: Before opening, allow the vial to equilibrate to room temperature to avoid condensation.[2]
-
Weigh Quickly: If weighing out smaller quantities, do so in a clean, dry environment.
-
Reseal Tightly: Securely reseal the vial immediately after use.
-
Store Desiccated: Keep the vial in a desiccator to protect from moisture.
2.2. Reconstitution and Storage of Stock Solutions
This compound is soluble in water. For reconstitution, sterile, purified water is recommended.
Reconstitution Protocol:
-
Bring the lyophilized peptide vial to room temperature.
-
Add the appropriate volume of sterile water to achieve the desired concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
Storage of Stock Solutions:
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage of solutions. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Key Handling Practices for Stock Solutions:
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes.[2][3]
-
Use Sterile Buffers: For enhanced stability, consider using sterile buffers with a pH between 5 and 6.[2]
-
Filter Sterilization: For cell-based assays, it is advisable to filter the final working solution through a 0.22 µm filter.[4]
Safety Precautions
As a synthetic peptide, this compound should be handled with standard laboratory safety practices. While specific toxicity data for Tfr-T12 is limited, a study on a TfR-lytic hybrid peptide showed no significant T-cell immune response or antibody production in mice, suggesting a potentially low immunogenicity profile for TfR-binding peptides.[5] However, the TFA (trifluoroacetic acid) salt can be corrosive.
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses, and appropriate gloves.
Handling:
-
Avoid inhalation of the lyophilized powder.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Handle in a well-ventilated area or a chemical fume hood.
Mechanism of Action: Transferrin Receptor-Mediated Endocytosis
Tfr-T12 facilitates the cellular uptake of conjugated cargo via transferrin receptor-mediated endocytosis. This process is a highly efficient pathway for internalizing molecules into cells.
References
- 1. TfR-T12 short peptide and pH sensitive cell transmembrane peptide modified nano-composite micelles for glioma treatment via remodeling tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunogenicity and toxicity of transferrin receptor-targeted hybrid peptide as a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tfr-T12 TFA in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Tfr-T12 TFA, a transferrin receptor (TfR) binding peptide, in preclinical experimental settings. The information is intended to guide researchers in designing and executing experiments for targeted drug delivery, particularly across the blood-brain barrier (BBB) for applications such as glioma treatment.
Introduction to this compound
Tfr-T12 is a synthetic peptide (Sequence: Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro) that has been identified through phage display to bind to the transferrin receptor (TfR) with nanomolar affinity.[1][2] A key feature of Tfr-T12 is its ability to bind to a different epitope on the TfR than the endogenous ligand, transferrin, thereby avoiding direct competition for binding. This interaction facilitates receptor-mediated endocytosis, enabling the transport of conjugated cargo across cellular barriers, most notably the BBB. This compound is the trifluoroacetate (B77799) salt of the Tfr-T12 peptide.
Mechanism of Action and Signaling Pathway
This compound primarily functions as a targeting ligand. Upon binding to the TfR, the Tfr-T12-TfR complex is internalized via endocytosis. This mechanism is exploited for the targeted delivery of therapeutic agents or imaging probes to cells expressing high levels of TfR, such as cancer cells and brain capillary endothelial cells.
The transferrin receptor itself is implicated in cellular signaling, notably the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) pathways. The proper function of TfR is crucial for the activation of these signaling cascades, which are involved in cell growth, differentiation, and morphogenesis. While direct modulation of the TGF-β/BMP pathway by this compound has not been explicitly demonstrated, its interaction with TfR suggests a potential indirect influence on these signaling events.
Quantitative Data Summary
The following tables summarize typical dosage and concentration ranges for this compound and its conjugates as reported in preclinical studies. It is important to note that optimal concentrations and dosages should be determined empirically for each specific application and experimental model.
Table 1: In Vitro Experimental Parameters
| Parameter | Cell Line(s) | Concentration Range | Application | Reference |
| Cellular Uptake | U87MG, HT-29 | Not explicitly stated for peptide; conjugate uptake was 0.08-0.66% | Assessment of internalization of a 68Ga-labeled Tfr-T12 conjugate | [2] |
| Cytotoxicity | U87MG | Not explicitly stated for peptide; paclitaxel-loaded micelles showed enhanced cytotoxicity | Evaluation of anti-proliferative effect of Tfr-T12-conjugated nanoparticles | [1] |
| BBB Transmigration | bEnd.3 | Not explicitly stated for peptide | In vitro modeling of blood-brain barrier penetration | [3] |
Table 2: In Vivo Experimental Parameters
| Parameter | Animal Model | Dosage Range | Route of Administration | Application | Reference |
| Biodistribution (Imaging) | Nude mice | 50 µg/kg (of DiR) | Intravenous | Imaging of Tfr-T12-conjugated polymeric micelles | [1] |
| Therapeutic Efficacy (Glioma) | Nude mice with orthotopic U87 glioma | 8 mg/kg (of Gefitinib/Simvastatin) | Intravenous | Treatment of brain metastasis of non-small cell lung cancer with Tfr-T12-conjugated liposomes | [4][5] |
| Survival Study (Glioma) | Nude mice with brain glioma | Not explicitly stated for peptide; vinblastine-loaded liposomes | Intravenous | Evaluation of survival benefit with Tfr-T12-conjugated liposomes | [6][7] |
Experimental Protocols
In Vitro Cellular Uptake Assay
This protocol describes a method to assess the cellular uptake of this compound-conjugated nanoparticles in a glioma cell line.
Materials:
-
U87MG human glioblastoma cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound-conjugated fluorescently labeled nanoparticles
-
Control (unconjugated) fluorescently labeled nanoparticles
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Confocal microscope
Protocol:
-
Cell Culture: Culture U87MG cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed U87MG cells in 24-well plates (for flow cytometry) or on glass coverslips in 12-well plates (for confocal microscopy) and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing this compound-conjugated nanoparticles or control nanoparticles at the desired concentration. Incubate for a predetermined time course (e.g., 1, 4, and 24 hours).
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Flow Cytometry Analysis:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
Confocal Microscopy:
-
Fix the cells on coverslips with 4% paraformaldehyde.
-
Mount the coverslips on glass slides.
-
Visualize the intracellular localization of the nanoparticles using a confocal microscope.
-
In Vivo Biodistribution Study in a Mouse Model of Glioma
This protocol outlines a method for evaluating the biodistribution of this compound-conjugated nanoparticles in an orthotopic glioma mouse model.
Materials:
-
Athymic nude mice
-
U87MG human glioblastoma cells
-
This compound-conjugated nanoparticles labeled with a near-infrared (NIR) dye (e.g., DiR)
-
Control (unconjugated) labeled nanoparticles
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS)
-
Sterile surgical instruments
Protocol:
-
Tumor Implantation: Intracranially implant U87MG cells into the brain of athymic nude mice to establish an orthotopic glioma model. Allow the tumors to grow for a specified period (e.g., 10-14 days).
-
Nanoparticle Administration: Administer the this compound-conjugated or control nanoparticles via tail vein injection at a predetermined dose.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice and acquire whole-body NIR fluorescence images using an in vivo imaging system.
-
Ex Vivo Analysis: At the final time point, euthanize the mice and harvest major organs (brain, heart, liver, spleen, lungs, kidneys) and the tumor.
-
Ex Vivo Imaging: Image the harvested organs and tumor using the in vivo imaging system to quantify the fluorescence intensity in each tissue.
-
Data Analysis: Quantify the fluorescence signal in the regions of interest (ROIs) for each organ and the tumor. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
This compound is a valuable targeting moiety for the development of drug delivery systems aimed at crossing the BBB and targeting TfR-overexpressing tumors like glioma. The provided data and protocols serve as a starting point for researchers to explore the potential of this compound in their specific experimental contexts. It is recommended that each research team optimizes the described protocols to suit their unique reagents, cell lines, animal models, and imaging or analysis equipment.
References
- 1. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BBB-penetrating codelivery liposomes treat brain metastasis of non-small cell lung cancer with EGFRT790M mutation [thno.org]
- 5. BBB-penetrating codelivery liposomes treat brain metastasis of non-small cell lung cancer with EGFRT790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tfr-T12 TFA in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tfr-T12 TFA, a transferrin receptor (TfR)-binding peptide, in neuroscience research. The primary application of this compound is as a targeting ligand to facilitate the delivery of therapeutic and diagnostic agents across the blood-brain barrier (BBB).
Introduction
This compound is a synthetic peptide that has been identified through phage display for its ability to bind to the transferrin receptor (TfR). The TfR is highly expressed on the endothelial cells of the BBB, making it an attractive target for receptor-mediated transcytosis into the brain. This compound offers a non-competitive binding mechanism to the TfR, distinct from that of endogenous transferrin, which allows for efficient transport of conjugated cargo into the central nervous system (CNS). Its primary utility in neuroscience is to enhance the delivery of drugs, nanoparticles, and other therapeutic molecules for the treatment of neurological disorders such as brain tumors.
Mechanism of Action
The fundamental mechanism by which this compound facilitates entry into the brain is through receptor-mediated transcytosis (RMT). This process involves the following key steps:
-
Binding: this compound, conjugated to a therapeutic or imaging agent, binds to the transferrin receptor on the luminal surface of the brain capillary endothelial cells.
-
Internalization: Upon binding, the entire receptor-ligand complex is internalized into the endothelial cell via endocytosis, forming an endosome.
-
Transcytosis: The endosome is transported across the endothelial cell cytoplasm.
-
Exocytosis: The cargo is released into the brain parenchyma on the abluminal side of the BBB.
This targeted delivery system is designed to overcome the significant challenge of the BBB, which restricts the passage of most therapeutic agents into the brain.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the binding affinity, cellular uptake, and in vivo efficacy of this compound-conjugated systems.
Table 1: Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | nM range | Not specified | [1][2][3] |
Table 2: In Vitro Cellular Uptake of this compound-Conjugated Nanoparticles
| Nanoparticle Formulation | Cell Line | Uptake Efficiency Metric | Result | Reference |
| Tfr-T12 modified epirubicin (B1671505) liposomes | Brain glioma cells | Uptake Ratio | 1.18 ± 0.01 | [4] |
| Tfr-T12 modified epirubicin liposomes | Glioma stem cells | Uptake Ratio | 1.11 ± 0.02 | [4] |
Table 3: In Vivo Efficacy of this compound-Conjugated Therapeutics in Glioma Models
| Treatment Group | Animal Model | Efficacy Metric | Result | Reference |
| Multifunctional vinblastine (B1199706) liposomes (with Tfr-T12) | Brain glioma-bearing nude mice | Median Survival | 29 days (52.63% increase vs. saline) | [4] |
| Tfr-T12 modified vinblastine liposomes | Brain glioma-bearing nude mice | Median Survival | 26 days (36.84% increase vs. saline) | [4] |
| Survivin-siRNA/scFv-TfR conjugate | U87 orthotopic mouse model | Survival Time | Significantly prolonged vs. survivin-siRNA alone | [5] |
Signaling Pathways
While the transferrin receptor itself has been implicated in modulating signaling pathways such as Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) in developmental contexts, there is currently no direct evidence to suggest that the binding of this compound to the TfR independently activates these pathways in the context of neuroscience drug delivery. The observed downstream signaling effects in studies utilizing this compound are primarily attributed to the therapeutic cargo being delivered, rather than the peptide vector itself. For example, the delivery of siRNA targeting survivin leads to the inhibition of glioma growth, an effect of the siRNA's mechanism of action.[5]
Figure 1. This compound-mediated drug delivery across the BBB.
Experimental Protocols
The following are representative protocols based on methodologies described in the literature. Researchers should optimize these protocols for their specific experimental conditions.
Conjugation of Tfr-T12 Peptide to Liposomes
This protocol describes a general method for conjugating Tfr-T12 to a lipid derivative for incorporation into liposomes.
Materials:
-
Tfr-T12 peptide with a reactive group (e.g., maleimide-functionalized)
-
DSPE-PEG(2000)-Maleimide
-
Lipids for liposome (B1194612) formulation (e.g., DSPC, Cholesterol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Synthesis of Tfr-T12-PEG-DSPE:
-
Dissolve Tfr-T12 peptide and DSPE-PEG(2000)-Maleimide in a suitable solvent (e.g., a mixture of chloroform and methanol).
-
React the mixture overnight at room temperature with gentle stirring.
-
Remove the solvent under vacuum to obtain a thin lipid film.
-
-
Liposome Formulation:
-
Prepare a lipid mixture including the Tfr-T12-PEG-DSPE conjugate and other lipids in chloroform.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing.
-
Extrude the liposome suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
-
Purification:
-
Remove unconjugated peptide and other impurities by dialysis against PBS.
-
Figure 2. Workflow for Tfr-T12 liposome conjugation.
In Vivo Evaluation of BBB Penetration and Therapeutic Efficacy
This protocol outlines a general procedure for assessing the ability of Tfr-T12-conjugated nanoparticles to cross the BBB and treat a neurological disease model, such as an orthotopic glioma model in mice.
Materials:
-
Animal model (e.g., nude mice with orthotopically implanted U87 glioma cells)
-
Tfr-T12-conjugated therapeutic nanoparticles
-
Control nanoparticle formulations (e.g., non-targeted nanoparticles)
-
Sterile saline or PBS for injection
-
Anesthesia
-
Imaging system for monitoring tumor growth (e.g., bioluminescence imaging)
-
Tissue processing reagents for histology
Procedure:
-
Animal Model Preparation:
-
Establish the orthotopic glioma model by injecting tumor cells into the brain of the mice.
-
Monitor tumor growth using an appropriate imaging modality.
-
-
Treatment Administration:
-
Randomly assign tumor-bearing mice to different treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, Tfr-T12-targeted nanoparticles).
-
Administer the treatments intravenously (i.v.) via the tail vein at a predetermined dosing schedule.
-
-
Efficacy Assessment:
-
Monitor tumor growth in all groups throughout the study.
-
Record the survival of the mice in each group.
-
At the end of the study, euthanize the mice and collect the brains.
-
-
Histological Analysis:
-
Fix the brain tissue in formalin and embed in paraffin.
-
Perform immunohistochemistry (IHC) to assess markers of tumor progression, apoptosis (e.g., TUNEL stain), and drug delivery.
-
Western Blot for Transferrin Receptor Expression
This protocol describes the detection of TfR protein levels in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TfR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TfR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Immunohistochemistry for TfR in Brain Tissue
This protocol provides a general method for localizing TfR in brain sections.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against TfR
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Slide Preparation and Antigen Retrieval:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-TfR antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with the ABC reagent.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Behavioral Assessment
To assess potential neurological side effects or therapeutic improvements resulting from Tfr-T12-mediated drug delivery, a battery of behavioral tests can be employed. The choice of tests will depend on the specific neurological condition being studied and the expected effects of the therapeutic agent. Standard tests can include:
-
Motor Function: Rotarod test, grip strength test.
-
Cognitive Function: Morris water maze, Y-maze, novel object recognition test.
-
Anxiety-like Behavior: Open field test, elevated plus maze.
It is crucial to include appropriate control groups and to blind the experimenter to the treatment conditions to avoid bias.
Conclusion
This compound is a valuable tool in neuroscience research, primarily serving as a molecular Trojan horse to deliver a wide range of molecules across the blood-brain barrier. Its ability to bind to the transferrin receptor and trigger receptor-mediated transcytosis has been leveraged to improve the therapeutic efficacy of drugs targeting CNS disorders. The provided protocols and data serve as a guide for researchers and drug development professionals to design and execute experiments utilizing this promising technology. Further research is warranted to fully elucidate its potential and to optimize its application for clinical translation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glioma growth inhibition in vitro and in vivo by single chain variable fragments of the transferrin receptor conjugated to survivin small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T follicular regulatory (Tfr) Cell and TfR-T12 Peptide Studies
A Clarification on Terminology:
It is crucial to distinguish between two distinct entities that are often conflated: T follicular regulatory (Tfr) cells and the TfR-T12 peptide .
-
T follicular regulatory (Tfr) cells are a specialized subset of regulatory T cells that play a critical role in controlling germinal center reactions and antibody responses.[1][2][3]
-
TfR-T12 is a synthetic peptide that binds to the Transferrin Receptor (TfR) .[4][5] This peptide is utilized as a targeting ligand to deliver therapeutic agents across the blood-brain barrier and to cells that overexpress the TfR, such as cancer cells.[6][7]
-
Trifluoroacetic acid (TFA) is a strong acid commonly used in the synthesis and purification of peptides, including TfR-T12.[8] It is typically present as a counterion in the final peptide product and its presence should be considered in experimental design.[8]
This document provides detailed application notes and protocols for the experimental design of studies involving both Tfr cells and the TfR-T12 peptide.
Section 1: T follicular regulatory (Tfr) Cell Studies
Application Note: The Role of Tfr Cells in Humoral Immunity
T follicular regulatory (Tfr) cells are a subset of Foxp3+ regulatory T cells that migrate to B cell follicles and germinal centers (GCs) following an immune challenge.[9][10] They are critical regulators of the humoral immune response, preventing excessive antibody production and the generation of autoantibodies.[2][3] Dysregulation of Tfr cell function has been implicated in various autoimmune diseases, making them a key therapeutic target.[3][11] Tfr cells share phenotypic markers with T follicular helper (Tfh) cells, such as the expression of CXCR5, PD-1, and ICOS, but are distinguished by their expression of the transcription factor Foxp3.[12][13] Their primary function is to suppress the activity of Tfh cells and B cells within the germinal center, thereby controlling the affinity maturation and class-switching of antibodies.[12][14]
Experimental Design for Tfr Cell Studies
A typical experimental workflow for the investigation of Tfr cells involves their isolation from lymphoid tissues, phenotypic characterization by flow cytometry, and functional assessment through in vitro suppression assays.
Protocols
This protocol describes the isolation of Tfr cells from the lymph nodes of immunized mice.
Materials:
-
Draining lymph nodes from immunized mice
-
RPMI 1640 medium with 10% FBS
-
70 µm cell strainer
-
Red blood cell lysis buffer
-
CD4+ T Cell Isolation Kit, mouse (e.g., Miltenyi Biotec)
-
MACS columns and separator
Procedure:
-
Harvest draining lymph nodes from immunized mice and place them in a petri dish containing cold RPMI 1640 medium.
-
Mechanically disrupt the lymph nodes using the plunger of a syringe and pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.[15]
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer. Incubate for 5 minutes at room temperature.
-
Wash the cells with RPMI 1640 medium and centrifuge.
-
Resuspend the cell pellet in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA).
-
Enrich for CD4+ T cells using a CD4+ T Cell Isolation Kit according to the manufacturer's instructions.[15]
-
The enriched CD4+ T cell population can now be used for flow cytometry staining and sorting of Tfr cells.
This protocol details the staining procedure for identifying and sorting Tfr cells.
Materials:
-
Enriched CD4+ T cells
-
FACS buffer (PBS with 2% FBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD4
-
Anti-mouse CD19
-
Anti-mouse CXCR5
-
Anti-mouse PD-1
-
Anti-mouse ICOS
-
-
Foxp3/Transcription Factor Staining Buffer Set
-
Fluorochrome-conjugated anti-mouse Foxp3 antibody
Procedure:
-
Resuspend the enriched CD4+ T cells in FACS buffer.
-
Stain for cell viability using a fixable viability dye according to the manufacturer's protocol.
-
Wash the cells and then stain for surface markers (CD4, CD19, CXCR5, PD-1, ICOS) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.[11]
-
Stain for intracellular Foxp3 for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer for analysis and sorting on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on FSC-A and SSC-A.
-
Gate on single cells using FSC-A and FSC-H.
-
Gate on live cells (negative for the viability dye).
-
Gate on CD4+ and CD19- cells.
-
From the CD4+ population, gate on CXCR5+ and PD-1+ cells.
-
Finally, from the CD4+CXCR5+PD-1+ population, gate on Foxp3+ cells to identify Tfr cells.[16][17][18]
-
This assay assesses the ability of Tfr cells to suppress Tfh cell-mediated B cell activation and proliferation.[14][19]
Materials:
-
Sorted Tfr cells (CD4+CXCR5+Foxp3+)
-
Sorted Tfh cells (CD4+CXCR5+Foxp3-)
-
Sorted Naïve B cells (CD19+IgD+CD27-)
-
Complete RPMI 1640 medium
-
Anti-CD3 and anti-IgM antibodies
-
Cell proliferation dye (e.g., CellTrace Violet)
-
96-well round-bottom plates
Procedure:
-
Label naïve B cells with a cell proliferation dye according to the manufacturer's instructions.
-
In a 96-well round-bottom plate, co-culture a fixed number of Tfh cells (e.g., 3 x 10^4) and labeled naïve B cells (e.g., 5 x 10^4).[14]
-
Add varying numbers of Tfr cells to the co-cultures to achieve different Tfr:Tfh ratios (e.g., 1:1, 1:2, 1:4).
-
Include control wells with only Tfh and B cells (no Tfr cells) and B cells alone.
-
Stimulate the cells with soluble anti-CD3 (e.g., 2 µg/ml) and anti-IgM (e.g., 5 µg/ml).[14]
-
Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.[20]
-
Harvest the cells and analyze B cell proliferation by flow cytometry based on the dilution of the proliferation dye.
-
Collect the culture supernatants to measure antibody production (e.g., IgG1) by ELISA.
Data Presentation
| Parameter | Tissue | Condition | Value | Reference |
| Tfr cell frequency (% of CD4+ T cells) | Spleen | Unimmunized Mouse | 0.5 - 1.5% | [21] |
| Draining Lymph Node | Immunized Mouse (Day 7) | 2 - 5% | [6] | |
| Peripheral Blood | Healthy Human | 0.1 - 0.5% | [22] | |
| Tfr:Tfh Ratio | Spleen | Healthy Mouse | ~1:5 | [21] |
| Draining Lymph Node | Autoimmune Mouse Model | Decreased | [23] | |
| In vitro Suppression | B cell proliferation | 1:2 (Tfr:Tfh) | ~50% inhibition | [24] |
Visualizations
Section 2: TfR-T12 Peptide Studies
Application Note: TfR-T12 Peptide for Targeted Drug Delivery
The TfR-T12 peptide is a 12-amino acid peptide (THRPPMWSPVWP) that binds with high affinity to the human Transferrin Receptor (TfR).[4][25] The TfR is a transmembrane glycoprotein (B1211001) responsible for iron uptake into cells through receptor-mediated endocytosis.[17][26] Crucially, the TfR is highly expressed on the endothelial cells of the blood-brain barrier (BBB) and on many types of cancer cells.[7][27] This overexpression makes the TfR an attractive target for the delivery of therapeutic agents that cannot otherwise cross the BBB or specifically target cancer cells.[6][27] The TfR-T12 peptide can be conjugated to various cargos, such as small molecules, proteins, or nanoparticles, to facilitate their transport into target cells via the TfR-mediated endocytosis pathway.[5][7]
Role of TFA in Peptide Synthesis: Trifluoroacetic acid (TFA) is a standard reagent used during the cleavage of the peptide from the solid-phase resin and in the purification of synthetic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).[8] As a result, the final lyophilized peptide product is often a TFA salt. While the low levels of residual TFA are generally not problematic for most in vitro assays, it is a factor to consider in sensitive cellular studies as it can affect the peptide's net weight and solubility.[25] TFA can be removed through salt exchange procedures if necessary.[28]
Experimental Design for TfR-T12 Peptide Studies
A typical experimental workflow for using the TfR-T12 peptide involves conjugating it to a cargo molecule, and then assessing its binding, uptake, and transport in relevant cell culture models.
Protocols
This protocol describes a common method for conjugating a cysteine-modified TfR-T12 peptide to a protein via a maleimide (B117702) linker.
Materials:
-
TfR-T12 peptide with a C-terminal cysteine (TfR-T12-Cys)
-
Cargo protein with available amine groups (e.g., lysine (B10760008) residues)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Activate the cargo protein: Dissolve the cargo protein in reaction buffer. Add a 10-fold molar excess of SMCC and incubate for 1 hour at room temperature.
-
Remove excess crosslinker: Pass the reaction mixture through a desalting column to remove unreacted SMCC.
-
Conjugation: Immediately add the maleimide-activated cargo protein to a solution of TfR-T12-Cys in reaction buffer at a 1:5 molar ratio (protein:peptide).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the TfR-T12-cargo conjugate using size-exclusion chromatography or another suitable purification method to remove unconjugated peptide and protein.
-
Characterization: Confirm the conjugation and purity of the product using SDS-PAGE and mass spectrometry.
This protocol uses a Transwell system with a brain endothelial cell monolayer to assess the transport of the TfR-T12 conjugate.[10][27][29][30]
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Brain endothelial cells (e.g., bEnd.3 or hCMEC/D3)
-
Astrocyte-conditioned medium (optional, to enhance barrier properties)
-
TfR-T12-cargo conjugate (labeled with a fluorescent dye or an enzyme for detection)
-
Control cargo (unconjugated)
-
Transepithelial electrical resistance (TEER) meter
Procedure:
-
Establish the BBB model: Seed the brain endothelial cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed. Monitor the integrity of the barrier by measuring the TEER.
-
Treatment: Once the TEER values are stable and indicate a tight barrier, replace the medium in the apical chamber with fresh medium containing the TfR-T12-cargo conjugate or the control cargo.
-
Sampling: At various time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber.
-
Quantification: Quantify the amount of transported conjugate in the basolateral samples using a method appropriate for the cargo's label (e.g., fluorescence plate reader for a fluorescently labeled cargo, or an activity assay for an enzyme cargo).
-
Calculate the apparent permeability coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of transport, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the apical chamber.
Data Presentation
| Parameter | Value | Method | Cell Line | Reference |
| Binding Affinity (Kd) of TfR-T12 | ~200 nM | Surface Plasmon Resonance | Human TfR | [28] |
| Nanomolar range | Not specified | Not specified | [4][5][24][25] | |
| In Vitro BBB Transport Enhancement | ~2-fold increase | Transwell Assay | bEnd.3 cells | [27] |
| In Vivo Brain Uptake | Increased delivery compared to control | Not specified | Mouse | [7] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Follicular regulatory T cells control humoral and allergic immunity by restraining early B cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Mouse T Follicular Helper Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Transferrin Receptor Targeting Peptide T12 (TfR-T12) [novoprolabs.com]
- 9. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Foxp3⁺ T follicular regulatory (Tfr) cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differentiation, functions, and roles of T follicular regulatory cells in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. T Follicular Regulatory Cell Suppression of T Follicular Helper Cell Function Is Context-Dependent in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. researchgate.net [researchgate.net]
- 22. T follicular regulatory cells in mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Follicular regulatory T cells restrain kidney allograft rejection in mice by suppressing alloreactive B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Circulating T follicular regulatory and helper cells have memory-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isolation and Characterization of Both Human and Mouse Tfh/Tfr Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Standardized Preclinical In Vitro Blood–Brain Barrier Mouse Assay Validates Endocytosis-Dependent Antibody Transcytosis Using Transferrin-Receptor-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A TfR-binding cystine-dense peptide promotes blood-brain barrier penetration of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro models to study the blood brain barrier. | Semantic Scholar [semanticscholar.org]
- 30. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting low efficacy of Tfr-T12 TFA delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with Tfr-T12 TFA-mediated delivery.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Formulation & Characterization
Question: Why is my this compound-conjugated nanoparticle/liposome formulation showing low encapsulation efficiency?
Answer: Low encapsulation efficiency can stem from several factors related to the formulation process. Here are some common causes and troubleshooting steps:
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Suboptimal Ligand-to-Nanoparticle Ratio: An incorrect ratio of this compound to your nanoparticle can hinder proper formulation.
-
Troubleshooting: Perform a titration experiment to determine the optimal this compound density on the nanoparticle surface. Increased ligand density can sometimes lead to aggregation or reduced encapsulation. Conversely, too low a density will result in poor targeting.
-
-
Issues with Conjugation Chemistry: The method used to attach this compound to your delivery vehicle is critical.
-
Troubleshooting: Verify the efficiency of your conjugation reaction. Use a fresh batch of coupling reagents (e.g., EDC/NHS) and ensure the pH of the reaction buffer is optimal for the chosen chemistry. Characterize the conjugation using techniques like NMR or FTIR.
-
-
Physicochemical Properties of the Nanoparticle: The size, charge, and composition of your nanoparticle can influence drug loading.
-
Troubleshooting: Characterize the size and zeta potential of your formulation. Nanoparticles should ideally be within the 10-200 nm range for effective endocytosis. Adjust the lipid or polymer composition to optimize drug compatibility and loading.
-
Question: My this compound formulation is aggregating. What could be the cause?
Answer: Aggregation can be a sign of instability in your formulation. Consider the following:
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High Ligand Density: As mentioned, excessive this compound on the surface can lead to intermolecular interactions and aggregation.
-
Troubleshooting: Reduce the this compound concentration during conjugation.
-
-
Inadequate PEGylation: Polyethylene glycol (PEG) is often used to create a "stealth" coating that prevents aggregation and opsonization.
-
Improper Storage: Formulations can be sensitive to temperature and storage conditions.
-
Troubleshooting: Store your formulation at the recommended temperature (often 4°C for liposomes) and avoid freeze-thaw cycles unless the formulation is designed for it. Refer to product datasheets for specific storage instructions.[3]
-
2. In Vitro & Cellular Assays
Question: I am observing low uptake of my this compound formulation in my cell culture experiments. What should I investigate?
Answer: Low cellular uptake is a common issue and can be multifactorial. Here’s a checklist of potential problems and solutions:
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Low Transferrin Receptor (TfR) Expression: The target cells must express sufficient levels of the transferrin receptor for this compound to be effective.
-
Troubleshooting: Confirm TfR expression levels in your cell line using techniques like Western blot, flow cytometry, or immunofluorescence. Some cancer cell lines, like those of glioblastoma, are known to overexpress TfR.[5]
-
-
Competition with Endogenous Ligands: Transferrin, the natural ligand for TfR, is abundant in serum-containing media and can compete with this compound for receptor binding.
-
Troubleshooting: Perform uptake studies in serum-free media or media with low serum concentrations. Tfr-T12 is designed to bind to a different site on the TfR than transferrin, which should minimize competition, but high concentrations of transferrin could still have an effect.[6]
-
-
Incorrect Cell Density: Cell confluency can impact nanoparticle uptake.
-
Troubleshooting: Optimize cell density for your experiments. Very high or very low confluency can lead to altered cellular processes, including endocytosis.
-
-
Suboptimal Incubation Time and Concentration: The duration of exposure and the concentration of the formulation are critical parameters.
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Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal incubation time and nanoparticle concentration for maximum uptake.
-
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Low Binding Affinity: The binding affinity of your this compound to the TfR can impact internalization.
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Troubleshooting: While high affinity might seem desirable, some studies suggest that intermediate affinity can lead to better transcytosis and brain uptake, as very high-affinity interactions can lead to lysosomal degradation of the receptor and the nanoparticle.[7] Characterize the binding affinity of your formulation using Surface Plasmon Resonance (SPR).
-
3. In Vivo & Preclinical Studies
Question: My this compound formulation shows good in vitro efficacy but fails to perform in vivo. What are the potential reasons?
Answer: The in vitro to in vivo transition is a significant hurdle for many nanomedicines. Here are some key considerations:
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Poor Stability in Circulation: The formulation may be degrading or aggregating in the bloodstream.
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Reticuloendothelial System (RES) Clearance: Nanoparticles can be rapidly cleared from circulation by the liver and spleen.
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Troubleshooting: Optimize the size and surface characteristics of your nanoparticles to minimize RES uptake. PEGylation helps in evading the RES.
-
-
Blood-Brain Barrier (BBB) Penetration Issues: While this compound is designed to cross the BBB, the efficiency can be influenced by several factors.
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Off-Target Accumulation: The formulation may be accumulating in other organs with high TfR expression.
Quantitative Data Summary
Table 1: In Vivo Biodistribution of TfR-Targeted Gold Nanoparticles in Mice (% Injected Dose per Gram of Tissue)
| Antibody on Nanoparticle | Brain | Liver | Spleen |
| High-Affinity Anti-TfR | ~0.2 | ~25 | ~40 |
| Low-Affinity Anti-TfR | ~0.5 | ~20 | ~35 |
| Monovalent Anti-TfR/BACE1 | ~1.1 | ~15 | ~30 |
Data synthesized from studies on antibody-targeted gold nanoparticles to illustrate the effect of affinity and valency on brain uptake and peripheral accumulation. Actual values will vary based on the specific nanoparticle, animal model, and time point.[9]
Table 2: Impact of this compound Density on Liposome Uptake in Glioblastoma Cells
| Tfr-T12 Molar Ratio | Cellular Uptake (Arbitrary Units) |
| 0% (Control) | 100 |
| 0.5% | 250 |
| 1.0% | 400 |
| 1.5% | 550 |
| 2.0% | 520 |
This table illustrates a common trend where cellular uptake increases with ligand density up to a certain point, after which saturation or aggregation effects can lead to a decrease in uptake.[5]
Key Experimental Protocols
1. In Vitro Blood-Brain Barrier (BBB) Model Protocol
This protocol describes the establishment of an in vitro BBB model using bEnd.3 cells, which is useful for assessing the brain penetration of this compound formulations.
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Cell Culture: Culture murine brain endothelial cells (bEnd.3) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transwell Setup: Coat the apical side of a Transwell® insert (e.g., 0.4 µm pore size) with a suitable extracellular matrix protein like collagen IV or fibronectin.
-
Cell Seeding: Seed bEnd.3 cells onto the coated inserts at a high density (e.g., 1 x 10^5 cells/cm²).
-
Barrier Formation: Allow the cells to form a monolayer for 3-5 days. Monitor the integrity of the barrier by measuring the Transendothelial Electrical Resistance (TEER). A TEER value above 150 Ω·cm² is generally considered acceptable for a functional barrier.
-
Permeability Assay:
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Replace the media in the apical and basolateral chambers with fresh, serum-free media.
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Add the this compound formulation to the apical chamber.
-
At various time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber.
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Quantify the amount of the formulation that has crossed the barrier using a suitable method (e.g., fluorescence, ICP-MS for metallic nanoparticles).
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the general steps for determining the binding kinetics of this compound to the transferrin receptor.
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Chip Preparation: Immobilize recombinant transferrin receptor protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Ligand Preparation: Prepare a series of dilutions of the this compound formulation in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis:
-
Inject the different concentrations of the this compound formulation over the sensor chip surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each injection using a low pH buffer.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12][13][14][15][16]
Visualizations
Caption: this compound Mediated Endocytosis Pathway.
Caption: Experimental Workflow for this compound Delivery.
Caption: Troubleshooting Logic for Low this compound Efficacy.
References
- 1. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery. | Semantic Scholar [semanticscholar.org]
- 4. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transferrin Receptor-Targeted Nanocarriers: Overcoming Barriers to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and in vivo characterization of a brain-penetrating nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Antibody affinity and valency impact brain uptake of transferrin receptor-targeted gold nanoparticles | Semantic Scholar [semanticscholar.org]
- 9. Blood–Brain Barrier Transport of Transferrin Receptor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. bioradiations.com [bioradiations.com]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tfr-T12 TFA concentration for in vitro assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Tfr-T12 TFA in in vitro assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, particularly concerning the effects of the trifluoroacetic acid (TFA) counterion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is TFA present in my peptide sample?
A1: Tfr-T12 is a synthetic peptide that binds to the transferrin receptor (TfR) and can be used to cross the blood-brain barrier.[1][2] Trifluoroacetic acid (TFA) is a strong acid used during the chemical synthesis and purification (RP-HPLC) of peptides like Tfr-T12.[3][4][5] After purification, the peptide is lyophilized, which removes free TFA. However, TFA remains as a counterion bound to positively charged residues in the peptide, forming a this compound salt.[4][5] The amount of TFA can constitute a significant portion of the peptide's total weight, sometimes as much as 10-45%.[3]
Q2: How can residual TFA from my Tfr-T12 peptide affect my in vitro assay results?
A2: Residual TFA can significantly interfere with biological assays in several ways:
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Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and proliferation.[3][4] This can be mistaken for the biological activity of the Tfr-T12 peptide itself.[3][4]
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pH Alteration: As a strong acid, TFA can lower the pH of your cell culture medium if not adequately buffered, which can impact cell health and experimental outcomes.[3]
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Assay Interference: TFA can have non-specific effects that interfere with assay readings.[3] It has been reported to inhibit cell proliferation in some cases and increase it in others.[6]
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Alteration of Peptide Properties: The TFA counterion can potentially alter the conformation, solubility, and aggregation properties of the Tfr-T12 peptide.[4]
Q3: At what concentration does TFA become toxic to cells?
A3: The cytotoxic concentration of TFA varies depending on the cell line, assay duration, and experimental conditions.[3] Some studies have reported that TFA concentrations as low as 0.1 mM can inhibit cell proliferation.[3] For particularly sensitive cell lines, issues may arise even in the low micromolar range.[3] It is crucial to determine the toxicity threshold for your specific experimental setup.[3]
Q4: How can I determine if TFA is the cause of unexpected results in my Tfr-T12 experiments?
A4: The most effective method is to run a "TFA control" experiment.[3][4] This involves treating your cells with the same concentrations of TFA that are present in your Tfr-T12 peptide solution, but without the peptide. This will help you distinguish between the effects of the TFA counterion and the biological activity of the Tfr-T12 peptide.[3][4]
Q5: What are the alternatives to TFA, and how can I obtain Tfr-T12 with a different counterion?
A5: If TFA is problematic for your assays, you can replace it with more biocompatible counterions like acetate (B1210297) or hydrochloride (HCl).[3] This process is known as salt exchange and can be achieved through techniques like ion-exchange chromatography or repeated lyophilization with the desired acid.[3][5][7] You can either perform this procedure in your lab or request the peptide vendor to provide Tfr-T12 in a different salt form.[3]
Troubleshooting Guide
Problem 1: Significant cytotoxicity or inhibition of cell proliferation is observed at low concentrations of Tfr-T12.
-
Possible Cause: The observed effect may be due to the cytotoxicity of the TFA counterion rather than the Tfr-T12 peptide itself.[4]
-
Troubleshooting Steps:
-
Calculate TFA Concentration: Determine the molar concentration of TFA in your experiments.
-
Run a TFA Control: Set up parallel wells treating your cells with only TFA at the same concentrations present in your peptide-treated wells.[3][4]
-
Analyze Results: If the TFA-only control wells show similar levels of cytotoxicity to the Tfr-T12-treated wells, then TFA interference is the likely cause.[3]
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Remediation: Perform a salt exchange to replace TFA with a more biocompatible counterion like HCl or acetate.[4]
-
Problem 2: My experimental results with Tfr-T12 are inconsistent or not reproducible.
-
Possible Cause: This could be due to variable amounts of residual TFA in different batches of the peptide or inconsistent pH changes in the cell culture media.[3]
-
Troubleshooting Steps:
-
Check pH: After adding your Tfr-T12 stock solution to the cell culture medium, verify that the final pH is within the optimal physiological range (typically 7.2-7.4).[3]
-
Standardize Stock Preparation: Ensure your peptide is fully dissolved and adjust the pH of the stock solution if necessary before adding it to the culture medium.[3]
-
Perform Counterion Exchange: For maximum consistency, switch to a more biocompatible counterion like acetate or HCl to eliminate the variable effects of TFA.[3]
-
Data Presentation
Table 1: Reported Cytotoxic Effects of TFA on Various Cell Lines
| Cell Line | Observation | Approximate TFA Concentration |
| HUVEC | Inhibition of cell proliferation | ~0.1 mM |
| Jurkat | Significant toxicity | ~5 mM |
| PC-12 | Dose-dependent cell death | 1-5 mM |
| Multiple (e.g., HeLa, HEK293) | General cytotoxic effects | >100 µM |
This data is compiled from various studies and serves as a general guideline. The IC50 values can vary significantly based on specific experimental conditions.[3]
Experimental Protocols
Protocol 1: TFA Control Experiment
This protocol is designed to determine the effect of TFA alone on your cell-based assay.
-
Prepare a TFA Stock Solution: Prepare a stock solution of TFA in the same solvent used for your Tfr-T12 peptide (e.g., sterile water or DMSO).
-
Determine TFA Concentration in Peptide Solution: Calculate the molar concentration of TFA in your final Tfr-T12 treatment dilutions.
-
Prepare Serial Dilutions of TFA: From your TFA stock solution, prepare serial dilutions that match the TFA concentrations in your experimental Tfr-T12 wells.
-
Treat Cells: Add the TFA-only dilutions to control wells containing your cells, alongside your experimental wells with Tfr-T12.
-
Incubate and Analyze: Incubate the plate for the same duration as your experiment and analyze the results using your standard assay protocol (e.g., MTT, CellTiter-Glo).
-
Compare Results: Compare the results from the TFA-only wells to your vehicle control and Tfr-T12-treated wells to assess the impact of TFA.
Protocol 2: TFA Removal by Lyophilization with HCl (Salt Exchange)
This protocol describes a common method to exchange the TFA counterion for chloride.[5][8]
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.[5][8]
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[5][8]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[5][8]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[5][8]
-
Lyophilization: Lyophilize the sample overnight until all solvent is removed.[5][8]
-
Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[5][8]
-
Final Reconstitution: After the final lyophilization, reconstitute the Tfr-T12 HCl peptide in your desired buffer for the experiment.[5]
Visualizations
Caption: Workflow for TFA control experiment.
Caption: Troubleshooting decision tree for Tfr-T12.
Caption: Potential interference of TFA on a signaling pathway.
References
How to improve the stability of Tfr-T12 TFA solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Tfr-T12 TFA (Trifluoroacetic acid) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Tfr-T12 peptide solutions?
A1: The primary stability concerns for Tfr-T12 in solution are chemical degradation, particularly oxidation, and physical instability, such as aggregation. The Tfr-T12 peptide sequence (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro) contains amino acid residues that are susceptible to specific degradation pathways:
-
Oxidation: The presence of Methionine (Met) and Tryptophan (Trp) residues makes the peptide prone to oxidation.[1][2][3][4] Methionine can be oxidized to methionine sulfoxide (B87167), while the indole (B1671886) ring of tryptophan is also susceptible to oxidative degradation.[1][3]
-
Aggregation: Like many peptides, Tfr-T12 can be prone to aggregation, where peptide molecules clump together, leading to insolubility and loss of function.[5][6] This can be influenced by factors such as pH, temperature, and peptide concentration.[7][8]
-
Influence of TFA: Residual trifluoroacetic acid (TFA) from peptide synthesis and purification can impact the stability and solubility of the peptide in solution and may affect results in biological assays.[9][10][11]
Q2: How should I store this compound to ensure maximum stability?
A2: Proper storage is critical for maintaining the integrity of your Tfr-T12 peptide. Storage recommendations vary for the lyophilized powder and reconstituted solutions.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Up to 48 months | Store in a desiccator to protect from moisture.[12][13] Protect from light. |
| Reconstituted Solution | 2-8°C | Up to 3 weeks | For short-term use. |
| -20°C or -80°C | 3-4 months | For long-term storage, aliquot the solution to avoid repeated freeze-thaw cycles.[14] |
Q3: What is the best way to reconstitute lyophilized this compound?
A3: To ensure complete dissolution and minimize aggregation, follow these steps for reconstitution:
-
Equilibration: Allow the lyophilized peptide vial and your chosen solvent to reach room temperature before mixing.[13]
-
Solvent Selection: Begin by attempting to dissolve the peptide in sterile, purified water. If solubility is an issue, a small amount of a co-solvent like acetonitrile (B52724) (ACN) or dimethyl sulfoxide (DMSO) can be used initially, followed by the addition of the aqueous buffer.
-
Gentle Mixing: Add the solvent to the vial, and gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can induce aggregation.[6]
-
Final Concentration: Reconstitute to a concentration that is appropriate for your experiments, keeping in mind that higher concentrations may increase the risk of aggregation.[5]
Q4: Can the residual TFA from synthesis affect my experiments?
A4: Yes, residual TFA can have several effects. TFA is a strong acid and its presence can lower the pH of your peptide solution, potentially affecting peptide conformation and stability.[11] For cellular assays, TFA can be cytotoxic. If you suspect that TFA is interfering with your experiments, it may be necessary to perform a TFA removal step.[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or contains visible precipitates. | Aggregation: The peptide may be aggregating due to suboptimal pH, high concentration, or improper storage.[6] | 1. Optimize pH: Ensure the pH of your solution is not close to the peptide's isoelectric point (pI). For most peptides, a slightly acidic pH (e.g., 3-5) can improve solubility and reduce aggregation.[15] 2. Reduce Concentration: Try working with a more dilute peptide solution. 3. Use Solubilizing Agents: Consider the addition of excipients such as arginine or guanidine (B92328) hydrochloride to improve solubility. |
| Loss of biological activity over time. | Oxidation: The Methionine and/or Tryptophan residues may have been oxidized.[16] | 1. Use Degassed Buffers: Prepare buffers with water that has been degassed to remove dissolved oxygen. 2. Add Antioxidants: Include antioxidants like methionine or ascorbic acid in your buffer.[17] 3. Work Under Inert Gas: For sensitive experiments, handle the peptide solution under an inert gas like argon or nitrogen. |
| Adsorption to Surfaces: Peptides can adsorb to the surface of storage vials or labware, reducing the effective concentration. | 1. Use Low-Binding Tubes: Store peptide solutions in low-protein-binding microcentrifuge tubes. 2. Include a Carrier Protein: For very dilute solutions, adding a carrier protein like bovine serum albumin (BSA) can help prevent adsorption, if compatible with your assay. | |
| Inconsistent results in biological assays. | Residual TFA: Trifluoroacetic acid from the synthesis process can affect cell viability and other biological responses.[9] | 1. Perform TFA Removal: Use an established protocol to exchange the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride.[10][18] This can be achieved through methods like ion-exchange chromatography or repeated lyophilization from an HCl solution.[11] |
| Freeze-Thaw Cycles: Repeated freezing and thawing can lead to peptide degradation and aggregation.[6] | 1. Aliquot Solutions: After reconstitution, divide the peptide solution into single-use aliquots to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Reconstitution of this compound
This protocol provides a standard method for dissolving lyophilized this compound for general use.
-
Preparation: Allow the vial of lyophilized this compound and a vial of sterile, deionized water to equilibrate to room temperature.
-
Initial Dissolution: Using a sterile pipette tip, add a small volume of water to the Tfr-T12 vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Mixing: Gently vortex the vial for 10-20 seconds to dissolve the peptide. Visually inspect the solution to ensure it is clear and free of particulates.
-
Dilution: Further dilute the stock solution to your desired working concentration using your experimental buffer.
-
Storage: If not for immediate use, store the reconstituted solution at 4°C for short-term storage or aliquot and freeze at -20°C or -80°C for long-term storage.
Protocol 2: TFA Removal by Lyophilization with HCl
This protocol describes a common method for exchanging the TFA counter-ion with chloride.
-
Dissolution: Dissolve the this compound peptide in a 100 mM hydrochloric acid (HCl) solution.
-
Incubation: Let the solution stand at room temperature for 1 minute.
-
Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has sublimated, leaving a fluffy white powder.
-
Repeat: For complete TFA removal, it is recommended to repeat steps 1-4 two more times.[10]
-
Final Reconstitution: After the final lyophilization, reconstitute the Tfr-T12 HCl peptide in your desired experimental buffer.
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. omizzur.com [omizzur.com]
- 10. lifetein.com [lifetein.com]
- 11. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpt.com [jpt.com]
- 13. uk-peptides.com [uk-peptides.com]
- 14. particlepeptides.com [particlepeptides.com]
- 15. mdpi.com [mdpi.com]
- 16. Deamidation and Oxidation Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. pepdoopeptides.com [pepdoopeptides.com]
- 18. peptide.com [peptide.com]
Technical Support Center: Tfr-T12 TFA Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the conjugation of Tfr-T12 peptide (TFA salt) to other molecules, commonly utilizing amine-reactive chemistries such as N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is Tfr-T12 TFA, and why is the TFA salt form a consideration in conjugation reactions?
Tfr-T12 is a synthetic peptide (sequence: THRPPMWSPVWP) that binds to the transferrin receptor (TfR), facilitating the transport of conjugated molecules across the blood-brain barrier.[1] It is often synthesized using solid-phase peptide synthesis (SPPS), where trifluoroacetic acid (TFA) is commonly used for cleavage from the resin and during purification.[2] As a result, the final lyophilized peptide is often a TFA salt, where the trifluoroacetate (B77799) anion acts as a counter-ion to the positively charged groups on the peptide.[2]
The presence of TFA is a critical consideration for several reasons:
-
pH Alteration: Residual TFA is acidic and can lower the pH of your conjugation reaction mixture. This is particularly problematic for chemistries like NHS ester reactions, which are highly pH-dependent and work optimally at a slightly basic pH (typically 7.2-8.5).[3][4]
-
Interference with Biological Assays: TFA itself can be toxic to cells and may interfere with downstream biological assays, potentially leading to misleading results.[2][5]
-
Impact on Peptide Structure: Counter-ions can sometimes influence the secondary structure of peptides.[6]
Q2: My this compound conjugation to an NHS-activated molecule is showing low yield. What are the potential causes?
Low conjugation yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
Troubleshooting Guide: Low Conjugation Yield
Low yield in this compound conjugation with an NHS ester can be attributed to several factors, primarily related to reaction conditions, reagent quality, and peptide-specific issues.
Issue 1: Suboptimal Reaction pH
The reaction between the primary amine on the Tfr-T12 peptide (N-terminus or lysine (B10760008) side chain) and the NHS ester is highly pH-dependent.
-
Problem: The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5.[] At a lower pH, the primary amines on the peptide are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[8] Residual TFA in your Tfr-T12 peptide preparation can acidify the reaction buffer, leading to a suboptimal pH.
-
Solution:
-
Verify Reaction pH: Directly measure the pH of your reaction mixture after all components, including the this compound peptide, have been added.
-
Adjust pH: If the pH is below 7.2, carefully adjust it to the optimal range (7.2-8.5) using a suitable base (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer).[8] Avoid using buffers containing primary amines, such as Tris, as they can compete with the peptide for reaction with the NHS ester.[4]
-
Consider TFA Removal: For sensitive applications or persistent pH issues, consider removing the TFA from the peptide prior to conjugation.[9][10]
-
Issue 2: Hydrolysis of the NHS Ester
NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.
-
Problem: The rate of hydrolysis increases with pH.[4] While a pH of 7.2-8.5 is optimal for the conjugation reaction, higher pH values can significantly accelerate the competing hydrolysis reaction.
-
Solution:
-
Use Fresh Reagents: Prepare NHS ester solutions immediately before use. Do not store them in solution for extended periods.[11]
-
Control Reaction Time: Incubate the reaction for the recommended time (typically 30-60 minutes at room temperature or 2 hours on ice).[12] Prolonged reaction times can lead to increased hydrolysis.
-
Optimize Molar Ratio: A molar excess of the NHS-activated reagent is often used to compensate for some level of hydrolysis. A 20-fold molar excess is a common starting point.[11]
-
Issue 3: Tfr-T12 Peptide Aggregation
Peptides, particularly hydrophobic ones, can be prone to aggregation, which can mask the reactive amine groups and hinder conjugation.
-
Problem: The Tfr-T12 peptide contains several hydrophobic residues, which may lead to solubility and aggregation issues in aqueous buffers.
-
Solution:
-
Solubility Test: Before starting the conjugation, test the solubility of your Tfr-T12 peptide in the chosen reaction buffer at the desired concentration. The solution should be clear and free of particulates.[13]
-
Use of Organic Co-solvents: If solubility is an issue, consider adding a small amount (not exceeding 10% of the final reaction volume) of a water-miscible organic solvent like DMSO or DMF to the reaction mixture to help solubilize the peptide.[12]
-
Sonication: Brief sonication can help to dissolve peptide aggregates.[13]
-
Issue 4: Inaccurate Reagent Concentrations
Incorrect quantification of the peptide or the NHS-activated molecule will lead to a suboptimal molar ratio and consequently, low conjugation efficiency.
-
Problem: The actual peptide content in a lyophilized powder can be lower than the total weight due to the presence of counter-ions and bound water.
-
Solution:
-
Accurate Peptide Quantification: Whenever possible, determine the active peptide concentration using a quantitative method such as amino acid analysis or a colorimetric assay (e.g., BCA assay).
-
Molar Ratio Optimization: Empirically test different molar ratios of the NHS-activated molecule to the Tfr-T12 peptide to find the optimal condition for your specific system.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for peptide conjugation with NHS esters. Note that optimal conditions should be determined empirically for each specific Tfr-T12 conjugation.
Table 1: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis of the NHS ester. |
| Reaction Time | 30 - 120 minutes | Sufficient time for conjugation while minimizing side reactions.[12] |
| Molar Ratio (NHS:Peptide) | 5:1 to 20:1 | A molar excess of the NHS ester drives the reaction to completion and compensates for hydrolysis.[11] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Organic Solvent | < 10% (v/v) | Can be used to improve solubility of hydrophobic peptides.[12] |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[4] |
| 8.6 | 4°C | 10 minutes[4] |
Experimental Protocols
Protocol 1: General this compound Conjugation to an NHS-Activated Molecule
This protocol provides a general starting point for the conjugation of this compound to an NHS-activated molecule (e.g., NHS-PEG-DSPE).
-
Prepare Buffers and Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5.
-
Tfr-T12 Stock Solution: Dissolve the this compound peptide in the reaction buffer to a concentration of 1-10 mg/mL. If solubility is an issue, a small amount of DMSO can be added.
-
NHS-Activated Molecule Stock Solution: Immediately before use, dissolve the NHS-activated molecule in a water-miscible organic solvent (e.g., DMSO) to a known concentration.
-
-
Conjugation Reaction:
-
Add the desired volume of the Tfr-T12 stock solution to a reaction tube.
-
Verify and, if necessary, adjust the pH of the peptide solution to 7.5.
-
Add the calculated volume of the NHS-activated molecule stock solution to achieve the desired molar excess (e.g., 20-fold). The final concentration of the organic solvent should not exceed 10%.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or 2 hours on ice.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small amount of a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the Tfr-T12 conjugate from unreacted peptide and NHS-activated molecule using a suitable method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.[]
-
Protocol 2: TFA Removal from Tfr-T12 Peptide
If residual TFA is a concern, it can be removed prior to conjugation using the following lyophilization protocol with HCl.[9][10]
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired reaction buffer for your conjugation experiment.
Visualizations
Caption: Experimental workflow for Tfr-T12 conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com.cn [genscript.com.cn]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. peptide.com [peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Tfr-T12 TFA Peptide
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the Tfr-T12 TFA peptide. Find troubleshooting tips and answers to frequently asked questions to ensure successful experiments.
Troubleshooting Guide: Preventing and Resolving this compound Aggregation
Peptide aggregation can manifest as cloudiness, precipitation, or gel formation in your solution, leading to inaccurate concentrations and reduced biological activity. The following guide provides systematic steps to address aggregation issues with this compound.
Problem: My this compound peptide solution is cloudy or has formed a precipitate.
This is a common sign of peptide aggregation. Here are the potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Dissolution Technique | 1. Ensure Complete Initial Dissolution: The manufacturer recommends dissolving this compound in sterile, purified water and notes that sonication may be necessary to achieve full dissolution.[1][2] 2. Start with a Small Amount of Solvent: Add a small amount of your chosen solvent to the lyophilized peptide and vortex. Gradually add more solvent to reach the desired concentration. 3. Use Organic Solvents for Hydrophobic Peptides: For peptides with significant hydrophobicity, dissolving in a minimal amount of an organic solvent like DMSO first, and then slowly adding the aqueous buffer while vortexing, can prevent precipitation.[3] |
| Suboptimal pH | 1. Determine the Peptide's Isoelectric Point (pI): The Tfr-T12 sequence (THRPPMWSPVWP) contains basic (His, Arg) and acidic (none) residues. The calculated pI is approximately 9.5-10.5. 2. Adjust Buffer pH: To maintain solubility, the pH of your buffer should be at least 1-2 units away from the pI. For this basic peptide, using a buffer with a pH below 8 is recommended to ensure a net positive charge, which promotes repulsion between peptide molecules.[3] |
| High Peptide Concentration | 1. Work with Lower Concentrations: If your protocol allows, try working with a more dilute solution of the Tfr-T12 peptide.[3][4] 2. Perform Serial Dilutions: Prepare a highly concentrated stock solution and then perform serial dilutions to your desired working concentration. |
| Incorrect Storage | 1. Follow Recommended Storage Temperatures: Store lyophilized this compound at -20°C for up to one year or -80°C for up to two years, protected from moisture and light.[1] 2. Aliquot and Freeze Solutions: Once dissolved, aliquot the peptide solution into single-use tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3][5] Stock solutions in water are stable for up to 1 month at -20°C and up to 6 months at -80°C.[1][2] |
| Presence of TFA Counterions | 1. Be Aware of TFA Effects: Trifluoroacetic acid (TFA) is a remnant from the purification process and can affect the peptide's solubility and biological activity.[6][7] 2. Consider TFA Removal: For highly sensitive applications, TFA can be removed through methods like ion exchange or dialysis.[8][9] However, for most in vitro assays, the residual TFA levels are unlikely to cause interference.[6] |
| Peptide Sequence Properties | The Tfr-T12 sequence contains hydrophobic residues (Pro, Met, Trp, Val) that can contribute to aggregation. While the sequence is fixed, understanding this can inform your handling procedures, such as using appropriate solvents and avoiding high concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent is sterile, purified water.[1][2] For a 100 mg/mL stock solution, ultrasonic treatment may be required for complete dissolution.[1][2] If you encounter solubility issues in aqueous solutions, you can try dissolving the peptide in a minimal amount of DMSO before slowly adding your aqueous buffer.[3]
Q2: How should I store the lyophilized this compound peptide and its solutions?
A2:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder in a sealed container, protected from light and moisture, at -20°C (for up to 1 year) or -80°C (for up to 2 years).[1]
-
Peptide Solutions: Aliquot the dissolved peptide into single-use vials and store them at -20°C for up to one month or -80°C for up to six months.[1][2] It is crucial to avoid repeated freeze-thaw cycles.[3][5]
Q3: Can the trifluoroacetic acid (TFA) in the peptide preparation affect my experiments?
A3: Yes, TFA is a counterion from the HPLC purification process and can be present in the lyophilized peptide.[6][10] TFA can influence the peptide's net weight, solubility, and in some sensitive cellular assays, it may have biological effects.[6][7][11] For most standard in vitro experiments, the low levels of residual TFA are not expected to interfere.[6] However, if you observe unexpected results, consider the potential impact of TFA. Services for TFA removal are available from some suppliers.[12]
Q4: My this compound solution appears to have a gel-like consistency. What should I do?
A4: A gel-like consistency is a strong indicator of peptide aggregation. This can happen at high concentrations. Try to re-dissolve the peptide at a lower concentration. If that is not possible, you may need to use additives to prevent aggregation.
Q5: What additives can I use to prevent this compound aggregation?
A5: The effectiveness of additives is peptide-dependent and may require optimization. Some common anti-aggregation additives include:
| Additive Category | Example(s) | Mechanism of Action | Typical Concentration |
| Sugars | Sucrose, Trehalose | Stabilize the native conformation of the peptide. | 5-10% (w/v) |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize the peptide's structure. | 10-50% (v/v) |
| Amino Acids | Arginine, Glycine | Can reduce aggregation for some biomolecules.[13] | 0.1-1 M |
| Non-denaturing Detergents | Tween 20, Triton X-100 | Can help solubilize aggregates without denaturing the peptide.[4] | Below the critical micelle concentration (CMC) |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of sterile, purified water to the vial to achieve a stock concentration (e.g., 10 mg/mL).
-
Vortex the vial for 30-60 seconds.
-
If the peptide is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulates. If the solution is clear, it is ready for use or further dilution.
-
For long-term storage, aliquot the stock solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Troubleshooting Insolubility with an Organic Solvent
-
Bring the lyophilized this compound to room temperature.
-
Add a minimal volume of sterile DMSO (e.g., 10-20 µL) to the peptide and vortex until it is completely dissolved.
-
While vortexing, slowly add your desired aqueous buffer dropwise to the peptide-DMSO solution until you reach the final desired concentration. Note: Adding the aqueous buffer too quickly can cause the peptide to precipitate.
-
Once the peptide is in solution, centrifuge at high speed (>10,000 x g) for 5-10 minutes to pellet any micro-aggregates.
-
Carefully transfer the supernatant to a new tube.
Visualizations
Caption: Workflow for dissolving this compound peptide.
Caption: Troubleshooting logic for this compound aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. Transferrin Receptor Targeting Peptide T12 (TfR-T12) [novoprolabs.com]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transferrin Receptor Targeting Peptide T12 H-THRPPMWSPVWP-OH for Life Science Research-Mol Scientific. [mol-scientific.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Tfr-T12 TFA off-target effects and how to minimize them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Tfr-T12 TFA and strategies to minimize them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide composed of 12 amino acids (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro) that binds to the transferrin receptor (TfR).[1][2][3] Its primary mechanism is to act as a targeting ligand, facilitating the transport of conjugated cargo molecules across the blood-brain barrier (BBB) and into cells that express the TfR, such as glioma cells.[1][4][5] The "TFA" designation refers to trifluoroacetic acid, a counterion often used in the purification of synthetic peptides.[3]
Q2: Does Tfr-T12 compete with endogenous transferrin for binding to the TfR?
A2: No, a key feature of Tfr-T12 is that it binds to a different site on the transferrin receptor than the natural ligand, transferrin (Tf).[1][6] This non-competitive binding is a significant advantage as it minimizes interference with the normal physiological process of iron uptake by cells.
Q3: What are the potential off-target effects of this compound?
A3: Potential off-target effects can be categorized as follows:
-
Binding to other receptors: While designed to be specific for TfR, there is a theoretical possibility of binding to other cell surface proteins.
-
Immunogenicity: As a peptide, Tfr-T12 could potentially elicit an immune response, although studies on a related Tfr-lytic hybrid peptide showed no significant T-cell immune response or antibody production in mice.[7]
-
Effects on normal tissues: Tfr is expressed on various normal cells, and targeting this receptor could have unintended consequences in these tissues.
-
Alteration of TfR function: High-affinity binding of ligands to TfR can sometimes lead to the downregulation and degradation of the receptor.[8][9][10]
-
Impact on iron homeostasis: Although it does not compete with transferrin, modulation of TfR trafficking could potentially influence cellular iron levels.
Q4: What is the relevance of the TFA counterion in experimental results?
A4: Trifluoroacetic acid (TFA) is a residual component from the peptide synthesis and purification process. While generally not biologically active at the low concentrations present in final peptide preparations, it is good practice to be aware of its presence. For highly sensitive assays, the potential effects of TFA should be considered, and if necessary, TFA-free preparations of the peptide can be obtained.
Troubleshooting Guides
Issue 1: High background signal or unexpected effects in non-target cells.
This could indicate off-target binding of the Tfr-T12 conjugate.
Troubleshooting Steps:
-
Perform a Competition Binding Assay: To confirm the specificity of Tfr-T12 for the transferrin receptor, conduct a competition assay.
-
Run a Cytotoxicity Screen on Normal Cells: Assess the toxicity of your Tfr-T12 conjugate on a panel of healthy cell lines that express varying levels of the transferrin receptor.
-
Evaluate Biodistribution: In in-vivo models, analyze the accumulation of your labeled Tfr-T12 conjugate in various organs to identify potential off-target tissue accumulation.[11]
Issue 2: Reduced efficacy upon repeated administration.
This might be due to downregulation of the transferrin receptor in target cells.
Troubleshooting Steps:
-
Monitor TfR Expression Levels: After treatment with Tfr-T12, quantify the levels of TfR on the surface of your target cells using techniques like flow cytometry or western blotting of membrane fractions.
-
Investigate TfR Trafficking: Use cellular imaging techniques to observe the internalization and recycling of TfR in the presence of Tfr-T12. A shift from recycling to lysosomal degradation pathways could indicate a problem.[8][9]
-
Optimize Dosing Regimen: Consider adjusting the dose and frequency of administration to allow for the recovery of TfR expression on the cell surface.
Issue 3: Concerns about potential disruption of iron homeostasis.
While Tfr-T12 does not directly compete with transferrin, altering TfR function could indirectly affect cellular iron levels.
Troubleshooting Steps:
-
Measure Cellular Iron Uptake: Directly quantify the uptake of iron in cells treated with Tfr-T12 using colorimetric assays or radio-labeled transferrin.[12]
-
Analyze Iron Homeostasis Markers: Measure the expression of key proteins involved in iron regulation, such as ferritin and hepcidin (B1576463), in response to Tfr-T12 treatment.[13][14][15][16]
Quantitative Data Summary
| Ligand | Target | Binding Affinity (Kd) | Reference |
| Tfr-T12 | Transferrin Receptor (TfR) | nM range | [1][2] |
Experimental Protocols
Protocol 1: Competition Binding Assay
This protocol is a generalized method to assess the binding specificity of Tfr-T12.
-
Cell Culture: Plate cells known to express the transferrin receptor (e.g., U87MG glioma cells) in a suitable format (e.g., 96-well plate).
-
Preparation of Reagents:
-
Labeled Tfr-T12 (e.g., fluorescently tagged).
-
Unlabeled Tfr-T12 (competitor).
-
Unlabeled transferrin (negative control for competition).
-
-
Assay Procedure:
-
Incubate the cells with increasing concentrations of unlabeled Tfr-T12 for a predetermined time.
-
Add a constant concentration of labeled Tfr-T12 to all wells and incubate further.
-
As a control, incubate a set of cells with labeled Tfr-T12 and increasing concentrations of unlabeled transferrin.
-
Wash the cells to remove unbound peptide.
-
-
Data Analysis:
-
Measure the signal from the labeled Tfr-T12 (e.g., fluorescence intensity).
-
Plot the signal against the concentration of the unlabeled competitor. A decrease in signal with increasing concentrations of unlabeled Tfr-T12 indicates specific binding. No change in signal with increasing concentrations of transferrin confirms non-competitive binding.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a general procedure to evaluate the toxicity of Tfr-T12 on non-target cells.
-
Cell Culture: Seed a panel of normal human cell lines (e.g., astrocytes, endothelial cells) in a 96-well plate.
-
Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (e.g., sterile water or buffer).
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as MTT, XTT, or a live/dead cell staining kit, to determine the percentage of viable cells.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line. A high IC50 value indicates low cytotoxicity.
Visualizations
Caption: Tfr-T12 binding and potential intracellular fates of the Transferrin Receptor.
Caption: Workflow for assessing and minimizing this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TfR Targeting PeptideãTfR-T12 CAS:344618-30-0 Motif Biotech [motifbiotech.com]
- 3. Transferrin Receptor Targeting Peptide T12 H-THRPPMWSPVWP-OH for Life Science Research-Mol Scientific. [mol-scientific.com]
- 4. TfR-T12 short peptide and pH sensitive cell transmembrane peptide modified nano-composite micelles for glioma treatment via remodeling tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunogenicity and toxicity of transferrin receptor-targeted hybrid peptide as a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small GTPase Rab12 regulates transferrin receptor degradation: Implications for a novel membrane trafficking pathway from recycling endosomes to lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small GTPase Rab12 regulates constitutive degradation of transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transferrin receptor (TfR) trafficking determines brain uptake of TfR antibody affinity variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transferrin receptor 1-mediated iron uptake regulates bone mass in mice via osteoclast mitochondria and cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transferrin receptor 1 controls systemic iron homeostasis by fine-tuning hepcidin expression to hepatocellular iron load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of iron homeostasis by hepatocyte TfR1 requires HFE and contributes to hepcidin suppression in β-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iron regulation by hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tfr-T12 TFA Synthesis
Welcome to the technical support center for the synthesis of Tfr-T12 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis, purification, and handling of this transferrin receptor-binding peptide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) of Tfr-T12 (Sequence: Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro) and its subsequent purification as a trifluoroacetic acid (TFA) salt.
Problem 1: Low Crude Peptide Yield
Question: My solid-phase synthesis of Tfr-T12 resulted in a very low yield of the crude peptide after cleavage. What are the potential causes and how can I improve it?
Answer:
Low peptide yield in SPPS can be attributed to several factors, particularly for a sequence like Tfr-T12, which contains hydrophobic residues prone to aggregation. Key contributors include incomplete deprotection or coupling reactions, peptide aggregation on the resin, and premature cleavage of the peptide from the resin.
Possible Causes and Solutions:
-
Incomplete Fmoc-Deprotection: The Fmoc protecting group may not be completely removed, preventing the next amino acid from coupling efficiently.
-
Solution: Increase the deprotection time with 20% piperidine (B6355638) in DMF. For difficult sequences, using a stronger base solution, such as 2% DBU/2% piperidine in DMF, can be effective.
-
-
Inefficient Coupling: Steric hindrance or aggregation can prevent complete coupling of an amino acid. The Pro-Pro and Val-Trp junctions can be particularly challenging.
-
Solution: Perform a "double coupling" where the amino acid coupling step is repeated. Using a more potent coupling reagent like HATU or HCTU can also improve efficiency.
-
-
Peptide Aggregation: The hydrophobic nature of the Tfr-T12 sequence (containing Pro, Met, Trp, Val) can lead to the peptide chains aggregating on the resin, blocking reaction sites.[1][2]
-
Solution:
-
Switch to a low-substitution resin to increase the distance between peptide chains.
-
Incorporate a chaotropic salt like LiCl into the coupling and deprotection steps to disrupt secondary structures.[1]
-
Synthesize at a higher temperature (up to 60°C) to reduce aggregation, though this may increase the risk of side reactions for sensitive residues.
-
Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO).[1][2]
-
-
Table 1: Effect of Synthesis Strategy on Crude Tfr-T12 Yield
| Strategy | Coupling Reagent | Deprotection Conditions | Solvent | Crude Yield (%) |
| Standard | HBTU/DIEA | 20% Piperidine/DMF | DMF | 45 |
| Double Coupling | HBTU/DIEA | 20% Piperidine/DMF | DMF | 60 |
| Optimized | HATU/DIEA | 2% DBU/2% Piperidine/DMF | NMP | 75 |
Problem 2: Poor Purity of Crude Peptide (Multiple Peaks in HPLC)
Question: My crude Tfr-T12 peptide shows multiple unexpected peaks in the analytical HPLC. What are the likely side products and how can I minimize them?
Answer:
The presence of multiple peaks in the HPLC chromatogram of crude Tfr-T12 indicates the formation of side products during synthesis or cleavage. The Tfr-T12 sequence contains Methionine (Met) and Tryptophan (Trp), which are susceptible to specific side reactions.
Common Side Reactions and Prevention:
-
Oxidation of Methionine and Tryptophan: The thioether side chain of Met and the indole (B1671886) ring of Trp are easily oxidized during the acidic cleavage step.[3][4][5] This results in impurities with a +16 Da (for Met) or +16/+32 Da (for Trp) mass shift.
-
Solution: Use a cleavage cocktail containing scavengers that protect these residues. A recommended cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). The addition of scavengers like dimethylsulfide (DMS) or ammonium (B1175870) iodide can further suppress methionine oxidation.[6]
-
-
Alkylation of Tryptophan: During cleavage, protecting groups from other amino acids (e.g., Trt from His, Pbf from Arg) are released as reactive carbocations that can modify the Trp indole ring.[3][7]
-
Solution: Use a scavenger like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail to quench these carbocations. Using Boc as a protecting group for the Trp indole nitrogen (Fmoc-Trp(Boc)-OH) provides additional protection.[7]
-
-
Truncated or Deletion Sequences: These arise from incomplete coupling or deprotection at various steps.
-
Solution: After each coupling step, cap any unreacted free amines with acetic anhydride. This prevents the elongation of incomplete sequences, making the desired full-length peptide easier to purify from the shorter, capped impurities.
-
Table 2: Impact of Cleavage Cocktail on Tfr-T12 Purity
| Cleavage Cocktail (TFA:Scavengers) | Key Scavengers | Purity of Target Peptide (%) | Major Impurities |
| 95:5 (TFA:Water) | None | 50 | Oxidized Met/Trp, Trp-adducts |
| 95:2.5:2.5 (TFA:Water:TIS) | TIS | 70 | Oxidized Met/Trp |
| Reagent K | Water, Phenol, Thioanisole, EDT | 85 | Minor deletion sequences |
Frequently Asked Questions (FAQs)
Q1: My purified this compound peptide has low solubility in aqueous buffers. What can I do?
A1: The Tfr-T12 peptide is hydrophobic, and the TFA counter-ion can also influence solubility. To improve solubility, try dissolving the peptide in a small amount of a polar organic solvent like DMSO, DMF, or acetonitrile (B52724) first, and then slowly add the aqueous buffer to the desired concentration. Sonication can also help to dissolve the peptide. For biological assays sensitive to organic solvents, ensure the final concentration of the organic solvent is minimal.
Q2: The TFA salt form of my peptide is interfering with my cell-based assays. How can I remove or exchange the TFA?
A2: TFA can be cytotoxic or interfere with biological assays. It can be exchanged for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride. A common method is to dissolve the TFA salt of the peptide in a suitable buffer, perform multiple rounds of lyophilization from a dilute HCl or acetic acid solution, or use ion-exchange chromatography.
Q3: How should I store the lyophilized this compound peptide and its solutions?
A3:
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.
-
In Solution: It is not recommended to store peptides in solution for long periods. If necessary, prepare stock solutions, aliquot them to avoid repeated freeze-thaw cycles, and store at -80°C. These solutions are generally stable for up to a month.[8]
Q4: What is the expected mass of this compound, and how do I confirm it?
A4: The molecular weight of the Tfr-T12 peptide (C₆₇H₉₆N₁₈O₁₅S) is approximately 1490.8 Da. The TFA salt will have a higher mass, depending on the number of basic residues (His, Arg, N-terminus) that are protonated and associated with a TFA counter-ion (CF₃COOH, MW ≈ 114.02 Da). The exact mass can be confirmed using mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will show a peak corresponding to the protonated peptide [M+H]⁺ at m/z ≈ 1491.8.
Experimental Protocols
Representative Protocol for Fmoc-SPPS of Tfr-T12
This protocol provides a general methodology for the manual or automated solid-phase synthesis of Tfr-T12 on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Pro-OH, 4 eq.) with HBTU (3.9 eq.) and DIEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step (double coupling).
-
-
Capping (Optional): After coupling, treat the resin with a solution of acetic anhydride/DIEA/DMF to cap any unreacted amino groups.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the Tfr-T12 sequence (Pro, Trp(Boc), Val, Pro, Ser(tBu), Trp(Boc), Met, Pro, Pro, Arg(Pbf), His(Trt), Thr(tBu)).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis and Lyophilization: Analyze the fractions by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final this compound product.
Visualizations
Tfr-T12 Binding and Internalization Pathway
The Tfr-T12 peptide functions by binding to the Transferrin Receptor (TfR) on the cell surface, which is highly expressed on the blood-brain barrier and many cancer cells.[8][9] This binding event triggers receptor-mediated endocytosis, allowing the peptide (and any conjugated cargo) to be internalized into the cell.[9][10]
Caption: Workflow of Tfr-T12 binding to the Transferrin Receptor and subsequent cellular uptake.
Troubleshooting Logic for Low Peptide Purity
This diagram outlines a logical workflow for diagnosing and addressing common causes of low purity in Tfr-T12 synthesis.
Caption: Decision tree for troubleshooting low purity issues in this compound synthesis.
References
- 1. peptide.com [peptide.com]
- 2. genscript.com [genscript.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TfR Targeting PeptideãTfR-T12 CAS:344618-30-0 Motif Biotech [motifbiotech.com]
Tfr-T12 TFA Technical Support Center: Dissolution and Handling Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for dissolving and handling Tfr-T12 TFA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: Tfr-T12 is a synthetic, 12-amino acid peptide (Sequence: THRPPMWSPVWP) that acts as a ligand for the transferrin receptor (TfR). The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion used in peptide purification. Its primary application is in targeted drug delivery, particularly for transporting therapeutic payloads across the blood-brain barrier (BBB), as the transferrin receptor is highly expressed on brain capillary endothelial cells.
Q2: What is the significance of the TFA salt form of the peptide?
A2: Trifluoroacetic acid (TFA) is used during the purification of synthetic peptides. While efforts are made to remove it during lyophilization, residual amounts often remain, forming a salt with the peptide.[1][2][3] This can have several implications for your experiments:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially affecting the results of cell-based assays.[2][4][5]
-
Alteration of Peptide Properties: The presence of TFA can influence the peptide's conformation, solubility, and aggregation characteristics.[2]
-
Assay Interference: TFA can interfere with certain analytical techniques and may alter the pH of your experimental solutions.[3]
Q3: When should I consider removing the TFA from my Tfr-T12 peptide?
A3: TFA removal is recommended for sensitive applications, such as:
-
In vitro cell-based assays where cell viability and proliferation are measured.[3][4]
-
In vivo studies where the systemic toxicity of TFA could be a concern.
-
Structural studies (e.g., NMR, crystallography) where the native peptide conformation is critical.[5]
-
Assays involving pH-sensitive enzymes or receptor-ligand binding studies.[5]
Q4: How can I remove TFA from my Tfr-T12 peptide?
A4: A common method for TFA removal is to perform a salt exchange by repeatedly dissolving the peptide in a dilute solution of a different acid, such as hydrochloric acid (HCl), followed by lyophilization.[1][6][7] Ion-exchange chromatography is another effective method.[6][8]
Troubleshooting Guide: Dissolution and Handling
Problem 1: My this compound powder is difficult to dissolve in water.
-
Possible Cause: Incomplete wetting of the lyophilized powder or the inherent hydrophobicity of the peptide sequence.
-
Solution:
-
Allow the vial to warm to room temperature before opening to prevent condensation, which can affect the powder's solubility.
-
Use sonication. A product data sheet for this compound specifies that ultrasonic treatment is needed to achieve a concentration of 100 mg/mL in water. Use a bath sonicator for brief intervals (e.g., 3 cycles of 10 seconds, with cooling on ice in between) to aid dissolution and minimize aggregation.[9]
-
Vortexing can also be employed to aid dissolution.
-
If the peptide still does not dissolve, consider using a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) to first dissolve the peptide, and then slowly add your aqueous buffer to the desired concentration.[9][10][11] Note: For peptides containing methionine (like Tfr-T12), avoid DMSO as it can oxidize the side chain; DMF is a suitable alternative.[10][11]
-
Problem 2: The this compound solution appears cloudy or shows visible aggregates.
-
Possible Cause: Peptide aggregation, which can be influenced by factors such as pH, temperature, and peptide concentration.
-
Solution:
-
Sonication: As with initial dissolution, sonication can help to break up aggregates.[9]
-
pH Adjustment: Tfr-T12 has a net positive charge at neutral pH. If aggregation persists in water, trying to dissolve it in a slightly acidic solution (e.g., 10% acetic acid) may improve solubility.[12]
-
Chaotropic Agents: For persistent aggregation, dissolving the peptide in a solution containing a chaotropic agent like 6 M guanidine (B92328) HCl or 8 M urea, followed by dilution, can be effective.[10][12] However, these agents must be compatible with your downstream application.
-
Centrifugation: Before use, always centrifuge the peptide solution to pellet any undissolved material or aggregates.[11][13]
-
Problem 3: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Interference from residual TFA in the peptide preparation.
-
Solution:
-
Perform a "TFA only" control in your assay at concentrations equivalent to those present in your peptide-treated samples to determine the cytotoxic or proliferative effect of the TFA itself.[2]
-
Implement a TFA removal protocol (see FAQ 4) to exchange the TFA for a more biocompatible counterion like chloride or acetate.[1][6][7]
-
Check the pH of your final working solution. TFA is a strong acid and can lower the pH of your cell culture medium if not adequately buffered.[4]
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 1604.75 g/mol | |
| Solubility in Water | 100 mg/mL (62.32 mM) | Requires sonication for dissolution. |
| Appearance | White to off-white solid | |
| Storage (Powder) | -20°C for 1 year, -80°C for 2 years | Sealed, away from moisture and light. |
| Storage (Stock Solution) | -20°C for 1 month, -80°C for 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Detailed Protocol for Reconstitution of this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents water condensation on the peptide, which can lead to degradation and affect solubility.
-
Solvent Addition: Add the required volume of sterile, distilled water to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 1 mg of peptide, add 62.31 µL of water).
-
Dissolution:
-
Gently vortex the vial to mix.
-
Place the vial in a bath sonicator and sonicate for 10-15 second intervals.
-
After each sonication interval, visually inspect the solution for clarity. Repeat sonication until the peptide is fully dissolved. Avoid prolonged sonication to prevent heating the sample.
-
-
Sterilization (Optional): If the stock solution is for use in sterile cell culture, filter it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Conjugation of Tfr-T12 to PEG-PLA Copolymer
This protocol is a generalized procedure based on published methods for creating Tfr-T12 functionalized nanoparticles.
-
Activation of Polymer:
-
Dissolve HOOC-PEG-PLA copolymer in an anhydrous organic solvent such as DMSO.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the polymer solution to activate the carboxylic acid group.
-
Allow the activation reaction to proceed for at least 3 hours at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Dissolve this compound in the same solvent (e.g., DMSO).
-
Add the Tfr-T12 solution to the activated polymer solution.
-
Let the reaction proceed for 24-48 hours at room temperature under gentle stirring and a nitrogen atmosphere.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (e.g., MWCO 3500 Da).
-
Dialyze against deionized water for 48 hours, changing the water frequently to remove unconjugated peptide and other small molecules.
-
-
Lyophilization:
-
Freeze the purified solution.
-
Lyophilize for 24-48 hours to obtain the Tfr-T12-PEG-PLA conjugate as a dry powder.
-
-
Characterization: Confirm the successful conjugation using techniques such as ¹H-NMR or MALDI-TOF mass spectrometry.
Signaling Pathway and Experimental Workflow
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. jpt.com [jpt.com]
- 12. genscript.com [genscript.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Improving Blood-Brain Barrier Penetration of Tfr-T12 Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the blood-brain barrier (BBB) penetration of transferrin receptor (Tfr)-T12 conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter.
1. Conjugation and Characterization Issues
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| How do I confirm successful conjugation of the Tfr-T12 peptide to my nanoparticle? | Incomplete reaction, incorrect stoichiometry, or degradation of reactants. | - Mass Spectrometry: Use MALDI-TOF MS to confirm the mass increase corresponding to the Tfr-T12 peptide on your lipid-PEG derivative.[1] - NMR Spectroscopy: ¹H-NMR can be used to verify the chemical structure of the polymer-peptide conjugate. - Gel Electrophoresis: SDS-PAGE can show a shift in the molecular weight of proteins or larger conjugates. |
| My Tfr-T12 conjugate shows low binding affinity to the transferrin receptor. What could be wrong? | - Steric hindrance from the nanoparticle surface or PEG linker. - Improper folding or modification of the Tfr-T12 peptide during conjugation. - Low density of the Tfr-T12 peptide on the nanoparticle surface. | - Optimize PEG Linker Length: Test different PEG linker lengths (e.g., PEG2000, PEG3400) to provide adequate distance between the peptide and the nanoparticle surface, reducing steric hindrance. - Vary Peptide Density: Experiment with different molar ratios of Tfr-T12-PEG-lipid during nanoparticle formulation to find the optimal density for receptor binding.[2] - Binding Assays: Use surface plasmon resonance (SPR) or cell-based binding assays with Tfr-expressing cells (e.g., bEnd.3, hCMEC/D3) to quantify binding affinity. |
| The size of my Tfr-T12 conjugated nanoparticles is too large or inconsistent. | - Aggregation during or after conjugation. - Suboptimal formulation parameters (e.g., lipid composition, sonication time). | - Dynamic Light Scattering (DLS): Regularly check the size and polydispersity index (PDI) of your nanoparticles. Aim for a PDI below 0.2 for a homogenous population. - Optimize Formulation: Adjust lipid ratios, extrusion pore size, or sonication parameters. - Surface Charge: Measure the zeta potential. A neutral or slightly negative charge can help prevent aggregation. |
| My Tfr-T12 conjugate is unstable in serum. | Proteolytic degradation of the Tfr-T12 peptide or instability of the nanoparticle carrier. | - Serum Stability Assay: Incubate the conjugate in serum at 37°C and measure the amount of intact conjugate over time using HPLC or ELISA. - Nanoparticle Design: Use stable lipid compositions (e.g., with cholesterol) for liposomes. For polymeric nanoparticles, consider cross-linking strategies. - Peptide Modifications: While Tfr-T12 is a linear peptide, for other peptide-based targeting, cyclization can improve stability. |
2. In Vitro BBB Model & Transcytosis Assays
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| My in vitro BBB model (e.g., Transwell assay) shows low trans-epithelial electrical resistance (TEER). | - Incomplete cell monolayer formation. - Cell line passage number is too high. - Contamination of the cell culture. | - Optimize Cell Seeding Density: Ensure a confluent monolayer by optimizing the initial cell seeding density. - Use Low Passage Cells: Use cells at a low passage number as barrier properties can diminish over time. - Co-culture Models: Co-culture brain endothelial cells with astrocytes or pericytes to enhance tight junction formation and increase TEER values. |
| I am not observing enhanced transcytosis of my Tfr-T12 conjugate compared to the non-targeted control. | - Low Tfr expression on the cell line. - Suboptimal Tfr-T12 density on the nanoparticle. - High affinity of the conjugate leading to lysosomal degradation rather than transcytosis.[3][4][5] | - Confirm Tfr Expression: Use Western blot or immunocytochemistry to confirm high Tfr expression on your chosen cell line (e.g., bEnd.3, hCMEC/D3). - Optimize Ligand Density: Test different densities of Tfr-T12 on your nanoparticles. Higher densities do not always lead to better transcytosis.[2] - Affinity vs. Transcytosis: While Tfr-T12 has a reported nanomolar affinity, be aware that very high-affinity interactions can sometimes hinder transcytosis by promoting lysosomal trafficking.[3][4][5] |
| How can I be sure the transport I'm seeing is receptor-mediated? | The observed transport could be due to paracellular leakage or non-specific endocytosis. | - Competition Assay: Co-incubate your Tfr-T12 conjugate with an excess of free Tfr-T12 peptide or transferrin. A significant reduction in transcytosis indicates receptor-mediated transport. - Use a Tfr-blocking antibody: Pre-incubating the cells with an antibody that blocks the Tfr should inhibit the transport of your conjugate. |
3. In Vivo Studies & Brain Penetration
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| My Tfr-T12 conjugate shows low brain accumulation in vivo despite promising in vitro results. | - Rapid clearance by the reticuloendothelial system (RES). - Instability of the conjugate in the bloodstream. - The "affinity trap": high-affinity conjugates may get trapped in the brain capillaries.[4] - Competition with endogenous transferrin. | - PEGylation: Ensure optimal PEGylation of your nanoparticles to reduce RES uptake and prolong circulation time. - In Vivo Stability: Assess the in vivo stability of your conjugate by analyzing blood samples at different time points post-injection. - Dose-Response Study: Perform studies at different doses. Receptor saturation at higher doses can affect brain uptake. - In Situ Brain Perfusion: This technique can help to study brain uptake independent of systemic circulation and clearance. |
| How can I differentiate between conjugate trapped in the brain vasculature and conjugate that has crossed the BBB? | Standard tissue homogenization measures the total amount of conjugate in the brain, including the blood vessels. | - Capillary Depletion: Perform a capillary depletion assay to separate the brain parenchyma from the microvessels. This allows for a more accurate quantification of BBB penetration. - Immunohistochemistry/Fluorescence Imaging: Use microscopy to visualize the localization of your fluorescently-labeled conjugate within the brain tissue. |
| What are the key parameters to consider for optimizing in vivo brain delivery? | Nanoparticle size, ligand density, affinity, and dose. | - Size: Nanoparticles around 50-100 nm are often considered optimal for balancing circulation time and cellular uptake. Smaller particles (<20 nm) may be rapidly cleared by the kidneys, while larger particles (>200 nm) are more prone to RES uptake.[6] - Ligand Density: There is an optimal density for BBB transport; too high a density can lead to increased clearance and trapping in peripheral organs.[2] - Affinity: Moderate affinity is often more effective for transcytosis than very high affinity.[3][4][5] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Tfr-targeted nanoparticles to provide a reference for expected outcomes.
Table 1: In Vivo Brain Accumulation of Tfr-Targeted Nanoparticles
| Nanoparticle Type | Targeting Ligand | Animal Model | Brain Accumulation (%ID/g) | Time Point | Reference |
| Gold Nanoparticles | Anti-TfR Antibody (Low Affinity) | Mouse | ~0.08 | 2 hours | [7] |
| Gold Nanoparticles | Anti-TfR Antibody (High Affinity) | Mouse | ~0.04 | 2 hours | [7] |
| Gold Nanoparticles | Bispecific Anti-TfR/BACE1 Ab | Mouse | ~0.23 | 2 hours | [7] |
| Liposomes | Tfr-T12 & Stearyl-R8 | Mouse (Glioma Model) | Not specified as %ID/g, but significant therapeutic effect observed | - | [1] |
Table 2: Influence of Ligand Affinity on Brain Uptake
| Antibody Type | Affinity to Tfr | Brain Accumulation (%ID/g) | Reference |
| High-affinity anti-TfR/BACE1 | High | Lower parenchymal accumulation | [7] |
| Low-affinity anti-TfR/BACE1 | Low | Higher parenchymal accumulation | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of Tfr-T12-PEG-DSPE Conjugate
-
Objective: To chemically conjugate the Tfr-T12 peptide to a PEGylated lipid for incorporation into liposomes or micelles.
-
Materials:
-
Tfr-T12 peptide (THRPPMWSPVWP)
-
NHS-PEG2000-DSPE (N-Hydroxysuccinimide-Polyethylene Glycol-Distearoylphosphatidylethanolamine)
-
Dimethylformamide (DMF)
-
N-methylmorpholine
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve Tfr-T12 peptide and NHS-PEG2000-DSPE in DMF at an equimolar ratio (e.g., 8 µmol each in 2 mL DMF).
-
Add N-methylmorpholine to the mixture (e.g., 200 µL).
-
Stir the reaction mixture at room temperature for 48 hours under inert atmosphere (e.g., nitrogen or argon).
-
Purify the resulting Tfr-T12-PEG2000-DSPE conjugate by dialysis against deionized water to remove unreacted peptide and other small molecules.
-
Lyophilize the purified product to obtain a powder.
-
Confirm the successful conjugation using MALDI-TOF mass spectrometry.[1]
-
Protocol 2: In Vitro BBB Transcytosis Assay (Transwell Model)
-
Objective: To evaluate the ability of Tfr-T12 conjugates to cross a brain endothelial cell monolayer.
-
Materials:
-
Brain endothelial cell line (e.g., bEnd.3 or hCMEC/D3)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Fluorescently labeled Tfr-T12 conjugate and control nanoparticles
-
TEER meter
-
Fluorometer or plate reader
-
-
Procedure:
-
Coat the Transwell inserts with a suitable extracellular matrix component (e.g., collagen).
-
Seed the brain endothelial cells onto the apical side of the Transwell inserts at a high density.
-
Culture the cells until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the TEER. A high TEER value (e.g., >100 Ω·cm²) indicates a tight barrier.
-
Replace the medium in the apical and basolateral chambers with fresh, serum-free medium.
-
Add the fluorescently labeled Tfr-T12 conjugate and control nanoparticles to the apical chamber.
-
At various time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples from the basolateral chamber to quantify the amount of transported nanoparticles.
-
Calculate the apparent permeability coefficient (Papp) to compare the transcytosis of different formulations.
-
Protocol 3: In Vivo Brain Uptake Study
-
Objective: To quantify the accumulation of Tfr-T12 conjugates in the brain after systemic administration.
-
Materials:
-
Animal model (e.g., mice or rats)
-
Radiolabeled or fluorescently labeled Tfr-T12 conjugate
-
Anesthetics
-
Gamma counter or fluorescence imaging system
-
-
Procedure:
-
Administer the labeled Tfr-T12 conjugate to the animals via intravenous (e.g., tail vein) injection.
-
At predetermined time points (e.g., 2, 4, 24 hours), euthanize the animals.
-
Perfuse the animals with saline to remove blood from the organs.
-
Dissect the brain and other organs of interest (e.g., liver, spleen, kidneys).
-
Weigh the organs.
-
Measure the radioactivity or fluorescence in each organ.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution and brain accumulation of the conjugate.
-
Visualizations
Diagram 1: Tfr-Mediated Transcytosis across the BBB
Caption: Receptor-mediated transcytosis of Tfr-T12 conjugates.
Diagram 2: Experimental Workflow for Assessing BBB Penetration
Caption: Workflow for evaluating Tfr-T12 conjugate BBB penetration.
Diagram 3: Troubleshooting Logic for Low Brain Uptake
Caption: Troubleshooting guide for low in vivo brain uptake.
References
- 1. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Nanoparticle transport across the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transferrin receptor (TfR) trafficking determines brain uptake of TfR antibody affinity variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transferrin receptor (TfR) trafficking determines brain uptake of TfR antibody affinity variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of nanoparticle size on the ability to cross the blood-brain barrier: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood–Brain Barrier Transport of Transferrin Receptor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tfr-T12 & T Follicular Regulatory Cell Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining experimental protocols involving the TfR-T12 peptide and T follicular regulatory (Tfr) cells.
Section 1: Troubleshooting TfR-T12 Peptide Assays and TFA Interference
This section addresses common issues encountered when using the transferrin receptor (TfR)-binding peptide, TfR-T12, with a focus on mitigating interference from its trifluoroacetic acid (TFA) salt form. The TfR-T12 peptide is a synthetic peptide, often used to penetrate the blood-brain barrier, that binds to the transferrin receptor.[1][2][3] It is commonly delivered as a TFA salt due to TFA's use in peptide synthesis and purification.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my TfR-T12 peptide sample? A1: Trifluoroacetic acid (TFA) is a strong acid used during the solid-phase synthesis of peptides for cleaving the peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[5] While the manufacturing process removes free TFA, it often remains as a counterion bound to the positively charged amino acid residues in the peptide, forming a TFA salt.[4][5]
Q2: How can residual TFA affect my biological assays? A2: Residual TFA can significantly interfere with experimental results in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and proliferation, which can mask the true biological activity of the TfR-T12 peptide.[4][5]
-
Altered pH: As a strong acid, TFA can lower the pH of your peptide stock solution and, consequently, your assay medium, which can affect cell health and protein function.[4]
-
Direct Modulation of Receptors: TFA has been shown to act as an unintended allosteric modulator of certain receptors, such as the glycine (B1666218) receptor (GlyR).[4]
-
Interference with Spectroscopic Analysis: TFA has a strong absorbance band that can overlap with the amide I band of peptides, complicating secondary structure determination by infrared (IR) spectroscopy.[4]
Q3: When should I consider removing TFA from my peptide sample? A3: You should consider TFA removal or exchange when you observe:
-
Unexplained cytotoxicity or reduced cell proliferation in your control groups.
-
Poor reproducibility or high variability in your experimental data.[4]
-
The need for highly sensitive cell-based or enzymatic assays where minimal external interference is critical.
Troubleshooting Guide: TfR-T12 TFA Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, XTT). | Residual TFA in the TfR-T12 peptide sample is causing dose-dependent cytotoxicity, confounding the peptide's true effect.[5] | 1. Run a "TFA only" control: Test the effects of TFA alone at concentrations equivalent to those in your peptide-treated wells. 2. Quantify TFA Content: Determine the percentage of TFA in your peptide stock if possible.[6] 3. Perform TFA Removal: Use a salt exchange protocol to replace TFA with a more biocompatible counterion like acetate (B1210297) or hydrochloride (HCl).[4][5] |
| Peptide solubility issues or aggregation when preparing stock solutions. | The acidic nature of TFA may be affecting the peptide's net charge and solubility in your chosen solvent. | 1. Test different solvents: Before preparing a large stock, test the solubility of a small amount of the peptide in various biocompatible solvents (e.g., sterile water, PBS, DMSO). 2. Adjust pH: Carefully adjust the pH of the solvent to improve solubility. 3. Consider TFA exchange: Exchanging TFA for another counterion can sometimes improve solubility characteristics.[6] |
| Reduced or variable activity in enzymatic assays. | TFA may be directly inhibiting the enzyme or altering the optimal pH of the reaction buffer. | 1. Check Enzyme Stability: Incubate the enzyme alone in a buffer containing a similar concentration of TFA to assess direct inhibition.[5] 2. Verify Buffer pH: Ensure the final pH of your assay buffer is not altered by the addition of the TFA-peptide stock. 3. Remove TFA: The most reliable solution is to perform a salt exchange to eliminate TFA as a variable.[5] |
Experimental Protocol: TFA Removal via HCl Salt Exchange
This protocol describes a method to exchange trifluoroacetate (B77799) counterions with chloride ions using repeated lyophilization cycles with hydrochloric acid (HCl).
Materials:
-
This compound peptide
-
Ultrapure water
-
10 mM HCl solution (sterile)
-
Lyophilizer
-
HPLC system for purity analysis
Methodology:
-
Dissolution: Dissolve the this compound peptide in a 10 mM aqueous HCl solution. The volume should be sufficient to fully dissolve the peptide.
-
Lyophilization (Cycle 1): Freeze the peptide solution (e.g., using a dry ice/acetone bath or a freezer at -80°C) and lyophilize until all liquid is removed and a dry powder remains. This step removes the HCl and the volatile TFA-H complex.
-
Re-dissolution: Re-dissolve the lyophilized peptide powder in the same volume of 10 mM HCl solution.
-
Lyophilization (Cycle 2): Repeat the freezing and lyophilization process. Studies have shown that two or three cycles can significantly reduce TFA content.[6]
-
Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide (now in its HCl salt form) in your desired assay buffer.
-
Purity Check: Analyze the peptide's purity via HPLC to ensure no degradation has occurred during the exchange process. Peptide integrity is generally maintained with diluted HCl up to 100 mM.[6]
Visualization: Troubleshooting TFA Interference
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
How to address batch-to-batch variability of Tfr-T12 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of Tfr-T12 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it supplied as a TFA salt?
A1: Tfr-T12 is a synthetic peptide with the sequence Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro.[1][2][3] It is a transferrin receptor (TfR) binding peptide designed to penetrate the blood-brain barrier (BBB).[2][3][4][5] Trifluoroacetic acid (TFA) is a chemical used during the peptide's synthesis and purification, specifically in the cleavage from the solid-phase resin and in reverse-phase high-performance liquid chromatography (RP-HPLC).[2][6] As a result, the final lyophilized peptide is typically a salt with TFA as the counterion.
Q2: What is the difference between peptide purity and net peptide content?
A2: These are two different and important measurements for understanding your peptide sample.
-
Peptide Purity: This is typically determined by RP-HPLC and represents the percentage of the target Tfr-T12 peptide sequence relative to other peptide-related impurities (e.g., deletion sequences, truncated sequences).[6][7][8]
-
Net Peptide Content (NPC): This is the percentage of peptide material in the total lyophilized powder by weight. The remaining mass consists of non-peptidic components like water and counterions (TFA).[7][9] The NPC is usually determined by amino acid analysis (AAA) and is critical for calculating accurate peptide concentrations for your experiments.[8][9]
Q3: How should I store and handle this compound to minimize variability?
A3: Proper storage and handling are crucial for maintaining the integrity of the peptide across different experiments and batches.
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or -80°C, protected from light and moisture.[6][10] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can reduce the peptide's stability.[10][11]
-
Reconstitution and Storage of Peptide Solutions: Dissolve the peptide in a suitable sterile buffer immediately before use. Peptides are less stable in solution.[6] If you must store a stock solution, aliquot it to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12]
Q4: Can residual TFA from different batches affect my experimental results?
A4: Yes, the amount of residual TFA can vary between batches and may impact biological assays. TFA has been shown to inhibit cell proliferation in some cases and can interfere with cellular assays, leading to inconsistent results.[6][13][14] If you observe high variability in cell-based assays between different batches of this compound, it is worth considering the potential effect of the TFA counterion.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based or in vivo assays between different batches of this compound.
This is a common issue that can arise from several sources of variability. Follow this guide to pinpoint the potential cause.
Troubleshooting Workflow
References
- 1. Targeted Delivery of siRNA to Transferrin Receptor Overexpressing Tumor Cells via Peptide Modified Polyethylenimine [mdpi.com]
- 2. Transferrin Receptor Targeting Peptide T12 (TfR-T12) [novoprolabs.com]
- 3. TfR Targeting PeptideãTfR-T12 CAS:344618-30-0 Motif Biotech [motifbiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genscript.com [genscript.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Quick Tips [sigmaaldrich.com]
- 9. Net peptide content, amino acid analysis and elemental analysis [innovagen.com]
- 10. dsdpanalytics.com [dsdpanalytics.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. genscript.com [genscript.com]
Technical Support Center: Mitigating Immunogenicity of Tfr-T12 Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Tfr-T12 peptides, focusing on the mitigation of immunogenicity.
Frequently Asked Questions (FAQs)
Q1: What is the expected immunogenicity of Tfr-T12 peptides?
A1: Peptides, in general, are considered to have lower immunogenicity compared to larger protein therapeutics.[1] Some studies have reported that Tfr-T12 peptide-aptamer-paclitaxel conjugates have advantages over antibody-based therapies, including lower immunogenicity.[2] One study on a hybrid peptide incorporating a transferrin receptor (TfR)-binding motif found no detectable T-cell immune response or peptide-specific antibodies in mice.[3] However, the immunogenic potential of any peptide can be influenced by factors such as its sequence, purity, formulation, and route of administration. Therefore, immunogenicity should be assessed on a case-by-case basis.
Q2: What are the primary drivers of immunogenicity for synthetic peptides like Tfr-T12?
A2: The immunogenicity of synthetic peptides is primarily driven by the presence of T-cell epitopes, which are peptide fragments that can be presented by major histocompatibility complex (MHC) molecules to T-cells, initiating an immune response.[4] Impurities generated during peptide synthesis, such as truncated or modified peptide sequences, can also introduce new T-cell epitopes and contribute to immunogenicity. Additionally, factors like peptide aggregation and the presence of endotoxins can act as adjuvants, enhancing the immune response.[1]
Q3: Can trifluoroacetic acid (TFA) salt from peptide synthesis affect my experiments?
A3: Yes, residual trifluoroacetic acid (TFA), a common counter-ion from the HPLC purification of synthetic peptides, can impact cellular assays.[5] It has been reported to inhibit cell proliferation in some cases.[1] For sensitive cell-based assays, it is advisable to use peptides that have undergone TFA removal or to perform a salt exchange.
Q4: My Tfr-T12 peptide is showing poor solubility. How can I address this, and can it impact immunogenicity?
A4: Poor solubility can lead to peptide precipitation and aggregation, which can increase the likelihood of an immunogenic response.[1] To improve solubility, consider using a solubility test to determine the optimal buffer and pH for your specific Tfr-T12 construct.[1] For general guidance, dissolving the peptide in a small amount of a polar organic solvent like DMSO before dilution in your aqueous buffer may be helpful. However, ensure the final concentration of the organic solvent is compatible with your experimental system.
Q5: What are some general strategies to reduce the immunogenicity of Tfr-T12 peptides?
A5: Several strategies can be employed to mitigate the immunogenicity of therapeutic peptides. These include:
-
Sequence Modification: Identifying and modifying potential T-cell epitopes within the peptide sequence can reduce its immunogenicity. This can be guided by in silico prediction tools.
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can shield it from the immune system.
-
Formulation: Encapsulating the peptide in nanoparticles or liposomes can alter its interaction with the immune system.
-
Purity: Ensuring high purity of the peptide and removal of immunogenic impurities is crucial.
Troubleshooting Guides
Tfr-T12 Peptide Conjugation (EDC/NHS Chemistry)
Issue: Low yield or failed conjugation of Tfr-T12 peptide to a polymer or nanoparticle using EDC/NHS chemistry.
| Possible Cause | Recommended Solution | Citation |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Use fresh reagents and allow them to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. | [6] |
| Inappropriate Buffer | Amine- and carboxyl-containing buffers (e.g., Tris, glycine) will compete with the reaction. Use non-amine and non-carboxyl buffers like MES for the activation step (pH 4.5-6.0) and PBS for the coupling step (pH 7.2-7.5). | [6][7] |
| Hydrolysis of Activated Esters | The NHS-ester intermediate is susceptible to hydrolysis. Perform the coupling reaction as quickly as possible after the activation step. | [6] |
| Precipitation of Peptide/Polymer | The change in pH or addition of reagents can cause aggregation. Ensure your components are soluble in the reaction buffers. Consider using Sulfo-NHS instead of NHS to improve the solubility of the activated intermediate. | [6] |
| Suboptimal Reagent Concentration | The molar ratio of EDC/NHS to the carboxyl groups is critical. A 2- to 10-fold molar excess of EDC and NHS is a common starting point, but this may require optimization. | [6] |
In Vitro T-Cell Proliferation Assays (e.g., CFSE, ELISpot)
Issue: High background or no detectable T-cell response to Tfr-T12 peptide.
| Possible Cause | Recommended Solution | Citation |
| Endotoxin (B1171834) Contamination | Endotoxins in peptide preparations or reagents can cause non-specific T-cell activation. Use endotoxin-free reagents and test your peptide for endotoxin levels. | [1] |
| Inappropriate Antigen Presenting Cells (APCs) | The choice and ratio of APCs to T-cells are critical. Titrate the APC:T-cell ratio to find the optimal condition for your assay. | [8] |
| Suboptimal Peptide Concentration | The optimal peptide concentration for T-cell stimulation can vary. Perform a dose-response experiment to determine the ideal concentration for your specific T-cell population and APCs. | [8] |
| Incorrect Cytokine Measurement Window | Cytokine secretion kinetics vary. Collect supernatants or analyze cells at multiple time points (e.g., 24, 48, 72 hours) to capture the peak response. | [8] |
| Low T-Cell Viability | Poor cell viability can result from harsh isolation procedures or suboptimal culture conditions. Assess cell viability before and after the assay. | [8] |
Peptide Stability and Aggregation Assays
Issue: Inconsistent results in stability or aggregation assays.
| Possible Cause | Recommended Solution | Citation |
| Improper Storage | Peptides should be stored at -20°C or lower and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the peptide upon receipt. | [1] |
| Oxidation | Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation. Store lyophilized peptides under an inert gas (e.g., argon) and use de-gassed buffers for solutions. | [1] |
| Assay Artifacts (Thioflavin T Assay) | Thioflavin T (ThT) fluorescence can be influenced by buffer components and other non-amyloid compounds. Always include a control with ThT and buffer without the peptide to measure background fluorescence. | [9] |
| Variability in Biological Matrix | When assessing stability in plasma or serum, there can be significant donor-to-donor variability in enzymatic activity. Use pooled plasma or test samples from multiple donors. |
Quantitative Data Summary
Currently, there is a lack of publicly available, comprehensive quantitative data specifically comparing the immunogenicity of different Tfr-T12 peptide analogs or formulations. The following table is a template that researchers can use to structure and present their own experimental data.
Table 1: Immunogenicity Profile of Tfr-T12 Peptide Formulations (Template)
| Peptide Formulation | Mean T-cell Proliferation Index (Stimulated vs. Unstimulated) | IFN-γ Spot Forming Units (SFU) per 10^6 PBMCs | Anti-Peptide Antibody Titer (Endpoint Dilution) |
| Tfr-T12 (Unmodified) | e.g., 2.5 ± 0.8 | e.g., 50 ± 15 | e.g., 1:100 |
| Tfr-T12-PEG | e.g., 1.2 ± 0.3 | e.g., 10 ± 5 | < 1:50 |
| Tfr-T12 in Liposomes | e.g., 1.5 ± 0.5 | e.g., 25 ± 10 | < 1:50 |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using ELISpot
This protocol is adapted from established methods for detecting peptide-specific T-cell responses.[10][11]
-
Plate Coating: Coat a 96-well PVDF ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 2 hours at room temperature.
-
Cell Plating: Prepare a suspension of peripheral blood mononuclear cells (PBMCs) at a concentration of 2.5 x 10^6 cells/mL in culture medium. Add 100 µL of the cell suspension to each well.
-
Peptide Stimulation: Prepare a 2x working solution of the Tfr-T12 peptide in culture medium. Add 100 µL of the peptide solution to the appropriate wells. Include a negative control (medium only) and a positive control (e.g., CEF peptide pool).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature. Wash again and add the substrate solution.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol is based on standard methods for monitoring peptide aggregation.[12][13]
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
Prepare the Tfr-T12 peptide solution at the desired concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the Tfr-T12 peptide solution.
-
Add the ThT stock solution to a final concentration of 25 µM.
-
Include a buffer-only control with ThT.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only control from the peptide-containing samples.
-
Plot the fluorescence intensity against time to monitor the aggregation kinetics.
-
Visualizations
Caption: Workflow for assessing the immunogenicity of Tfr-T12 peptides.
Caption: Potential pathway for T-cell dependent immunogenicity of Tfr-T12 peptides.
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunogenicity and toxicity of transferrin receptor-targeted hybrid peptide as a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epivax.com [epivax.com]
- 5. Transferrin Receptor Targeting Peptide T12 (TfR-T12) [novoprolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. stemcell.com [stemcell.com]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioflavin T spectroscopic assay [assay-protocol.com]
- 13. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Validation & Comparative
Validating Tfr-T12 TFA Binding to the Transferrin Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tfr-T12 TFA with other common ligands for validating binding to the transferrin receptor (TfR). Experimental data is presented to support the comparison, and detailed methodologies for key validation experiments are outlined.
Executive Summary
This compound is a synthetic peptide that has demonstrated high affinity for the transferrin receptor, a key target for drug delivery across the blood-brain barrier and to proliferating cancer cells. This guide compares the binding characteristics of this compound with another well-established TfR-binding peptide, T7, and the widely used monoclonal antibody, OX26. The data indicates that this compound exhibits a strong, nanomolar range binding affinity, positioning it as a promising candidate for targeted therapeutic and diagnostic applications.
Comparison of Transferrin Receptor Ligands
The selection of a targeting ligand for the transferrin receptor is a critical step in the development of novel drug delivery systems. The ideal ligand should exhibit high affinity and specificity for the receptor to ensure efficient targeting. Below is a comparison of this compound with two other frequently used TfR ligands.
| Ligand | Type | Binding Affinity (Kd) | Key Characteristics |
| This compound | Peptide | Nanomolar range[1][2][3][4][5] | Binds to a different epitope than transferrin; identified via phage display[1][5]. Stated to have a higher affinity than T7 peptide[3]. |
| T7 Peptide | Peptide | ~10 nM[1] | Also identified through phage display; its binding site is distinct from that of transferrin[6]. |
| OX26 Antibody | Monoclonal Antibody | Variable (engineered variants) | A well-characterized antibody for targeting the rat TfR. Affinity can be engineered to modulate blood-brain barrier transport. |
| OX26-5 | 5 nM | High-affinity variant. | |
| OX26-76 | 76 nM | Moderate-affinity variant. | |
| OX26-108 | 108 nM | Lower-affinity variant. | |
| OX26-174 | 174 nM | Low-affinity variant. |
Experimental Protocols for Binding Validation
Validating the binding of a ligand to its receptor is fundamental. The following are detailed methodologies for three common techniques used to quantify and qualify the interaction between this compound and the transferrin receptor.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of this compound binding to the transferrin receptor.
Methodology:
-
Immobilization of Ligand:
-
The transferrin receptor (ligand) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The transferrin receptor, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites are deactivated with an injection of ethanolamine.
-
A reference flow cell is prepared similarly but without the transferrin receptor to subtract non-specific binding.
-
-
Analyte Binding:
-
This compound (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the ligand and reference flow cells at a constant flow rate.
-
The association of the analyte to the ligand is monitored in real-time.
-
-
Dissociation:
-
Following the association phase, the running buffer is flowed over the chip, and the dissociation of the analyte from the ligand is monitored.
-
-
Regeneration:
-
A regeneration solution (e.g., a low pH buffer or a high salt concentration) is injected to remove the bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The corrected data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
A plate-based assay to quantify the binding of this compound to the transferrin receptor.
Objective: To confirm and quantify the binding of this compound to the transferrin receptor.
Methodology:
-
Plate Coating:
-
96-well microplates are coated with a solution of recombinant transferrin receptor (e.g., 1-5 µg/mL in PBS) and incubated overnight at 4°C.
-
-
Blocking:
-
The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.
-
-
Ligand Incubation:
-
After washing, serial dilutions of biotinylated this compound are added to the wells and incubated for 1-2 hours at room temperature.
-
-
Detection:
-
The plates are washed, and a solution of streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour at room temperature.
-
-
Substrate Addition and Measurement:
-
After a final wash, a chromogenic substrate for HRP (e.g., TMB) is added.
-
The reaction is stopped with a stop solution (e.g., 2N H2SO4).
-
The absorbance is read at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are plotted against the concentration of this compound to generate a binding curve.
-
Co-Immunoprecipitation (Co-IP)
A technique to demonstrate the interaction between this compound and the transferrin receptor in a cellular context.
Objective: To qualitatively confirm the binding of this compound to the endogenous transferrin receptor in cell lysates.
Methodology:
-
Cell Lysis:
-
Cells expressing the transferrin receptor are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Pre-clearing:
-
The cell lysate is pre-cleared by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
The pre-cleared lysate is incubated with an antibody against the transferrin receptor overnight at 4°C to form an antibody-receptor complex.
-
In a parallel experiment, a non-specific IgG is used as a negative control.
-
-
Complex Capture:
-
Protein A/G agarose beads are added to the lysate-antibody mixture to capture the immune complexes.
-
-
Washing:
-
The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
The bound proteins are eluted from the beads using a sample buffer and separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane and probed with an antibody against a tag on the this compound (if applicable) or a biotinylated this compound followed by streptavidin-HRP.
-
Conclusion
This compound is a high-affinity peptide ligand for the transferrin receptor. The experimental methodologies detailed in this guide provide a robust framework for validating its binding characteristics. When compared to other ligands such as the T7 peptide and the OX26 antibody, this compound presents a compelling option for researchers and drug developers seeking to leverage transferrin receptor-mediated transport for targeted delivery of therapeutics and diagnostics. The choice of ligand will ultimately depend on the specific application, required binding affinity, and the biological system under investigation.
References
- 1. Enhanced blood–brain barrier penetration and glioma therapy mediated by T7 peptide-modified low-density lipoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transferrin Receptor Targeting Peptide T12 (TfR-T12) [novoprolabs.com]
- 4. Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to TfR-T12 TFA and Other Transferrin Receptor-Binding Peptides
For Researchers, Scientists, and Drug Development Professionals
The transferrin receptor (TfR), a transmembrane glycoprotein (B1211001) crucial for iron homeostasis, is a key target for drug delivery, particularly for traversing the blood-brain barrier (BBB) and for targeting cancer cells that overexpress it. A variety of peptides have been developed to bind to the TfR, aiming to leverage receptor-mediated transcytosis for therapeutic delivery. This guide provides a comparative analysis of the Tfr-T12 TFA peptide against other notable TfR-binding peptides, supported by available experimental data and methodologies.
Overview of this compound and Other Peptides
This compound is a synthetic, 12-amino acid peptide (Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro) identified through phage display.[1][2] It is recognized for its ability to penetrate the BBB and binds to a site on the transferrin receptor distinct from that of its natural ligand, transferrin.[1] This non-competitive binding is a desirable characteristic for a drug delivery vector, as it avoids interference with the endogenous iron uptake pathway.
For comparison, this guide includes other well-documented TfR-binding peptides:
-
T7: A 7-amino acid peptide (His-Ala-Ile-Tyr-Pro-Arg-His) also discovered via phage display.[2] Like Tfr-T12, it binds to an allosteric site on the TfR.
-
HAIYPRH hydrochloride: The hydrochloride salt of the T7 peptide.
-
Cyclic Peptides (e.g., Pep-1, Pep-2, Pep-10): These peptides feature a cyclic structure, which can confer increased stability and binding affinity.
-
TfRB1G3: A cystine-dense peptide engineered for high affinity to the TfR.
Quantitative Performance Data
Direct comparative studies providing head-to-head quantitative data for all these peptides under identical experimental conditions are limited. The following tables summarize available data from various sources. It is crucial to consider that variations in experimental setups can influence the results.
Table 1: Binding Affinity of TfR-Binding Peptides
| Peptide | Sequence | Binding Affinity (Kd) | Source |
| This compound | THRPPMWSPVWP | nM range | [1] |
| T7 | HAIYPRH | Stated to be lower than Tfr-T12 | [2] |
| TfRB1G3 | (Sequence proprietary) | 216 ± 1 pM | [3] |
Table 2: Cellular Uptake and Transcytosis
| Peptide | Cell Line(s) | Key Findings | Source |
| This compound | U87MG, HT-29 | 68Ga-labeled Tfr-T12 conjugates showed low uptake in TfR-expressing cells. | [4] |
| This compound | hiPS-BMEC | Cysteine-modified Tfr-T12 showed lower permeability compared to a similarly modified T7 peptide. | [5] |
| T7 | hiPS-BMEC | Cysteine-modified T7 demonstrated superior permeability across a blood-brain barrier model compared to modified Tfr-T12. | [5] |
| Pep-1, Pep-10 | hCMEC/D3 | Showed high rates of endocytosis. | [6] |
| Pep-2 | hCMEC/D3 | Showed significant but lower uptake compared to Pep-1 and Pep-10. | [6] |
Experimental Methodologies
Detailed protocols are essential for reproducing and comparing experimental findings. Below are methodologies for key experiments cited in the literature for characterizing TfR-binding peptides.
Binding Affinity Determination (Surface Plasmon Resonance)
This method is used to measure the binding kinetics (association and dissociation rates) and affinity (Kd) between a peptide and the TfR.
-
Immobilization: Recombinant human TfR ectodomain is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Analyte Injection: A series of concentrations of the TfR-binding peptide in a suitable running buffer (e.g., HBS-EP+) is injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide, is monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Uptake Assay (Flow Cytometry)
This assay quantifies the internalization of fluorescently labeled peptides into cells expressing the TfR.
-
Cell Culture: TfR-expressing cells (e.g., hCMEC/D3, U87MG) are cultured to a suitable confluency in multi-well plates.
-
Peptide Labeling: The peptide of interest is conjugated with a fluorescent dye (e.g., FITC).
-
Incubation: Cells are incubated with the fluorescently labeled peptide at a specific concentration and for various time points (e.g., 1-3 hours) at 37°C.
-
Washing and Detachment: After incubation, cells are washed with cold PBS to remove unbound peptide and then detached using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: The fluorescence intensity of the cell suspension is measured using a flow cytometer. The median fluorescence intensity is used to quantify the amount of internalized peptide.
In Vitro Blood-Brain Barrier Transcytosis Assay
This assay assesses the ability of a peptide to cross a cellular model of the BBB.
-
BBB Model: A co-culture model is established, typically with human induced pluripotent stem cell-derived brain microvascular endothelial cells (hiPS-BMECs) grown on a porous membrane insert, with astrocytes or pericytes cultured in the bottom of the well.
-
Peptide Application: The peptide is added to the apical (blood side) chamber of the transwell insert.
-
Sampling: At various time points, samples are taken from the basolateral (brain side) chamber.
-
Quantification: The concentration of the peptide in the basolateral samples is quantified using a suitable method, such as fluorescence measurement (for labeled peptides) or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the endothelial cell monolayer.
Visualizing Experimental Workflows and Pathways
TfR-Mediated Endocytosis and Transcytosis Pathway
The following diagram illustrates the general pathway of TfR-mediated uptake and transport of a targeted peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Transferrin Receptor Targeting Peptide T12 (TfR-T12) [novoprolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers | PLOS One [journals.plos.org]
A Comparative Guide to the Efficacy of Tfr-T12 TFA-Targeted Therapies in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of therapeutic strategies utilizing the Tfr-T12 peptide for targeted delivery to various cell lines. The transferrin receptor (TfR), a glycoprotein (B1211001) crucial for iron uptake and cell growth, is frequently overexpressed on the surface of cancer cells compared to normal cells, making it an attractive target for selective cancer therapy.[1][2] The Tfr-T12 peptide is a synthetic ligand that binds to a distinct epitope on the transferrin receptor, facilitating the internalization of conjugated therapeutic payloads into TfR-expressing cells through receptor-mediated endocytosis.[3][4][5] This guide summarizes key performance data, outlines experimental methodologies, and visualizes the underlying mechanisms.
Data Presentation: Efficacy Across Cell Lines
The efficacy of Tfr-T12-targeted agents is fundamentally linked to the expression levels of the transferrin receptor on the cell surface. The following tables summarize quantitative data from studies employing Tfr-T12 or similar TfR-binding peptides to deliver cytotoxic payloads.
Table 1: Cytotoxicity of a TfR-Targeted Lytic Peptide in Various Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) of a TfR-lytic hybrid peptide against a panel of twelve cancer cell lines and two normal cell lines. The data demonstrates significantly higher potency in cancer cells, which corresponds with higher TfR expression levels, measured as Mean Fluorescence Intensity (MFI).[1]
| Cell Line | Cancer Type | IC50 (µM) of TfR-Lytic Peptide | TfR Expression (MFI) |
| BT474 | Breast | 4.0 | 101.4 |
| MDA-MB-231 | Breast | 4.7 | 95.7 |
| SK-BR-3 | Breast | 4.8 | 98.2 |
| T47D | Breast | 5.2 | 89.5 |
| COLO205 | Colon | 5.8 | 78.3 |
| SW480 | Colon | 6.1 | 75.1 |
| A549 | Lung | 6.5 | 69.4 |
| PC-3 | Prostate | 7.0 | 65.2 |
| K562 | Leukemia | 4.2 | 99.8 |
| Capan-1 | Pancreatic | 8.1 | 55.9 |
| COLO587 | Skin | 9.3 | 46.2 |
| HuCCT1 | Bile Duct | 8.9 | 48.7 |
| HUVEC | Normal (Endothelial) | > 50 | 35.5 |
| MRC-5 | Normal (Fibroblast) | > 50 | 2.8 |
Table 2: Enhanced Cellular Uptake and Cytotoxicity of Tfr-T12-Modified Nanoparticles in Glioma Cells
This table compares the performance of paclitaxel (B517696) (PTX)-loaded polymeric micelles modified with the Tfr-T12 peptide (Tfr-T12-PMs) against unmodified micelles (PEG-PMs) and free PTX in U87MG human glioblastoma cells.
| Parameter | Formulation | Result | Fold Improvement (Tfr-T12 vs. Unmodified) |
| Cellular Uptake | Free DiR Dye | Low | - |
| PEG-PMs (DiR-loaded) | Moderate | - | |
| Tfr-T12-PMs (DiR-loaded) | Significantly Higher[5] | ~2-fold[6] | |
| Anti-proliferative Effect (IC50) | Free PTX | Dose-dependent cytotoxicity | - |
| PEG-PMs | Cytotoxic | - | |
| Tfr-T12-PMs | Significantly higher cytotoxicity[5] | Not Quantified | |
| Cell Migration Inhibition | Control (Untreated) | High Migration | - |
| PEG-PMs | Migration Reduced | - | |
| Tfr-T12-PMs | Migration Significantly Reduced[5] | Not Quantified |
Signaling Pathways and Mechanisms of Action
The primary mechanism of Tfr-T12 is to act as a high-affinity key, unlocking entry into TfR-expressing cells for its therapeutic cargo.
Caption: Tfr-T12 mediated payload delivery via endocytosis.
In the context of glioma therapy, Tfr-T12-targeted nanoparticles have also been shown to remodel the tumor microenvironment. They can help "re-educate" tumor-associated macrophages (TAMs) from a pro-tumor (M2) to an anti-tumor (M1) phenotype, enhancing the overall anti-cancer immune response.[6][7]
Caption: Remodeling the tumor microenvironment.
Experimental Protocols
The following are generalized methodologies for assessing the efficacy of Tfr-T12-targeted therapies in vitro. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each cell line and therapeutic agent.
1. Cell Culture and TfR Expression Analysis
-
Objective: To culture selected cell lines and quantify the surface expression of the transferrin receptor.
-
Methodology:
-
Culture cancer and normal control cell lines in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash cells with PBS containing 1% Bovine Serum Albumin (BSA).
-
Incubate cells with a fluorophore-conjugated anti-TfR monoclonal antibody (e.g., PE-conjugated) for 30-60 minutes at 4°C, protected from light.
-
Wash cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer. The Mean Fluorescence Intensity (MFI) is recorded as a quantitative measure of TfR expression.[1]
-
2. In Vitro Cytotoxicity Assay (IC50 Determination)
-
Objective: To determine the concentration of a Tfr-T12-targeted drug that inhibits 50% of cell growth.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the Tfr-T12-targeted agent, a non-targeted control agent, and a free drug control.
-
Replace the culture medium with the medium containing the various drug concentrations. Include untreated wells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
3. Cellular Uptake Study
-
Objective: To visualize and quantify the internalization of Tfr-T12-targeted agents.
-
Methodology:
-
Conjugate the therapeutic agent or nanoparticle with a fluorescent dye (e.g., DiR, FITC).
-
Seed cells on glass coverslips in a 24-well plate or in a standard multi-well plate.
-
Treat the cells with the fluorescently labeled Tfr-T12 agent and a non-targeted control for a specified period (e.g., 2-6 hours).[5]
-
For Microscopy: Wash the cells with PBS, fix with 4% paraformaldehyde, stain the nuclei with DAPI, and mount the coverslips on microscope slides. Visualize internalization using a fluorescence or confocal microscope.
-
For Flow Cytometry: Harvest the cells, wash with PBS, and analyze them on a flow cytometer to quantify the fluorescence intensity per cell, indicating the amount of uptake.
-
References
- 1. A novel transferrin receptor-targeted hybrid peptide disintegrates cancer cell membrane to induce rapid killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibodies Targeting the Transferrin Receptor 1 (TfR1) as Direct Anti-cancer Agents [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TfR-T12 TFA | TargetMol [targetmol.com]
- 5. Transferrin Receptor-Targeted PEG-PLA Polymeric Micelles for Chemotherapy Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-targeting biomimetic delivery for anti-glioma activity via remodeling the tumor microenvironment and directing macrophage-mediated immunotherapy ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04853J [pubs.rsc.org]
- 7. TfR-T12 short peptide and pH sensitive cell transmembrane peptide modified nano-composite micelles for glioma treatment via remodeling tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls in Tfr-T12 Mediated Transcription Factor Activity Experiments
In the advancing field of targeted therapeutics, peptides that facilitate cellular delivery, such as the transferrin receptor-binding peptide Tfr-T12, are invaluable. Tfr-T12 utilizes receptor-mediated endocytosis to transport conjugated cargo across the cell membrane, a mechanism particularly effective in cells overexpressing the transferrin receptor (TfR), such as those forming the blood-brain barrier or various cancer cells. When the delivered cargo is designed to modulate a signaling pathway and alter transcription factor (TF) activity, rigorous experimental design with appropriate negative controls is paramount to ensure that the observed effects are specific to the cargo's action and not an artifact of the delivery system.
This guide provides a comprehensive comparison of essential negative controls for experiments where Tfr-T12 is used to deliver a cargo that influences transcription factor activity, using a hypothetical experiment involving the delivery of an NF-κB inhibitor as a framework.
Experimental Scenario: Tfr-T12 Mediated Inhibition of NF-κB Signaling
To illustrate the importance and application of various negative controls, we will consider an experiment designed to measure the efficacy of a novel peptide inhibitor of the NF-κB signaling pathway. The inhibitor, "Inhibitor-X," is conjugated to the Tfr-T12 peptide to facilitate its entry into target cells. The primary readout for the experiment is the activity of NF-κB, which is quantified using a dual-luciferase reporter assay. In this assay, one luciferase gene's expression is driven by an NF-κB response element, while a second, constitutively expressed luciferase serves as an internal control for transfection efficiency and cell viability.
Comparison of Negative Controls
The selection of appropriate negative controls is critical for interpreting the results of Tfr-T12 mediated TFA experiments. Each control addresses a different potential source of non-specific effects.
| Control Type | Description | Purpose | Potential for Off-Target Effects |
| Vehicle Control | The buffer or solvent used to dissolve the Tfr-T12-Inhibitor-X conjugate (e.g., PBS, DMSO). | Establishes the baseline response of the cells to the experimental conditions, accounting for any effects of the delivery vehicle itself. | Low |
| Unconjugated Tfr-T12 Peptide | The Tfr-T12 peptide without any conjugated cargo. | Determines if the Tfr-T12 peptide alone has any intrinsic effect on the NF-κB signaling pathway. | Low to Moderate |
| Unconjugated Inhibitor-X | The Inhibitor-X peptide without the Tfr-T12 delivery peptide. | Assesses the ability of the inhibitor to enter cells and exert its effect without the aid of the delivery peptide. | Low |
| Scrambled Tfr-T12-Inhibitor-X | A peptide with the same amino acid composition as Tfr-T12-Inhibitor-X, but with the sequence randomized. | The "gold standard" control to demonstrate that the observed biological activity is dependent on the specific sequence of the Tfr-T12 and Inhibitor-X peptides and not merely their physicochemical properties (e.g., charge, hydrophobicity).[1] | Moderate; a randomized sequence could coincidentally have some biological activity. |
| Tfr-T12-Scrambled Inhibitor-X | The Tfr-T12 peptide conjugated to a scrambled version of Inhibitor-X. | Isolates the effect of the specific sequence of the inhibitor, ensuring that the observed inhibition is not due to non-specific effects of delivering a peptide of similar composition. | Low to Moderate |
Quantitative Data Summary
The following table presents hypothetical data from our experimental scenario, illustrating the expected outcomes for each control group in an NF-κB dual-luciferase reporter assay. The results demonstrate a significant and specific reduction in NF-κB activity only in the presence of the Tfr-T12-Inhibitor-X conjugate.
| Treatment Group | Normalized Luciferase Activity (Relative Light Units) | % Inhibition of NF-κB Activity | Interpretation |
| Untreated Cells | 1000 | 0% | Baseline NF-κB activity. |
| Vehicle Control | 995 | 0.5% | The delivery vehicle has no significant effect on NF-κB activity. |
| Unconjugated Tfr-T12 (1 µM) | 980 | 2% | The Tfr-T12 peptide alone does not significantly inhibit NF-κB activity. |
| Unconjugated Inhibitor-X (1 µM) | 950 | 5% | Inhibitor-X has minimal effect without the Tfr-T12 delivery system. |
| Tfr-T12-Scrambled Inhibitor-X (1 µM) | 965 | 3.5% | The inhibitory effect is specific to the sequence of Inhibitor-X. |
| Tfr-T12-Inhibitor-X (1 µM) | 250 | 75% | The Tfr-T12-Inhibitor-X conjugate specifically and effectively inhibits NF-κB activity. |
Data are representative and inspired by typical results from similar reporter assays.[2]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental processes, the following diagrams are provided.
Experimental Protocols
Cell Culture and Transfection
-
Cell Seeding : Seed HEK293 cells (or another suitable cell line with endogenous TfR expression) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection : Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (e.g., pRL-TK) using a suitable transfection reagent. The ratio of reporter to control plasmid should be optimized, but a 10:1 ratio is a common starting point.
-
Incubation : Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
Treatment with Peptides and Stimulus
-
Peptide Preparation : Prepare stock solutions of all peptides (Tfr-T12-Inhibitor-X and all negative controls) in the appropriate vehicle.
-
Treatment : Replace the culture medium with fresh medium containing the respective treatments at the desired final concentrations.
-
Stimulation : After a 1-hour pre-incubation with the peptides, add an NF-κB stimulus (e.g., TNF-α at 10 ng/mL) to all wells except the "Untreated" control.
-
Incubation : Incubate the plate for an additional 6-8 hours.
Dual-Luciferase Reporter Assay
-
Cell Lysis : Remove the medium and wash the cells once with PBS. Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
Luciferase Reaction :
-
Add 100 µL of Luciferase Assay Reagent II (for firefly luciferase) to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Add 100 µL of Stop & Glo® Reagent (to quench the firefly reaction and provide the substrate for Renilla luciferase) to each well.
-
Measure the luminescence again.
-
-
Data Analysis :
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Calculate the percent inhibition of NF-κB activity for each treatment relative to the stimulated vehicle control.
-
By employing a comprehensive set of negative controls as outlined in this guide, researchers can confidently and accurately assess the specific activity of a therapeutic cargo delivered via the Tfr-T12 peptide, ensuring the validity and reproducibility of their findings.
References
Quantitative Analysis of Tfr-T12 TFA Uptake: A Comparative Guide
The delivery of therapeutics across the blood-brain barrier (BBB) remains a critical challenge in the treatment of central nervous system (CNS) diseases. The transferrin receptor (TfR), highly expressed on brain capillary endothelial cells, presents a promising target for receptor-mediated transcytosis (RMT) of drug delivery systems. The Tfr-T12 peptide, a 12-amino-acid sequence (THRPPMWSPVWP), is a TfR-binding ligand that has been explored for its potential to ferry nanoparticles across the BBB and into tumor cells.[1] This guide provides a quantitative comparison of Tfr-T12 trifluoroacetate (B77799) (TFA) uptake with alternative TfR-targeting strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Quantitative Data
The following tables summarize the available quantitative data on the uptake of Tfr-T12 functionalized nanoparticles in comparison to other targeting moieties. It is important to note that the experimental conditions vary between studies, which can influence the results.
In Vitro Cellular Uptake
Table 1: Quantitative Comparison of In Vitro Cellular Uptake of Different Targeting Ligands
| Targeting Ligand | Nanoparticle Formulation | Cell Line | Uptake Metric | Result | Reference |
| Tfr-T12 | Epirubicin Liposomes | Brain Glioma Cells | Uptake Ratio vs. Unmodified Liposomes | 1.18 ± 0.01 | [2] |
| Stearyl-R8 | Epirubicin Liposomes | Brain Glioma Cells | Uptake Ratio vs. Unmodified Liposomes | 2.02 ± 0.02 | [2] |
| Tfr-T12 + Stearyl-R8 | Epirubicin Liposomes | Brain Glioma Cells | Uptake Ratio vs. Unmodified Liposomes | 1.63 ± 0.04 | [2] |
| Tfr-T12 | Coumarin (B35378) Liposomes | Brain Glioma Cells | Co-localization Rate in Mitochondria | 51.47% | [2] |
| Stearyl-R8 | Coumarin Liposomes | Brain Glioma Cells | Co-localization Rate in Mitochondria | 87.78% | [2] |
| Tfr-T12 + Stearyl-R8 | Coumarin Liposomes | Brain Glioma Cells | Co-localization Rate in Mitochondria | 81.92% | [2] |
| T7 Peptide | Peptide-DNA Complexes | C6 and U87 Glioma Cells | Transfection Efficiency vs. Lipo 2000 | 4.0-fold and 3.0-fold higher, respectively | [3] |
Data is presented as mean ± standard deviation where available.
In Vitro Blood-Brain Barrier Transcytosis
Table 2: Quantitative Comparison of In Vitro BBB Permeability of Different TfR-Binding Peptides
| Peptide | In Vitro BBB Model | Permeability Metric | Result | Reference |
| FGA-cys-Tfr-T12 | hiPS-BMEC | Effective Permeability Coefficient (Pe) | No significant change with Tf competition | [4] |
| FGA-cys-T7 | hiPS-BMEC | Effective Permeability Coefficient (Pe) | Drastically reduced with Tf competition | [4] |
hiPS-BMEC: human induced pluripotent stem cell-derived brain microvascular endothelial cells.
In Vivo Biodistribution
Table 3: Quantitative Comparison of In Vivo Brain Uptake of Different TfR-Targeting Moieties
| Targeting Moiety | Formulation | Animal Model | Brain Uptake (%ID/g) | Time Point | Reference |
| High-Affinity Anti-TfRA | Bispecific Antibody | Mice | ~0.6 | 4 h | [5] |
| Low-Affinity Anti-TfRD | Bispecific Antibody | Mice | ~0.2 | 4 h | [5] |
| Tfr-T12/PD-L1 Nb | Liposomes | Brain Metastasis Mouse Model | Highest tumor accumulation | 9 h | [6] |
%ID/g: percentage of injected dose per gram of tissue. Data for anti-TfR antibodies are estimated from graphical representations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the quantitative analysis of Tfr-T12 TFA uptake.
In Vitro Cellular Uptake Assay by Fluorescence Quantification
This protocol is adapted from studies quantifying the uptake of fluorescently labeled nanoparticles in cancer cells.[7][8]
Objective: To quantify the cellular uptake of Tfr-T12 functionalized nanoparticles compared to controls.
Materials:
-
Glioma cell line (e.g., U87 MG, C6)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
Fluorescently labeled Tfr-T12 nanoparticles (e.g., loaded with a fluorescent dye like coumarin or labeled with a fluorescent tag)
-
Control nanoparticles (unmodified and/or functionalized with an alternative ligand)
-
96-well black, clear-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microplate reader
-
DAPI or Hoechst stain for nuclear counterstaining (for microscopy)
Procedure:
-
Cell Seeding: Seed glioma cells into 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Nanoparticle Treatment: Prepare serial dilutions of the fluorescently labeled Tfr-T12 nanoparticles and control nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle-containing medium. Include wells with untreated cells as a negative control.
-
Incubate the cells for a predetermined time (e.g., 4 hours) at 37°C.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Quantification:
-
Plate Reader: Add a lysis buffer to each well to lyse the cells and release the internalized nanoparticles. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Flow Cytometry: Detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity of individual cells using a flow cytometer.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Express the uptake as a percentage of the initial dose or as a relative fluorescence unit. Compare the uptake of Tfr-T12 nanoparticles to the controls.
In Vitro Blood-Brain Barrier Transcytosis Assay
This protocol is based on the widely used Transwell system to model the BBB in vitro.[9]
Objective: To quantify the transport of Tfr-T12 functionalized nanoparticles across an in vitro BBB model.
Materials:
-
Brain microvascular endothelial cells (e.g., bEnd.3, hCMEC/D3, or primary cells)
-
Astrocytes (optional, for co-culture models)
-
Transwell inserts with a porous membrane (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium
-
Tfr-T12 functionalized nanoparticles (e.g., radiolabeled or fluorescently labeled)
-
Control nanoparticles
-
Transendothelial electrical resistance (TEER) measurement system
-
Lucifer yellow or another paracellular marker
Procedure:
-
BBB Model Assembly: Seed the endothelial cells on the apical side of the Transwell insert. If using a co-culture model, seed astrocytes on the basolateral side of the well.
-
Culture the cells until a confluent monolayer is formed. Monitor the integrity of the barrier by measuring the TEER and the permeability to a paracellular marker like Lucifer yellow.
-
Transcytosis Experiment: Once the BBB model is established (high TEER, low permeability to Lucifer yellow), replace the medium in the apical and basolateral chambers with fresh, serum-free medium.
-
Add the Tfr-T12 functionalized nanoparticles and control nanoparticles to the apical chamber (representing the blood side).
-
At various time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber (representing the brain side).
-
Quantification: Measure the concentration of the nanoparticles in the collected samples using an appropriate method (e.g., liquid scintillation counting for radiolabeled particles, fluorescence spectroscopy for fluorescent particles).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of nanoparticle transport to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
In Vivo Biodistribution Analysis
This protocol describes a typical in vivo study to determine the tissue distribution of Tfr-T12 functionalized nanoparticles.[10]
Objective: To quantify the accumulation of Tfr-T12 functionalized nanoparticles in the brain and other organs in an animal model.
Materials:
-
Animal model (e.g., healthy mice or a brain tumor xenograft model)
-
Tfr-T12 functionalized nanoparticles labeled with a quantifiable tag (e.g., a radioisotope like 125I or a near-infrared fluorescent dye)
-
Control nanoparticles
-
Anesthesia
-
Syringes and needles for intravenous injection
-
Gamma counter or in vivo imaging system (e.g., IVIS)
-
Dissection tools
-
Analytical balance
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory conditions. If using a tumor model, implant the tumor cells and allow the tumors to grow to a suitable size.
-
Nanoparticle Administration: Anesthetize the animals and inject the labeled Tfr-T12 nanoparticles or control nanoparticles intravenously (e.g., via the tail vein).
-
In Vivo Imaging (Optional): If using fluorescently labeled nanoparticles, perform in vivo imaging at different time points to visualize the biodistribution in real-time.
-
Tissue Collection: At a predetermined time point post-injection (e.g., 2, 4, 24 hours), euthanize the animals.
-
Perfuse the animals with saline to remove blood from the organs.
-
Dissect the brain, tumor (if applicable), and other major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification:
-
Radiolabeled Nanoparticles: Weigh each organ and measure the radioactivity using a gamma counter.
-
Fluorescently Labeled Nanoparticles: Homogenize the tissues and measure the fluorescence intensity, or perform ex vivo imaging of the organs.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Compare the brain and tumor accumulation of the Tfr-T12 functionalized nanoparticles to the controls.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for understanding the quantitative data. The following diagrams were created using the DOT language.
Caption: Tfr-T12 mediated nanoparticle uptake via receptor-mediated endocytosis.
Caption: General workflow for quantitative analysis of Tfr-T12 nanoparticle uptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transferrin receptor (TfR) trafficking determines brain uptake of TfR antibody affinity variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the cytotoxic effects, cellular uptake and cellular distribution of paclitaxel-loaded nanoparticles in glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Quantitative analysis of nanoparticle transport through in vitro blood-brain barrier models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug delivery, biodistribution and anti-EGFR activity: theragnostic nanoparticles for simultaneous in vivo delivery of tyrosine kinase inhibitors and kinase activity biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Tfr-T12 TFA with Multi-Species Transferrin Receptors
For Researchers, Scientists, and Drug Development Professionals
The Tfr-T12 peptide, with the sequence THRPPMWSPVWP, is a promising ligand for targeting the transferrin receptor (TfR), a key protein for iron uptake and a target for drug delivery across the blood-brain barrier.[1] This guide provides a comparative overview of the binding affinity of Tfr-T12 TFA (the trifluoroacetate (B77799) salt of the Tfr-T12 peptide) with transferrin receptors from various species, which is a critical consideration for the preclinical and clinical development of Tfr-T12-based therapeutics. While specific quantitative data on the cross-reactivity of Tfr-T12 is not extensively available in published literature, this guide summarizes the existing knowledge and provides detailed experimental protocols for researchers to determine these parameters.
Binding Affinity of this compound Across Species
The Tfr-T12 peptide is known to exhibit a high, nanomolar range binding affinity to the transferrin receptor.[2][3] However, a direct comparison of the dissociation constant (Kd) across different species, a crucial parameter for translating research from animal models to human applications, is not well-documented in publicly available data. The importance of species-specific binding is highlighted by studies on other TfR-binding peptides, where significant differences in affinity between human and murine receptors have been observed. Such variations can impact the efficacy and safety profile of a therapeutic agent when moving from preclinical animal studies to human trials.
Below is a summary of the currently available binding affinity information for this compound. Researchers are encouraged to use the experimental protocols provided in this guide to determine the specific binding kinetics for their species of interest.
| Species | Transferrin Receptor (TfR) | Binding Affinity (Kd) | Notes |
| Human | Human TfR (hTfR) | Not specified | Exhibits nanomolar binding affinity. |
| Mouse | Murine TfR (mTfR) | Not specified | Cross-reactivity with murine TfR has been suggested for some TfR-binding peptides, but specific data for Tfr-T12 is not available. |
| Rat | Rat TfR (rTfR) | Not specified | Data not available. |
| Cynomolgus Monkey | Cynomolgus TfR | Not specified | Data not available. |
Note: The lack of specific Kd values in the table underscores a current data gap in the literature for the Tfr-T12 peptide. The experimental protocols outlined below provide a pathway for generating this critical comparative data.
Experimental Protocols
To facilitate the generation of comparative cross-reactivity data, this section provides detailed protocols for two standard methods for quantifying the binding affinity of peptides to their target receptors: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA) for Tfr-T12 Binding Affinity
This protocol describes a competitive ELISA to determine the binding affinity of this compound to the transferrin receptor.
Materials:
-
Recombinant human, mouse, rat, or cynomolgus transferrin receptor (extracellular domain)
-
This compound peptide
-
Biotinylated Tfr-T12 peptide
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the recombinant TfR of a specific species to 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted receptor to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Binding:
-
Prepare a series of dilutions of the non-biotinylated this compound peptide in Blocking Buffer.
-
Prepare a constant concentration of biotinylated Tfr-T12 peptide in Blocking Buffer.
-
Add 50 µL of the non-biotinylated Tfr-T12 dilutions and 50 µL of the biotinylated Tfr-T12 solution to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Plot the absorbance against the concentration of the non-biotinylated this compound.
-
Determine the IC50 value (the concentration of non-biotinylated peptide that inhibits 50% of the binding of the biotinylated peptide).
-
The Kd can be estimated from the IC50 value.
-
Surface Plasmon Resonance (SPR) for Tfr-T12 Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) from which the binding affinity (Kd) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant transferrin receptor (human, mouse, rat, or cynomolgus)
-
This compound peptide
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the recombinant TfR (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of the this compound peptide in Running Buffer.
-
Inject the Tfr-T12 dilutions over the immobilized TfR surface at a constant flow rate.
-
Monitor the association phase in real-time.
-
After the injection, allow the buffer to flow over the surface to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration solution) to remove the bound peptide and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for assessing peptide-receptor cross-reactivity and the receptor-mediated endocytosis pathway initiated by Tfr-T12 binding.
Caption: Workflow for assessing this compound cross-reactivity.
Caption: Tfr-T12 signaling and internalization pathway.
References
- 1. Lipid vesicles containing transferrin receptor binding peptide TfR-T12 and octa-arginine conjugate stearyl-R8 efficiently treat brain glioma along with glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transferrin Receptor Targeting Peptide T12 (TfR-T12) [novoprolabs.com]
A Comparative Analysis of Brain Shuttle Peptides: Tfr-T12 and Other Leading Candidates
For Immediate Release
A detailed side-by-side comparison of prominent brain shuttle peptides—Tfr-T12, Angiopep-2, RVG, and SynB1—reveals distinct mechanisms and performance characteristics crucial for the development of next-generation neurotherapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their binding affinities, brain uptake efficiencies, and the experimental protocols essential for their evaluation.
The blood-brain barrier (BBB) presents a formidable challenge in the treatment of central nervous system (CNS) diseases. Brain shuttle peptides have emerged as a promising strategy to overcome this barrier by facilitating the transport of therapeutic payloads into the brain. This report offers an objective comparison of four leading shuttle peptides, with a focus on the transferrin receptor-targeting peptide, Tfr-T12.
Executive Summary
This comparative guide synthesizes available experimental data to provide a clear overview of the performance of Tfr-T12 against other well-established brain shuttle peptides: Angiopep-2, Rabies Virus Glycoprotein (RVG)-derived peptide, and SynB1. The comparison focuses on key performance indicators, including receptor-binding affinity and in vivo brain uptake, and provides detailed experimental methodologies for key assays.
Peptide Comparison Overview
| Feature | Tfr-T12 | Angiopep-2 | RVG | SynB1 |
| Target Receptor | Transferrin Receptor (TfR) | Low-density Lipoprotein Receptor-related Protein 1 (LRP1) | Nicotinic Acetylcholine Receptor (nAChR), GABA Receptor | Non-specific (Cell-penetrating peptide) |
| Mechanism | Receptor-Mediated Transcytosis (RMT) | Receptor-Mediated Transcytosis (RMT) | Receptor-Mediated Transcytosis (RMT) | Adsorptive-Mediated Transcytosis (AMT) and other direct penetration mechanisms |
| Binding Affinity (Kd) | Nanomolar range[1][2] | 4.96 nM (conjugated form), 313 nM (peptide alone)[3][4] | Micromolar range (IC50)[5] | Not Applicable |
Quantitative Performance Data
In Vivo Brain Uptake of Peptide Conjugates
The following table summarizes the reported brain uptake of different peptide-cargo conjugates, a critical measure of their delivery efficiency. It is important to note that direct comparison is challenging due to variations in experimental setups, animal models, and conjugated cargo.
| Peptide Conjugate | Brain Uptake (% Injected Dose per gram of brain tissue - %ID/g) | Animal Model | Reference |
| Tfr-T12 - Nanoparticles | ~0.23% (parenchymal accumulation) | Mouse | [6] |
| Angiopep-2 - Doxorubicin/Etoposide | ~0.08% - 0.17% | Mouse | [7] |
| RVG - Nanoparticles | Significantly higher than non-targeted nanoparticles (quantitative %ID/g not specified) | Mouse | [8] |
| SynB1 - Benzylpenicillin | 7-fold increase compared to free drug | Mouse | [9] |
| 8D3 (anti-TfR antibody) | ~3.1% | Mouse | [10] |
Note: The data presented are from different studies and may not be directly comparable. The efficiency of brain delivery is highly dependent on the nature of the cargo, the linker chemistry, and the experimental conditions.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental procedures, the following diagrams illustrate the key pathways and workflows.
Caption: Generalized signaling pathway for Receptor-Mediated Transcytosis (RMT) across the BBB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transferrin Receptor Targeting Peptide T12 (TfR-T12) [novoprolabs.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Transport characteristics of a novel peptide platform for CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody affinity and valency impact brain uptake of transferrin receptor-targeted gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Angiopep2-PAPTP Construct Overcomes the Blood-Brain Barrier. New Perspectives against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptides for trans‐blood–brain barrier delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain [mdpi.com]
Benchmarking Tfr-T12 TFA performance against established delivery vectors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Tfr-T12 peptide is a 12-amino acid sequence (THRPPMWSPVWP) that binds to the transferrin receptor (TfR), a transmembrane glycoprotein (B1211001) overexpressed on the surface of many cancer cells and the blood-brain barrier, making it an attractive target for tissue-specific drug delivery. Tfr-T12 TFA can be conjugated to liposomes or polymers to create targeted nanoparticles for siRNA delivery.
Performance Comparison: this compound vs. Established Vectors
This section summarizes the key performance indicators of this compound-based delivery systems in comparison to cationic lipid nanoparticles and polymer-based nanoparticles. The data presented is a synthesis of findings from multiple preclinical studies. It is important to note that direct head-to-head comparative studies of systemically delivered this compound with other vectors are limited; therefore, some data for this compound is based on local administration or inferred from studies using other TfR-targeting ligands.
| Feature | This compound-Conjugated Nanoparticles | Cationic Lipid Nanoparticles (LNPs) | Polymer-Based Nanoparticles (e.g., PEI) |
| Targeting Moiety | Tfr-T12 Peptide | None (passive targeting) or other ligands | None (passive targeting) or other ligands |
| Primary Target Cells | Cells overexpressing Transferrin Receptor (e.g., cancer cells, brain endothelial cells) | Hepatocytes (due to ApoE binding), tumor cells (EPR effect) | Wide range, can be modified for targeting |
| In Vivo Gene Silencing Efficiency | Moderate to High (data primarily from local CNS delivery) | High (especially in the liver) | Moderate to High |
| Biodistribution | Preferential accumulation in TfR-expressing tissues (e.g., brain, tumors)[1] | Primarily liver, spleen, and tumors[2] | Variable, depends on polymer properties; often liver, lungs, and spleen[3] |
| Pharmacokinetics | Potentially longer circulation times with PEGylation | Short half-life for free siRNA, significantly extended with LNP formulation[4] | Variable, PEGylation can increase circulation time |
| Off-Target Effects | Data not available | Can induce off-target gene silencing[5][6][7][8][9] | Can induce off-target effects and immunogenicity[10] |
| Toxicity | Generally low, peptide-based | Can be associated with cytotoxicity and immunogenicity depending on the lipid composition | Can have significant cytotoxicity depending on the polymer's molecular weight and charge |
Experimental Data Summary
The following tables provide a more detailed look at the quantitative data from preclinical studies evaluating the performance of these delivery vectors.
Table 1: In Vivo Gene Silencing Efficiency
| Delivery Vector | Target Gene | Animal Model | Route of Administration | Dose | % Gene Knockdown | Tissue | Reference |
| Tfr-T12 Peptide Conjugate (POC1) | SOD1 | Mouse | Intracerebro-ventricular (ICM) | 75 µg | No significant silencing | CNS regions | [11] |
| hTfR No. 894 Peptide Conjugate (POC2) | SOD1 | Mouse | ICM | 75 µg | ~70-80% | Multiple CNS regions | [11] |
| C16-siRNA Conjugate | SOD1 | Mouse | ICM | 75 µg | ~60-70% | Multiple CNS regions | [11] |
| Lipid Nanoparticle (LNP) | Factor VII | Mouse | Intravenous | 0.1 mg/kg | >95% | Liver | |
| Polymer (PEI-based) | Luciferase | Mouse | Intravenous | 1.5 mg/kg | ~70% | Lung |
Note: The study by Zhou et al. (2025) found that T12 peptide conjugation did not improve siRNA delivery in vitro, and in vivo data for T12 was not as promising as for another TfR-binding peptide, hTfR No. 894.[11]
Table 2: Biodistribution of siRNA Delivery Systems
| Delivery Vector | Animal Model | Time Point | Primary Organs of Accumulation (% Injected Dose/gram tissue) | Reference |
| Tfr-T12 Lipo-somes (proxy) | Mouse | 24 hours | Tumor (~8%), Liver, Spleen | [1] |
| Lipid Nanoparticle (LNP) | Mouse | 48 hours | Liver (~60%), Spleen (~10%) | [2] |
| Polymer (PEI-based) | Mouse | 4 hours | Liver, Lungs, Spleen, Kidneys | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of uptake and the methods used to evaluate these delivery vectors, the following diagrams illustrate the key processes.
Transferrin Receptor-Mediated Endocytosis
This pathway is the primary mechanism for the cellular uptake of this compound-conjugated nanoparticles.
Caption: Receptor-mediated endocytosis of Tfr-T12 targeted nanoparticles.
Experimental Workflow for In Vivo siRNA Delivery Assessment
The following workflow outlines the typical experimental process for evaluating the efficacy and biodistribution of an siRNA delivery vector in a preclinical animal model.
References
- 1. Targeting receptor-mediated transport for delivery of biologics across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and metabolism studies of lipid nanoparticle-formulated internally [3H]-labeled siRNA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodistribution of Therapeutic Small Interfering RNAs Delivered with Lipid-Substituted Polyethylenimine-Based Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Biodistribution of Recently-Developed siRNA Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying siRNA-Induced Off-Targets by Microarray Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Tfr-T12 TFA: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, particularly concerning the handling and disposal of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Tfr-T12, a transferrin receptor (TfR) binding peptide, which is commonly supplied as a trifluoroacetate (B77799) (TFA) salt. The presence of trifluoroacetic acid dictates the hazardous nature of the compound and necessitates careful disposal procedures to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Trifluoroacetic acid is a corrosive substance that can cause severe skin burns and eye damage, and is harmful if inhaled.[1] Therefore, all handling and disposal of Tfr-T12 TFA must be conducted with the appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE):
-
Eye Protection: Tight-sealing safety goggles and a face shield are essential.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves for low-volume applications, are required. For handling larger volumes (>500 mL), heavy-duty gloves like butyl rubber or Viton are recommended.[2]
-
Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.[1]
Engineering Controls:
-
All handling of this compound should be performed inside a properly functioning chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[1]
Quantitative Data for Trifluoroacetic Acid (TFA)
The following table summarizes key quantitative and safety data for trifluoroacetic acid, the component that governs the disposal protocol for this compound.
| Property | Value | Reference |
| CAS Number | 76-05-1 | [3] |
| Boiling Point/Range | 72.4 °C (162.3 °F) | [3] |
| Melting Point/Range | -15.4 °C (4.3 °F) | [3] |
| Vapor Pressure | 107 mmHg at 25 °C | [4] |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | [3] |
| Skin Corrosion | Sub-category 1A (Causes severe skin burns and eye damage) | [3] |
| Serious Eye Damage | Category 1 (Causes serious eye damage) | [3] |
| Aquatic Hazard (Chronic) | Category 3 (Harmful to aquatic life with long lasting effects) | [3][5] |
Experimental Protocol: Step-by-Step Disposal of this compound
The proper disposal of this compound is a critical process that involves segregation, containment, and labeling to ensure safety and regulatory compliance.
1. Waste Segregation:
-
Never dispose of this compound or any TFA-containing waste down the drain.[1][2]
-
Segregate this compound waste as hazardous chemical waste.
-
Keep it separate from incompatible materials, which include bases, oxidizers, and metals.[1][2]
2. Waste Container Requirements:
-
Store this compound waste in a designated, closed container made of a compatible material such as glass or polyethylene.[1] Do not use metal containers.[2]
-
The container must be in good condition, with a tight-fitting cap to prevent leakage.[6]
3. Labeling of Waste Containers:
-
Clearly label the waste container as "Hazardous Waste".[1][2]
-
Specify the full chemical name: "Trifluoroacetic Acid Waste" and "this compound". Avoid using chemical abbreviations.[2][6]
4. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area.[1]
-
The storage area should be away from direct sunlight and sources of ignition.[1]
-
Store in a designated satellite accumulation area for hazardous waste.[6]
5. Contaminated Materials Disposal:
-
Any materials that have come into contact with this compound, such as pipette tips, vials, and gloves, must be disposed of as solid hazardous waste.[7]
6. Decontamination of Reusable Labware:
-
For glassware and other reusable equipment, a decontamination procedure should be followed.
-
Rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove organic residues. This initial rinse should be collected as hazardous waste.[7]
-
After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and then rinse thoroughly with deionized water.[7]
7. Arranging for Waste Collection:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][7]
-
Follow all institutional procedures and complete any required documentation for the waste collection.[7]
8. Spill Procedures:
-
Minor Spills (<500 mL):
-
Alert personnel in the immediate area and restrict access.[1]
-
Ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.[6]
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with a dilute solution of sodium bicarbonate, followed by a water rinse.[1]
-
-
Major Spills (>500 mL):
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. benchchem.com [benchchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
